L-Ibotenic acid
描述
Ibotenic acid has been reported in Amanita gemmata, Amanita muscaria, and other organisms with data available.
Ibotenic acid is a chemical compound that is naturally occurring in the mushrooms Amanita muscaria and Amanita pantherina, among others. Ibotenic acid is a powerful neurotoxin that is used as a brain-lesioning agent and has shown to be highly neurotoxic when injected directly into the brains of mice and rats. In 1960's, ibotenic acid was originally isolated from Amanita ibotengutake in Japan. A. ibotengutake is very like to A. pantherina. (L1141)
A neurotoxic isoxazole (similar to KAINIC ACID and MUSCIMOL) found in AMANITA mushrooms. It causes motor depression, ataxia, and changes in mood, perceptions and feelings, and is a potent excitatory amino acid agonist.
Structure
2D Structure
属性
CAS 编号 |
2552-55-8 |
|---|---|
分子式 |
C5H6N2O4 |
分子量 |
158.11 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-(3-oxo-1,2-oxazol-5-yl)acetic acid |
InChI |
InChI=1S/C5H6N2O4/c6-4(5(9)10)2-1-3(8)7-11-2/h1,4H,6H2,(H,7,8)(H,9,10)/t4-/m0/s1 |
InChI 键 |
IRJCBFDCFXCWGO-BYPYZUCNSA-N |
规范 SMILES |
C1=C(ONC1=O)C(C(=O)O)N |
外观 |
Solid powder |
其他CAS编号 |
2552-55-8 |
Pictograms |
Acute Toxic |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Acid, Ibotenic Ibotenic Acid |
产品来源 |
United States |
Foundational & Exploratory
The Advent of a Neuroscientific Tool: A Technical History of L-Ibotenic Acid
An In-depth Guide for Researchers and Drug Development Professionals on the Discovery and Application of L-Ibotenic Acid in Neuroscience
Introduction
This compound, a naturally occurring neurotoxin first isolated from the Amanita muscaria mushroom, has played a pivotal role in advancing our understanding of the central nervous system.[1][2] Its journey from a constituent of a psychoactive fungus to a refined tool for modeling neurodegenerative diseases is a testament to the progress of neuroscience. This technical guide provides a comprehensive overview of the history of this compound's discovery and its application as a potent and selective excitotoxic lesioning agent. We will delve into the seminal experiments that established its utility, compare its effects to other neurotoxins, and provide detailed methodologies for its use in research. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of neuroscience.
The Discovery of a Potent Excitotoxin
The story of this compound in neuroscience begins with the study of excitotoxicity—a pathological process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters such as glutamate (B1630785). Early research in the 1970s identified kainic acid, another glutamate analog, as a tool to create experimental brain lesions that mimicked the neurodegenerative patterns seen in diseases like Huntington's.[3] However, the use of kainic acid was fraught with challenges; it was found to be a potent convulsant, leading to widespread and often unpredictable neuronal death, making it difficult to create localized and specific lesions.[2][3]
This limitation spurred the search for a more reliable excitotoxin. In 1979, Schwarcz and colleagues published a landmark study comparing the neurotoxic effects of this compound to those of kainic acid.[1] Their findings demonstrated that while both compounds were potent excitotoxins, this compound produced more discrete, spherical lesions with a significantly lower incidence of seizures.[1][2] This discovery marked a turning point, and this compound quickly became the preferred tool for creating selective, axon-sparing lesions in various brain regions.
Mechanism of Action: Excitotoxic Cascade
This compound exerts its neurotoxic effects by acting as a potent agonist at glutamate receptors, primarily N-methyl-D-aspartate (NMDA) receptors and to a lesser extent, metabotropic glutamate receptors (mGluRs).[1][4] This binding initiates a cascade of events leading to neuronal death.
Signaling Pathways
The activation of NMDA and mGluRs by this compound leads to a massive influx of Ca²⁺ into the neuron. This calcium overload triggers a number of downstream pathological processes, including the activation of proteases and lipases, the generation of reactive oxygen species, and mitochondrial dysfunction, ultimately culminating in apoptotic and necrotic cell death.
Quantitative Comparison of Neurotoxic Effects: this compound vs. Kainic Acid
The superiority of this compound as a lesioning agent lies in its ability to produce more localized and predictable neuronal damage compared to kainic acid. The following tables summarize quantitative data from key comparative studies.
| Excitotoxin | Brain Region | Dose | Neuronal Loss (%) | Seizure Activity | Reference |
| This compound | Striatum | 10 µg | ~85% | Minimal | Schwarcz et al., 1979[1] |
| Kainic Acid | Striatum | 2 µg | >90% | Severe | Schwarcz et al., 1979[1] |
| This compound | Hippocampus (CA1) | 5 µg | ~75% | Mild to moderate | Köhler et al., 1983[2] |
| Kainic Acid | Hippocampus (CA1) | 1 µg | ~95% (widespread) | Severe | Köhler et al., 1983[2] |
| Feature | This compound | Kainic Acid |
| Lesion Morphology | Spherical, discrete | Irregular, widespread |
| Axon Sparing | High | Moderate to high |
| Epileptogenic Activity | Low | High |
| Reproducibility | High | Low |
| Potency | 5-10 times less potent | High |
Detailed Experimental Protocols
The following protocols are based on methodologies described in seminal papers and are intended to serve as a guide for researchers.
Preparation of this compound Solution
-
Reagent: this compound (powder form).
-
Solvent: 0.1 M phosphate-buffered saline (PBS), pH 7.4.
-
Procedure:
-
Dissolve this compound in PBS to the desired concentration (e.g., 5-10 µg/µL).
-
Adjust the pH to 7.4 using 0.1 M NaOH.
-
Sterile-filter the solution through a 0.22 µm filter.
-
Store aliquots at -20°C.
-
Stereotaxic Injection Procedure in Rats
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane).
-
Stereotaxic Fixation: Secure the anesthetized rat in a stereotaxic frame.
-
Surgical Preparation:
-
Shave the scalp and disinfect with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Clean the skull surface and identify bregma.
-
-
Craniotomy:
-
Using a dental drill, create a small burr hole over the target brain region based on stereotaxic coordinates from a rat brain atlas (e.g., Paxinos and Watson).
-
-
Injection:
-
Lower a microsyringe needle filled with the this compound solution to the target coordinates.
-
Infuse the solution at a slow, controlled rate (e.g., 0.1-0.2 µL/min) to minimize mechanical damage.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
-
Closure and Post-operative Care:
-
Slowly retract the needle.
-
Suture the incision.
-
Provide post-operative analgesia and monitor the animal for recovery.
-
Conclusion
The discovery of this compound's properties as a selective neurotoxin was a significant milestone in neuroscience research. Its ability to produce discrete, reproducible lesions with minimal side effects compared to its predecessors has made it an invaluable tool for studying the function of specific brain regions and for developing animal models of neurodegenerative disorders. This guide has provided a comprehensive overview of the history, mechanism of action, and practical application of this compound, with the aim of equipping researchers with the knowledge necessary to effectively utilize this powerful tool in their own investigations.
References
- 1. Ibotenic acid-induced neuronal degeneration: a morphological and neurochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of ibotenate and kainate neurotoxicity in rat brain: a histological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]
- 4. Kainic Acid-Induced Neurodegenerative Model: Potentials and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
L-Ibotenic Acid: A Comprehensive Technical Guide to its Receptor Binding Profile and Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ibotenic acid is a potent neuroexcitatory amino acid analogue of glutamate (B1630785), naturally occurring in mushrooms of the Amanita genus.[1] Its unique conformational restriction grants it a broad-spectrum agonist activity at glutamate receptors, making it a valuable pharmacological tool in neuroscience research for studying glutamate receptor function and for creating experimental lesions in the central nervous system.[2] This technical guide provides an in-depth overview of the receptor binding profile and affinity of this compound, complete with detailed experimental protocols and visual representations of relevant pathways and workflows.
This compound's primary mechanism of action is its non-selective agonism at both ionotropic and metabotropic glutamate receptors.[1][3] It exhibits a pronounced potency at N-methyl-D-aspartate (NMDA) receptors and metabotropic glutamate receptor (mGluR) groups I and II, while acting as a weak agonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][3] This complex pharmacology underlies its characteristic physiological effects, including excitotoxicity.[2]
Data Presentation: Receptor Binding Affinity of this compound
| Receptor Subtype | Parameter | Value (µM) | Species/Tissue | Reference |
| Ionotropic Receptors | ||||
| NMDA | EC50 | ~77 | Rat Cortical Preparations | [3] |
| AMPA | - | Weak Agonist | - | [1][3] |
| Kainate | - | Weak Agonist | - | [1][3] |
| Metabotropic Receptors | ||||
| mGluR1a | EC50 | ~43 | Recombinant Expression Systems | [3] |
| mGluR5a | EC50 | ~17 | Recombinant Expression Systems | [3] |
| mGluR2 | EC50 | ~110 (Partial Agonist) | Recombinant Expression Systems | [3] |
| mGluR3 | - | Partial Agonist | - | [1] |
| Group III mGluRs | - | Inactive | - | [1] |
Signaling Pathways
This compound, through its interaction with NMDA and Group I metabotropic glutamate receptors, activates distinct intracellular signaling cascades.
NMDA Receptor Signaling Pathway
Activation of the NMDA receptor by this compound, in the presence of the co-agonist glycine, leads to the opening of its ion channel. This allows for the influx of Ca2+, a critical second messenger that initiates a cascade of downstream signaling events.
Group I Metabotropic Glutamate Receptor Signaling Pathway
This compound acts as an agonist at Group I mGluRs (mGluR1 and mGluR5), which are G-protein coupled receptors. Their activation initiates the phospholipase C (PLC) signaling cascade, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent intracellular Ca2+ mobilization and protein kinase C (PKC) activation.
References
An In-depth Technical Guide to the Mechanism of Action of L-Ibotenic Acid as an NMDA Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ibotenic acid is a naturally occurring, potent, and non-selective agonist of ionotropic glutamate (B1630785) receptors, with a particular affinity for the N-methyl-D-aspartate (NMDA) receptor subtype.[1][2] Found in mushrooms of the Amanita genus, it serves as a valuable pharmacological tool in neuroscience research to probe the function of glutamatergic systems and to model excitotoxicity-related neurodegeneration.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound as an NMDA agonist, detailing its binding characteristics, downstream signaling pathways, and the experimental protocols used for its characterization.
Core Mechanism of Action at the NMDA Receptor
This compound exerts its effects by mimicking the endogenous neurotransmitter glutamate, binding to the glutamate binding site on the GluN2 subunits of the NMDA receptor.[1][4] The NMDA receptor is a heterotetrameric ligand-gated ion channel composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).[4] For the channel to open, it requires the concurrent binding of both a co-agonist (glycine or D-serine) to the GluN1 subunit and an agonist like glutamate or this compound to the GluN2 subunit. Additionally, the voltage-dependent block by magnesium ions (Mg²⁺) within the channel pore must be relieved by depolarization of the postsynaptic membrane.[4]
Upon binding, this compound induces a conformational change in the NMDA receptor, leading to the opening of its ion channel. This allows for the influx of cations, most notably calcium (Ca²⁺), into the neuron.[2] The excessive and prolonged influx of Ca²⁺ through the NMDA receptor channel is the primary mechanism underlying the excitotoxic effects of this compound, leading to neuronal damage and death.[1][2]
Quantitative Data: Binding Affinity and Potency
The following table summarizes the available quantitative data for this compound's interaction with glutamate receptors. It is important to note that there is a lack of comprehensive studies detailing the binding affinity (Ki) and potency (EC50) of this compound across all specific NMDA receptor subunit combinations.
| Parameter | Receptor/Preparation | Value | Reference |
| EC50 | NMDA Receptors (Cortical Preparations) | ~ 77 µM | [1] |
| EC50 | mGlu1a Receptors (Recombinant) | ~ 43 µM | [1] |
| EC50 | mGlu5a Receptors (Recombinant) | ~ 17 µM | [1] |
Structure-Activity Relationship
The structure of this compound, a conformationally restricted analog of glutamate, is key to its activity at NMDA receptors. The α-amino and carboxylate groups are crucial for its interaction with the orthosteric binding site on the GluN2 subunit. The isoxazole (B147169) ring restricts the molecule's conformation, which is thought to contribute to its enhanced selectivity for NMDA receptors over kainate receptors by stabilizing key hydrogen bonds within the ligand-binding domain.[1]
Studies on structural analogs of ibotenic acid have provided insights into the structure-activity relationship:
-
Elongation of the side chain of ibotenic acid can shift the agonist activity from being NMDA receptor-preferring to having higher potency at AMPA and kainate receptors.[5]
-
The introduction of bulky substituents into the heterocyclic ring can dramatically increase the potency at certain glutamate receptor subtypes.[5]
-
Alterations in the position of the side chain on the isoxazole ring can preserve or alter the selectivity for NMDA versus other glutamate receptors.[5]
Downstream Signaling Pathways
The influx of Ca²⁺ following the activation of NMDA receptors by this compound triggers a cascade of intracellular signaling events. While specific downstream pathways uniquely activated by this compound are not extensively detailed in the literature, the general pathways activated by NMDA receptor-mediated Ca²⁺ influx are well-established.
Key downstream effectors include:
-
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): A crucial enzyme activated by Ca²⁺/calmodulin, which goes on to phosphorylate various synaptic proteins, playing a key role in synaptic plasticity.[2]
-
Nitric Oxide Synthase (nNOS): Activation of nNOS leads to the production of nitric oxide (NO), a retrograde messenger that can influence presynaptic neurotransmitter release.
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is generally involved in cell survival and proliferation, but its overactivation can contribute to pathological processes.
-
Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) Pathway: This cascade is involved in a wide range of cellular processes, including gene expression and cell death.
-
cAMP response element-binding protein (CREB): A transcription factor that regulates the expression of genes involved in synaptic plasticity and neuronal survival.
Prolonged and excessive activation of these pathways due to this compound-induced Ca²⁺ overload ultimately leads to excitotoxicity and neuronal cell death.
Experimental Protocols
The characterization of this compound's activity as an NMDA agonist relies on several key experimental techniques.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents flowing through NMDA receptors in response to this compound application.
Objective: To measure the dose-dependent activation of NMDA receptors by this compound and to characterize the biophysical properties of the resulting currents.
Methodology:
-
Cell Preparation: HEK293 cells are transiently transfected with cDNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit). Alternatively, primary neuronal cultures can be used.
-
Recording Configuration: The whole-cell patch-clamp configuration is established using a glass micropipette to form a high-resistance seal with the cell membrane.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 100 glycine (B1666218) (to saturate the glycine binding site), pH adjusted to 7.2 with NaOH. Mg²⁺ is typically omitted to prevent channel block.
-
Internal (Pipette) Solution (in mM): 130 CsCl, 10 BAPTA (a Ca²⁺ chelator), 10 HEPES, pH adjusted to 7.2 with CsOH.
-
-
Drug Application: this compound at various concentrations is rapidly applied to the cell using a fast perfusion system.
-
Data Acquisition and Analysis: Currents are recorded using an patch-clamp amplifier and digitized. The peak current amplitude at each concentration is measured to construct a dose-response curve and determine the EC50 value.
Calcium Imaging
This method visualizes and quantifies the increase in intracellular Ca²⁺ concentration following NMDA receptor activation by this compound.
Objective: To measure the intracellular Ca²⁺ influx mediated by NMDA receptors upon stimulation with this compound.
Methodology:
-
Cell Preparation: Cells (e.g., primary neurons or HEK293 cells expressing NMDA receptors) are cultured on glass coverslips.
-
Dye Loading: Cells are loaded with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester). The AM ester allows the dye to cross the cell membrane, and once inside, cellular esterases cleave the AM group, trapping the dye.
-
Imaging Setup: The coverslip is placed in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a sensitive camera.
-
Experimental Procedure:
-
A baseline fluorescence ratio (F340/F380) is recorded in a standard external solution.
-
The external solution is switched to one containing this compound at a specific concentration.
-
The change in the fluorescence ratio is continuously recorded over time.
-
-
Data Analysis: The ratio of fluorescence intensities at the two excitation wavelengths is calculated for each time point. This ratio is proportional to the intracellular Ca²⁺ concentration. The peak change in the ratio following drug application is quantified.
Conclusion
This compound is a powerful tool for studying the NMDA receptor system. Its action as a potent agonist leads to the opening of the NMDA receptor ion channel and a subsequent influx of Ca²⁺, which triggers a complex array of downstream signaling pathways. While the general mechanism is well-understood, further research is needed to fully elucidate the subunit-specific binding affinities, potencies, and downstream signaling consequences of this compound's action at the diverse array of NMDA receptor subtypes. The experimental protocols outlined in this guide provide a robust framework for such investigations, which are crucial for advancing our understanding of glutamatergic neurotransmission in both health and disease.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Ibotenic acid - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. Synthesis and structure-activity studies on excitatory amino acids structurally related to ibotenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Ibotenic Acid as a Precursor to Muscimol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the conversion of L-ibotenic acid to its potent psychoactive derivative, muscimol (B1676869). The document details the chemical transformation, experimental protocols for synthesis and analysis, and the distinct pharmacological activities of both compounds. Quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.
Introduction
This compound, a naturally occurring neurotoxin found in Amanita muscaria and related mushrooms, serves as the biosynthetic precursor to muscimol. The conversion is a decarboxylation reaction, a process of significant interest in ethnobotany, pharmacology, and synthetic chemistry. While ibotenic acid itself is a potent agonist of N-methyl-D-aspartate (NMDA) and other glutamate (B1630785) receptors, muscimol is a powerful and selective agonist of the γ-aminobutyric acid type A (GABA-A) receptor. This pharmacological dichotomy makes the controlled conversion of ibotenic acid to muscimol a critical process for isolating a specific neuropharmacological tool and is a key step in understanding the traditional use of these mushrooms.
Chemical Conversion of this compound to Muscimol
The transformation of this compound to muscimol is a decarboxylation reaction, wherein the carboxylic acid group is removed from the ibotenic acid molecule, releasing carbon dioxide (CO₂) and yielding muscimol. This reaction can be induced through several methods, including the application of heat, acidic conditions, or enzymatic action. The efficiency of this conversion is a key factor in determining the final pharmacological profile of a preparation derived from ibotenic acid-containing sources.
Quantitative Data on Ibotenic Acid to Muscimol Conversion
The conversion of ibotenic acid to muscimol can be influenced by various factors. The following tables summarize quantitative data from different conversion methods.
Table 1: Ibotenic Acid and Muscimol Content in Amanita muscaria
| Sample Condition | Ibotenic Acid Concentration (ppm) | Muscimol Concentration (ppm) | Muscimol to Ibotenic Acid Ratio | Reference |
| Fresh Mushroom | 258 - 471 | 18 - 27 | ~1:15 | [1][2] |
| Dried Mushroom (Dehydrator) | Variable (significant reduction) | Variable (significant increase) | ~3:2 (30% conversion) | [1][3] |
Table 2: Efficiency of Different Decarboxylation Methods
| Method | Conditions | Initial Muscimol:Ibotenic Acid Ratio | Final Muscimol:Ibotenic Acid Ratio | Fold Increase in Ratio | Reference |
| Acid Catalysis (HCl) | pH 2.6, 90-100°C, 3 hours | 0.29 | 53.89 | ~186 | [3] |
| Enzymatic (Glutamate Decarboxylase) | 37°C, 2 hours, with Pyridoxal-5-Phosphate | 0.29 | 92.77 | ~319 | [3] |
| Fermentation (Lactobacillus sp.) | 3 days at ~40°C | Not specified | Significant increase | Not specified | [4] |
| Aqueous Reflux | Boiling in water (pH dependent) | Not specified | Increased with lower pH and longer time | Not specified | [5] |
Experimental Protocols
Acid-Catalyzed Decarboxylation of this compound
This protocol is based on methods described in patent literature for the conversion of ibotenic acid to muscimol using hydrochloric acid.[3]
Materials:
-
This compound
-
Hydrochloric acid (HCl), reagent grade
-
Distilled water
-
Sodium bicarbonate (for neutralization)
-
pH meter or pH strips
-
Heating mantle with magnetic stirrer
-
Round bottom flask
-
Condenser
Procedure:
-
Dissolve a known quantity of this compound in distilled water in a round bottom flask.
-
Slowly add a dilute solution of HCl (e.g., 1M) to the ibotenic acid solution while monitoring the pH. Adjust the pH to approximately 2.6.
-
Set up the flask for reflux with a condenser and place it in the heating mantle on a magnetic stirrer.
-
Heat the solution to 90-100°C and maintain this temperature with continuous stirring for 3 hours.
-
After 3 hours, allow the solution to cool to room temperature.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the solution to a pH of ~7. Be cautious as this will release CO₂ gas.
-
The resulting solution contains muscimol. Further purification can be achieved through recrystallization or column chromatography.
Enzymatic Decarboxylation using Glutamate Decarboxylase
This protocol is adapted from patent literature describing the use of glutamate decarboxylase for the conversion.[3]
Materials:
-
This compound solution (or aqueous extract from mushroom material)
-
Purified glutamate decarboxylase (GAD)
-
Pyridoxal-5-phosphate (P-5-P) as a cofactor
-
Phosphate (B84403) buffer (pH ~4.0)
-
Incubator or water bath at 37°C
Procedure:
-
Prepare a solution of this compound in the phosphate buffer.
-
Add purified glutamate decarboxylase to the solution. A typical concentration might be in the range of 10-20 mg of enzyme per 2 ml of substrate solution.
-
Add pyridoxal-5-phosphate (P-5-P) as a cofactor. A typical concentration is around 0.3 mg per 2 ml of solution.
-
Incubate the mixture at 37°C for 2-4 hours.
-
The reaction can be stopped by heating the mixture to denature the enzyme (e.g., 90°C for 10 minutes).
-
The resulting solution contains muscimol and can be further purified.
Purification of Muscimol by Recrystallization
This is a general protocol for the purification of muscimol from a crude reaction mixture.[6][7][8]
Materials:
-
Crude muscimol solution or solid
-
Ethanol (B145695) (96%)
-
Distilled water
-
Beaker or Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
If the crude muscimol is in solution, evaporate the solvent to obtain a solid residue.
-
Add a minimal amount of hot 96% ethanol to the crude solid to dissolve it.
-
If the solid does not fully dissolve, add a small amount of hot water dropwise until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature. Crystals of muscimol should start to form.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Dry the purified muscimol crystals, for example, in a desiccator.
Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the analysis of ibotenic acid and muscimol, based on published methods.[9]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column.
Reagents:
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Formic acid (for mobile phase modification)
-
Ibotenic acid and muscimol analytical standards
Procedure:
-
Sample Preparation:
-
For solid samples, accurately weigh and dissolve in a suitable solvent (e.g., water/methanol mixture).
-
For liquid samples, dilute as necessary with the mobile phase.
-
Filter all samples through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.5% formic acid in water (A) and 0.5% formic acid in acetonitrile (B) is often used. A typical gradient might be from 10% B to 20% B over several minutes.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection Wavelength: UV detection at 210 nm.
-
-
Quantification:
-
Prepare a series of standard solutions of ibotenic acid and muscimol of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration for each standard.
-
Inject the prepared samples and determine the peak areas for ibotenic acid and muscimol.
-
Calculate the concentration of each analyte in the samples using the calibration curve.
-
Signaling Pathways and Pharmacological Activity
This compound and muscimol have distinct and opposing effects on the central nervous system due to their interaction with different neurotransmitter receptor systems.
This compound Signaling
Ibotenic acid is a structural analog of the excitatory neurotransmitter glutamate. It acts as a potent agonist at ionotropic NMDA receptors and metabotropic glutamate receptors (mGluRs), particularly group I and II.[10] Its excitotoxic effects are primarily mediated through the over-activation of NMDA receptors, leading to excessive calcium influx and subsequent neuronal damage.
Muscimol Signaling
Muscimol, in contrast, is a structural analog of the inhibitory neurotransmitter GABA. It is a potent and selective agonist for GABA-A receptors.[11] Binding of muscimol to the GABA-A receptor opens an integral chloride ion channel, leading to an influx of chloride ions and hyperpolarization of the neuron. This increased inhibition in the central nervous system is responsible for its sedative, and psychoactive effects.
Table 3: Pharmacological Activity of Ibotenic Acid and Muscimol
| Compound | Primary Target(s) | Effect | Reported Affinity/Potency |
| This compound | NMDA and Metabotropic Glutamate Receptors | Agonist (Excitatory) | EC₅₀ = 77.3 ± 8 µM for neurotoxicity in cortical neurons[12] |
| Muscimol | GABA-A Receptors | Agonist (Inhibitory) | High-affinity K_d ≈ 10 nM; Low-affinity K_d ≈ 0.5 µM[13] |
Conclusion
The conversion of this compound to muscimol represents a significant transformation in neuropharmacological activity, from a potent excitatory amino acid agonist to a powerful GABAergic agonist. Understanding and controlling this decarboxylation reaction is crucial for researchers and drug development professionals seeking to isolate and utilize the specific properties of muscimol. The experimental protocols and quantitative data provided in this guide offer a foundational resource for the synthesis, purification, and analysis of these compounds, while the signaling pathway diagrams provide a clear visualization of their distinct mechanisms of action. Further research into optimizing conversion yields and developing novel synthetic routes will continue to be an area of active investigation.
References
- 1. NMDA receptor agonists derived from ibotenic acid. Preparation, neuroexcitation and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of [3H]muscimol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20140004084A1 - Method for producing muscimol and/or reducing ibotenic acid from amanita tissue - Google Patents [patents.google.com]
- 4. fermentation/enzymatic conversion of ibotenic acid to muscimol / amanita muscaria / pantherina - Preparation - Welcome to the DMT-Nexus [dmt-nexus.me]
- 5. Change in Ibotenic Acid and Muscimol Contents in Amanita muscaria during Drying, Storing or Cooking | Semantic Scholar [semanticscholar.org]
- 6. Sciencemadness Discussion Board - Total synthesis of muscimol + extraction and isolation from Amanita muscaria - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. mt.com [mt.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Ibotenic acid - Wikipedia [en.wikipedia.org]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. universalbiologicals.com [universalbiologicals.com]
- 13. Kinetics of [3H]muscimol binding to the GABAA receptor in bovine brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Stereochemistry and Neuroactivity of L-Ibotenic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Ibotenic acid, a naturally occurring neurotoxin found in Amanita mushrooms, serves as a powerful tool in neuroscience research due to its potent and selective action on glutamate (B1630785) receptors. This technical guide provides a comprehensive overview of the stereochemistry of this compound and its intricate relationship with its neuroactive properties. We delve into its specific interactions with ionotropic and metabotropic glutamate receptors, supported by quantitative data on its binding affinities and agonist potencies. Furthermore, this guide details the mechanisms of its excitotoxicity and its application in creating experimental brain lesions. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to facilitate further research and drug development endeavors.
Introduction
This compound, chemically known as (S)-2-amino-2-(3-hydroxyisoxazol-5-yl)acetic acid, is the naturally occurring and biologically active enantiomer of ibotenic acid.[1] It is a conformationally restricted analog of the principal excitatory neurotransmitter in the central nervous system, L-glutamate.[1] This structural similarity allows this compound to act as a potent agonist at specific glutamate receptors, leading to a range of neurophysiological effects, including excitotoxicity.[1][2] Its ability to selectively lesion neurons while sparing axons of passage has made it an invaluable tool for creating animal models of neurodegenerative diseases and for elucidating the function of specific brain regions.[3]
Stereochemistry and Structure-Activity Relationship
The biological activity of ibotenic acid is critically dependent on its stereochemistry. The (S)-enantiomer, this compound, is the form that interacts with glutamate receptors. This stereoselectivity is a key feature of the ligand-receptor interaction, highlighting the specific conformational requirements of the glutamate receptor binding pocket.
Chemical Structure:
-
IUPAC Name: (S)-2-amino-2-(3-hydroxyisoxazol-5-yl)acetic acid
-
Molecular Formula: C₅H₆N₂O₄
-
Molecular Weight: 158.11 g/mol
The isoxazole (B147169) ring in the structure of this compound imposes a conformational constraint on the molecule, which is thought to contribute to its receptor selectivity and potency.
Neuropharmacology: Interaction with Glutamate Receptors
This compound exhibits a broad spectrum of activity at glutamate receptors, acting as a potent agonist at N-methyl-D-aspartate (NMDA) receptors and group I and II metabotropic glutamate receptors (mGluRs). It is a weak agonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1]
Ionotropic Glutamate Receptors (iGluRs)
This compound's interaction with iGluRs is central to its neurotoxic effects.
-
NMDA Receptors: this compound is a potent agonist at NMDA receptors.[1] The overstimulation of these receptors leads to excessive Ca²⁺ influx, initiating a cascade of intracellular events that result in neuronal cell death, a process known as excitotoxicity.[1]
-
AMPA and Kainate Receptors: this compound is a weak agonist at AMPA and kainate receptors.[1] While its affinity for these receptors is significantly lower than for NMDA receptors, its activity at these sites may contribute to its overall neurophysiological profile. One study noted that ibotenic acid has a low affinity for ³H-kainic acid binding sites.[3]
Metabotropic Glutamate Receptors (mGluRs)
This compound also demonstrates significant activity at mGluRs, which are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission through second messenger signaling.
-
Group I mGluRs (mGlu1 and mGlu5): this compound is a potent agonist at group I mGluRs.[1] Activation of these receptors typically leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
-
Group II mGluRs (mGlu2 and mGlu3): this compound also acts as an agonist at group II mGluRs.[1] The activation of these receptors is generally coupled to the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
-
Group III mGluRs: this compound is inactive at group III mGluRs.[1]
Quantitative Data on Neuroactivity
The following tables summarize the available quantitative data on the interaction of this compound with glutamate receptors and its neurotoxic effects.
Table 1: Agonist Potency (EC₅₀) of this compound at Metabotropic Glutamate Receptors
| Receptor Subtype | EC₅₀ (µM) | Cell Type/Preparation | Reference |
| mGlu1a | 43 | Recombinant Expression Systems | [2] |
| mGlu5a | 17 | Recombinant Expression Systems | [2] |
| mGlu2 | 110 (partial agonist) | Recombinant Expression Systems | [2] |
Table 2: Neurotoxicity of this compound
| Parameter | Value | Cell Type/Preparation | Reference |
| EC₅₀ (Neurotoxicity) | 77.3 | Cortical Preparations | [2] |
Note: The neurotoxicity is primarily mediated by NMDA receptor activation.
Table 3: Binding Affinity (Kᵢ/IC₅₀) of this compound at Ionotropic Glutamate Receptors
| Receptor | Kᵢ/IC₅₀ (µM) | Radioligand | Preparation | Reference |
| NMDA | Data not available | |||
| AMPA | Data not available | |||
| Kainate | Low affinity (quantitative value not specified) | [³H]kainic acid | Striatal synaptosomal and membrane preparations | [3] |
Further research is required to determine the precise binding affinities of this compound for ionotropic glutamate receptors.
Signaling Pathways
The neuroactivity of this compound is mediated by distinct signaling pathways following the activation of different glutamate receptor subtypes.
NMDA Receptor-Mediated Excitotoxicity
Activation of NMDA receptors by this compound triggers a cascade of events leading to neuronal death.
Caption: NMDA receptor-mediated excitotoxicity pathway.
Group I mGluR Signaling
This compound's agonism at group I mGluRs activates the phospholipase C pathway.
Caption: Group I mGluR signaling pathway.
Experimental Protocols
Stereotaxic Injection for Brain Lesioning
This protocol describes the general procedure for creating excitotoxic lesions in the rodent brain using this compound.
Caption: Workflow for this compound-induced brain lesioning.
Methodology:
-
Preparation of this compound Solution: Dissolve this compound in phosphate-buffered saline (PBS) to the desired concentration (e.g., 10 mg/ml). Adjust the pH to 7.4.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the animal (e.g., rat, mouse) with an appropriate anesthetic agent and place it in a stereotaxic frame.
-
Craniotomy: Expose the skull and drill a small burr hole over the target brain region.
-
Microinjection: Lower a glass micropipette or a Hamilton syringe filled with the this compound solution to the predetermined stereotaxic coordinates.
-
Infusion: Infuse a small volume of the solution (e.g., 0.1-0.5 µl) at a slow rate (e.g., 0.1 µl/min) to minimize mechanical damage.
-
Post-infusion: Leave the pipette in place for a few minutes to allow for diffusion before slowly retracting it.
-
Closure and Recovery: Suture the incision and provide appropriate post-operative care. Allow for a recovery period (e.g., 1-2 weeks) for the lesion to stabilize before behavioral testing or histological analysis.
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a general method to determine the binding affinity (Kᵢ) of this compound for a specific glutamate receptor subtype using a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a tissue source rich in the target receptor (e.g., rat cortex) or from a cell line expressing the recombinant receptor.
-
Assay Buffer: Prepare an appropriate assay buffer with a specific pH and ionic composition.
-
Incubation: In a microtiter plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]CGP 39653 for the NMDA receptor glutamate site), and varying concentrations of this compound (the competitor).
-
Equilibrium: Incubate the mixture at a specific temperature for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
Conclusion
This compound's stereospecific interactions with glutamate receptors, particularly its potent agonism at NMDA and metabotropic glutamate receptors, underscore its significance as a neuroactive compound. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the intricate mechanisms of this compound's neuroactivity and to leverage its properties for advancing our understanding of neurological function and disease. Future research should focus on elucidating the precise binding affinities of this compound at ionotropic glutamate receptors to provide a more complete quantitative picture of its pharmacological profile.
References
natural sources and isolation of L-Ibotenic acid
An In-depth Technical Guide to the Natural Sources and Isolation of L-Ibotenic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent neurotoxin and a valuable research tool due to its agonist activity at glutamate (B1630785) receptors.[1] This document provides a comprehensive overview of the natural sources of this compound, primarily within the Amanita genus of mushrooms, and details the methodologies for its isolation and purification. Quantitative data on its prevalence, detailed experimental protocols, and visualizations of the isolation workflow and its primary signaling pathway are presented to serve as a technical guide for researchers.
Natural Sources of this compound
This compound is a naturally occurring amino acid found predominantly in several species of mushrooms belonging to the genus Amanita.[2] The most well-known sources are Amanita muscaria (fly agaric) and Amanita pantherina (panther cap).[2][3] The concentration of this compound can vary significantly based on the species, the part of the mushroom, geographical location, and season.[4] Spring and summer fruitings of Amanita muscaria have been reported to contain up to ten times more ibotenic acid and its decarboxylated derivative, muscimol (B1676869), than autumn specimens.[4]
The compound is not uniformly distributed within the mushroom; the highest concentrations are typically found in the cap, with moderate amounts in the base and the lowest levels in the stalk.[4]
Table 1: this compound Content in Various Amanita Species
| Species | Concentration Range (dry weight) | Notes |
| Amanita muscaria | 0.03% - 0.04%[5] | Concentrations can vary significantly. |
| Amanita pantherina | Generally higher than A. muscaria | A potent source of Ibotenic acid.[3] |
| Amanita gemmata | Detected[2][3] | |
| Amanita strobiliformis | Isolated[2][3] | First isolated from this species.[2] |
| Various Chinese Amanita species | 0.6125 to 32.0932 g/kg[6] | Analysis of 24 species found Ibotenic acid in 10 of them.[6] |
| Amanita ibotengutake (likely) | 210 µg/g[7][8] | From a poisoning case. |
| Amanita muscaria spores | 0.0054 ± 0.0010%[7] | |
| Amanita muscaria fresh caps | 0.017 ± 0.010%[7] |
Isolation and Purification of this compound
The isolation of this compound from its natural sources involves extraction, purification, and analysis. Several methods have been developed, leveraging the compound's chemical properties.
Experimental Protocol: Extraction and Purification using Solid-Phase Extraction (SPE) and LC-MS/MS Analysis
This protocol is based on a method developed for the analysis of Ibotenic acid and muscimol in Amanita mushrooms.[8][9]
2.1.1. Materials and Reagents
-
Dried and powdered Amanita mushroom tissue
-
Methanol (MeOH)
-
Deionized water
-
Formic acid
-
Acetonitrile (B52724) (ACN)
-
Acivicin (internal standard)
-
Oasis MAX solid-phase extraction cartridges
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system with a hydrophilic interaction chromatography (HILIC) column
2.1.2. Extraction Procedure
-
Homogenize a known weight of the dried mushroom powder in a 1:1 (v/v) mixture of water and methanol.[8][9]
-
Add a fixed concentration of the internal standard, acivicin.[8][9]
-
Sonicate the mixture to ensure complete extraction.
-
Centrifuge the homogenate to pellet solid debris.
-
Collect the supernatant for purification.
2.1.3. Solid-Phase Extraction (SPE) Purification
-
Condition an Oasis MAX extraction cartridge according to the manufacturer's instructions.
-
Load the supernatant from the extraction step onto the cartridge.[8][9]
-
Wash the cartridge to remove interfering compounds.
-
Elute the Ibotenic acid and the internal standard from the cartridge.
2.1.4. LC-MS/MS Analysis
-
Subject the eluate to analysis using a hydrophilic interaction (TSK-GEL Amide-80) LC-MS/MS system.[8][9]
-
Employ a gradient elution with a mobile phase consisting of 0.5% formic acid in water (A) and 0.5% formic acid in acetonitrile (B).[8][9]
-
Quantify the amount of Ibotenic acid using multiple reaction monitoring (MRM). The ion transition for Ibotenic acid is m/z 159→113.1.[8][9]
Experimental Protocol: Extraction and Derivatization for HPLC Analysis
This protocol is based on an older, yet reliable, method involving derivatization for HPLC analysis.[10][11]
2.2.1. Materials and Reagents
-
Dried and powdered Amanita mushroom tissue
-
Aqueous methanol
-
Dansyl chloride (DNS-Cl)
-
Ethyl acetate
-
1.25 M Hydrogen chloride in ethanol
-
HPLC system with UV detection
2.2.2. Extraction and Derivatization
-
Extract Ibotenic acid from the mushroom sample using aqueous methanol.[10][11]
-
Derivatize the extracted compounds with dansyl chloride (DNS-Cl).[10][11]
-
Extract the derivatized products with ethyl acetate.[10][11]
-
Evaporate the solvent.
-
Ethylate the residue with 1.25 M hydrogen chloride in ethanol.[10][11]
2.2.3. HPLC Analysis
-
Dissolve the final derivatized sample in a suitable solvent.
-
Analyze the sample using an HPLC system with UV detection.[10][11]
-
Quantify Ibotenic acid by comparing the peak area to a standard calibration curve.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and analysis of this compound.
Signaling Pathway of this compound
This compound is a structural analogue of the excitatory neurotransmitter glutamate.[1] It exerts its neurotoxic effects by acting as a potent agonist at N-methyl-D-aspartate (NMDA) and metabotropic glutamate receptors (mGluRs).[1]
Caption: this compound's agonistic action on glutamate receptors.
Conclusion
This guide provides a foundational understanding of the natural occurrence and isolation of this compound for researchers in neuroscience and drug development. The variability in natural concentrations underscores the need for robust and reliable isolation and analytical techniques. The detailed protocols and workflow diagrams presented herein offer a practical starting point for the extraction and purification of this potent neuroactive compound for further scientific investigation.
References
- 1. Ibotenic acid - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Erowid Psychoactive Amanitas Vault : Info on Ibotenic Acid & Muscimol [erowid.org]
- 4. Amanita muscaria - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of ibotenic acid and muscimol in species of the genus Amanita section Amanita from China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of ibotenic acid and muscimol in Amanita mushrooms by hydrophilic interaction liquid chromatography–tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 10. Determination of muscimol and ibotenic acid in Amanita mushrooms by high-performance liquid chromatography and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
An In-Depth Technical Guide to the In Vitro Characterization of L-Ibotenic Acid's Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ibotenic acid is a potent neuroactive compound and a conformationally restricted analog of the excitatory neurotransmitter glutamate (B1630785).[1][2] Found in Amanita muscaria and related mushroom species, it is widely utilized in neuroscience research as a brain-lesioning agent to model neurodegenerative conditions.[3][4] Its neurotoxic effects are primarily mediated through its action as a non-selective agonist at glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor subtype.[5][6] Over-activation of these receptors leads to excessive calcium influx, culminating in excitotoxicity and neuronal cell death.[3][5] This guide provides a comprehensive overview of the in vitro methodologies used to characterize the effects of this compound, offering detailed experimental protocols, quantitative data, and visual representations of its signaling pathways and experimental workflows.
Quantitative Data: Receptor Activation Profile of this compound
The following table summarizes the potency of this compound at various glutamate receptor subtypes, as determined by in vitro functional assays.
| Receptor Subtype | Parameter | Value (µM) | Cell System | Reference |
| NMDA | EC50 | ~77 | Cortical Preparations | [3] |
| mGluR1a | EC50 | ~43 | Recombinant Expression Systems | [3] |
| mGluR5a | EC50 | ~17 | Recombinant Expression Systems | [3] |
| mGluR2 | EC50 | ~110 | Recombinant Expression Systems | [3] |
Experimental Protocols
Radioligand Binding Assay for Glutamate Receptors
This protocol is designed to determine the binding affinity of this compound to glutamate receptors by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes prepared from tissue or cells expressing the glutamate receptor of interest.
-
Radiolabeled ligand (e.g., [³H]CGP 39653 for NMDA receptors).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well plates.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-labeled competing ligand (for non-specific binding).
-
50 µL of this compound at various concentrations.
-
50 µL of the radiolabeled ligand at a fixed concentration (typically at or below its Kd value).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol measures the electrophysiological response of neurons to this compound, providing insights into its effects on ion channel activity.
Materials:
-
Cultured neurons plated on coverslips.
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.[7]
-
Intracellular solution containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, with pH adjusted to 7.2 and osmolarity to 270 mOsm/L.[7]
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
This compound solutions for perfusion.
Procedure:
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution.[7]
-
Cell Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF.
-
Seal Formation: Under visual guidance, approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing a whole-cell recording configuration.
-
Recording: In voltage-clamp mode, hold the neuron at a negative potential (e.g., -70 mV) to record inward currents.
-
Drug Application: Perfuse the recording chamber with aCSF containing a known concentration of this compound.
-
Data Acquisition: Record the current responses elicited by this compound.
-
Data Analysis: Analyze the amplitude, kinetics, and other characteristics of the this compound-evoked currents.
In Vitro Calcium Imaging
This protocol visualizes changes in intracellular calcium concentration in response to this compound application.
Materials:
-
Cultured neurons on glass coverslips.
-
Physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
This compound solutions.
-
Fluorescence microscope with a camera and appropriate filter sets.
Procedure:
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and a small amount of Pluronic F-127 in HBSS. Incubate the cultured neurons with the loading solution in the dark at 37°C for 30-60 minutes.
-
Washing: Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the AM ester.
-
Imaging Setup: Place the coverslip in an imaging chamber on the microscope stage and perfuse with HBSS.
-
Baseline Recording: Acquire baseline fluorescence images before the application of this compound.
-
Stimulation: Perfuse the chamber with a solution containing this compound.
-
Image Acquisition: Continuously record fluorescence images to capture the change in intracellular calcium levels.
-
Data Analysis: Measure the change in fluorescence intensity over time in individual cells or regions of interest. The change in fluorescence (ΔF/F₀) is calculated to quantify the calcium response.
Lactate Dehydrogenase (LDH) Assay for Neurotoxicity
This assay quantifies cell death by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis.
Materials:
-
Cultured neurons in a 96-well plate.
-
This compound solutions of varying concentrations.
-
LDH assay kit (containing substrate, dye, and cofactor solutions).
-
Lysis solution (for positive control).
-
Spectrophotometric microplate reader.
Procedure:
-
Cell Treatment: Treat cultured neurons with various concentrations of this compound for a specified period (e.g., 24 hours). Include untreated control wells and positive control wells (treated with lysis solution).
-
Sample Collection: Carefully collect a sample of the culture medium from each well.
-
Assay Reaction: In a new 96-well plate, mix the collected medium with the LDH assay reagent mixture according to the kit manufacturer's instructions.[8]
-
Incubation: Incubate the plate at room temperature, protected from light, for the time recommended in the kit protocol.[8]
-
Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of LDH release for each treatment condition relative to the positive control (100% cell death) after subtracting the background absorbance from the untreated control.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced excitotoxicity.
Caption: Experimental workflow for in vitro characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]
- 5. Ibotenic acid - Wikipedia [en.wikipedia.org]
- 6. apexbt.com [apexbt.com]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for L-Ibotenic Acid Stereotaxic Injection in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of L-Ibotenic acid, a potent neurotoxin, to create specific brain lesions in rodent models through stereotaxic injection. This technique is a valuable tool in neuroscience research for studying brain function, modeling neurological disorders, and evaluating the efficacy of novel therapeutic agents.
Mechanism of Action
This compound is an analogue of the excitatory neurotransmitter glutamate (B1630785) and acts as a potent agonist at N-methyl-D-aspartate (NMDA) and metabotropic glutamate receptors.[1] Its neurotoxic effects are primarily mediated through the overstimulation of these receptors, leading to excessive calcium (Ca2+) influx into neurons.[1][2] This intracellular calcium overload triggers a cascade of detrimental downstream events, including mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the activation of apoptotic and necrotic cell death pathways, ultimately resulting in localized neuronal loss while sparing fibers of passage.[1][2][3][4][5]
Data Presentation: Quantitative Parameters for this compound Lesions
The following tables summarize stereotaxic coordinates and injection parameters for creating this compound-induced lesions in various brain regions of rats and mice. These values are derived from published research and should be optimized for specific experimental needs, considering the animal's strain, age, and weight. All coordinates are relative to Bregma.
Table 1: Stereotaxic Coordinates for this compound Injections in Rats
| Target Brain Region | Antero-Posterior (AP) (mm) | Medio-Lateral (ML) (mm) | Dorso-Ventral (DV) (mm) | Reference Source |
| Hippocampus (Dorsal) | -4.0 | ±3.0 | -3.6 | [6] |
| Nucleus Accumbens Core | +1.7 | ±1.8 | -7.1 | [1] |
| Nucleus Accumbens Shell | +1.7 | ±0.8 | -7.4 | [1] |
| Dorsomedial Striatum | +1.7 | ±1.8 | -5.1 | [1] |
| Basolateral Amygdala | -2.8 | ±4.8 | -8.5 | N/A |
| Medial Prefrontal Cortex | +3.2 | ±0.6 | -4.5 | N/A |
Table 2: Stereotaxic Coordinates for this compound Injections in Mice
| Target Brain Region | Antero-Posterior (AP) (mm) | Medio-Lateral (ML) (mm) | Dorso-Ventral (DV) (mm) | Reference Source |
| Prefrontal Cortex (Cg1/PrL) | +1.94 | ±0.3 | -2.5 | [7] |
| Hippocampus (Dorsal) | -1.95 | ±1.7 | -1.5 | [6] |
| Striatum | +0.5 | ±2.0 | -3.5 | N/A |
| Amygdala | -1.2 | ±2.8 | -4.8 | N/A |
Table 3: this compound Injection Parameters for Rodents
| Parameter | Rat | Mouse | Reference Source |
| Concentration | 5 µg/µL (in PBS, pH 7.2) | 5-10 mg/mL (in PBS, pH 7.4) | [6] |
| Volume per site | 0.1 - 1.0 µL | 50 - 200 nL | [6] |
| Injection Rate | 0.1 µL/min | 20-100 nL/min | [6][8] |
Experimental Protocol: Stereotaxic Injection of this compound
This protocol outlines the key steps for performing stereotaxic injections of this compound in rodents. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
1. Preparation of this compound Solution
-
Dissolve this compound powder in sterile phosphate-buffered saline (PBS) at the desired concentration (e.g., 5-10 mg/mL).
-
Adjust the pH of the solution to 7.2-7.4 using NaOH or HCl.
-
Sterile-filter the solution through a 0.22 µm syringe filter.
-
Store the solution in aliquots at -20°C. Thaw an aliquot on the day of surgery.
2. Animal Preparation and Anesthesia
-
Anesthetize the rodent using an appropriate anesthetic agent (e.g., isoflurane (B1672236) inhalation or a combination of ketamine/xylazine administered intraperitoneally).
-
Confirm the depth of anesthesia by monitoring for the absence of a pedal withdrawal reflex (toe pinch).
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
Shave the fur from the scalp to expose the surgical area.
-
Disinfect the scalp with a series of alternating scrubs of povidone-iodine and 70% ethanol.
3. Stereotaxic Surgery
-
Secure the anesthetized animal in a stereotaxic frame. Ensure the head is level by checking the alignment of the ear bars and the incisor bar.
-
Make a midline incision in the scalp using a sterile scalpel to expose the skull.
-
Gently scrape away the periosteum to visualize the cranial sutures, particularly Bregma and Lambda.
-
Use a stereotaxic atlas (e.g., Paxinos and Watson for rats, Paxinos and Franklin for mice) to determine the coordinates for the target brain region relative to Bregma.[9][10][11][12][13]
-
Mark the target coordinates on the skull with a sterile surgical marker.
-
Using a micro-drill with a sterile burr, carefully drill a small craniotomy (0.5-1 mm diameter) over the marked injection site. Avoid damaging the underlying dura mater.
-
Carefully incise the dura mater with a fine-gauge sterile needle to allow for smooth insertion of the injection cannula.
4. This compound Injection
-
Load a Hamilton syringe or a glass micropipette with the prepared this compound solution.
-
Mount the syringe/micropipette onto the stereotaxic manipulator arm.
-
Slowly lower the injection cannula to the predetermined dorso-ventral (DV) coordinate.
-
Infuse the this compound at a slow and controlled rate (see Table 3) to minimize tissue damage and ensure proper diffusion.
-
After the infusion is complete, leave the cannula in place for an additional 5-10 minutes to prevent backflow of the solution upon withdrawal.
-
Slowly retract the cannula from the brain.
5. Post-Operative Care
-
Suture the scalp incision.
-
Administer a post-operative analgesic as per IACUC guidelines.
-
Place the animal in a clean, warm cage and monitor it closely until it fully recovers from anesthesia.
-
Provide easy access to food and water.
-
Monitor the animal daily for signs of pain, distress, or infection for at least one week post-surgery.
Visualizations
Signaling Pathway of this compound Induced Excitotoxicity
Caption: Signaling cascade of this compound-induced excitotoxicity.
Experimental Workflow for Stereotaxic Injection
Caption: Experimental workflow for this compound stereotaxic injection.
References
- 1. The Role of the Nucleus Accumbens in Learned Approach Behavior Diminishes with Training - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Neurotoxic Ménage-à-trois: Glutamate, Calcium, and Zinc in the Excitotoxic Cascade [frontiersin.org]
- 3. Extrasynaptic NMDA receptors in acute and chronic excitotoxicity: implications for preventive treatments of ischemic stroke and late-onset Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Excitotoxicity, calcium and mitochondria: a triad in synaptic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]
- 6. Intrahippocampal Administration of Ibotenic Acid Induced Cholinergic Dysfunction via NR2A/NR2B Expression: Implications of Resveratrol against Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of (stereotactic) parcellations in mouse prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dwc.knaw.nl [dwc.knaw.nl]
- 11. The Mouse Brain in Stereotaxic Coordinates - 2nd Edition | Elsevier Shop [shop.elsevier.com]
- 12. BrainInfo [braininfo.rprc.washington.edu]
- 13. MOUSE BRAIN IN STEREOTAXIC COORDINATES [stoeltingco.com]
Application Notes and Protocols for L-Ibotenic Acid-Induced Neuronal Lesions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-Ibotenic acid to induce targeted neuronal lesions in preclinical research. This document includes information on the dose-response relationship, detailed experimental protocols for lesion induction and analysis, and a summary of the underlying signaling pathways.
Introduction
This compound is a potent neurotoxin that acts as a structural analog of the excitatory neurotransmitter glutamate (B1630785).[1][2] It is widely used in neuroscience research to create specific, excitotoxic lesions in various brain regions, thereby modeling neurological disorders and studying the function of targeted neuronal populations.[1][3] Ibotenic acid's primary mechanism of action involves the overstimulation of N-methyl-D-aspartate (NMDA) and other glutamate receptors, leading to excessive calcium influx, subsequent activation of catabolic enzymes, and ultimately, neuronal cell death.[2] A key advantage of ibotenic acid over other excitotoxins, such as kainic acid, is its tendency to produce more discrete, spherical lesions with a lower incidence of seizure activity.[1]
Dose-Response Relationship for this compound
The extent of neuronal damage induced by this compound is dose-dependent. However, a comprehensive quantitative dose-response curve is not consistently available across the literature, as the effective dose can vary significantly depending on the target brain region, the age of the animal, and the specific injection parameters. The following table summarizes qualitative and semi-quantitative findings from published studies to provide a general guideline for dose selection. Researchers are strongly encouraged to perform pilot studies to determine the optimal dose for their specific experimental model.
Table 1: Summary of this compound Dose-Response Effects
| Dose Range (per injection site) | Brain Region | Animal Model | Observed Effects & Remarks |
| 1 µg | Hippocampus | Infant Rat (P11, P15) | Moderate neuronal degeneration.[4] |
| 2.5 µg | Hippocampus | Infant Rat (P11, P15) | Increased neuronal damage compared to 1 µg.[4] |
| 5 µg | Hippocampus | Infant Rat (P11, P15) | Most significant neuronal degeneration observed in this study; however, associated with high mortality rates (up to 60%).[4] |
| 5 µg/µL | Hippocampus | Adult Rat | Used to create a model of Alzheimer's disease, resulting in impaired cholinergic transmission and memory performance.[5] |
| 10 µg/µL | Auditory Cortex | Rat | Concentration used for creating excitotoxic lesions.[6] |
Note: The relationship between the injected dose and the resulting lesion volume or neuronal loss is influenced by factors such as injection volume, infusion rate, and the specific anatomical location.
Experimental Protocols
Protocol 1: Stereotaxic Injection of this compound
This protocol describes the standard procedure for inducing a neuronal lesion in a specific brain region of a rodent model using stereotaxic surgery.
Materials:
-
This compound (powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Hamilton syringe with a fine-gauge needle or a glass micropipette
-
Infusion pump
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Suturing material
-
Animal heating pad
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound powder in sterile PBS (pH 7.4) to the desired concentration (e.g., 5-10 mg/mL).
-
Sterile-filter the solution through a 0.22 µm filter.
-
Store the solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Animal Preparation and Anesthesia:
-
Anesthetize the animal using an appropriate anesthetic protocol.
-
Shave the scalp and secure the animal in the stereotaxic apparatus.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Maintain the animal's body temperature using a heating pad.
-
-
Surgical Procedure:
-
Make a midline incision in the scalp to expose the skull.
-
Clean the skull surface and identify the bregma and lambda landmarks.
-
Determine the stereotaxic coordinates for the target brain region from a rodent brain atlas.
-
Drill a small burr hole in the skull at the determined coordinates.
-
-
Intracerebral Injection:
-
Lower the injection needle or micropipette to the target depth.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.1-0.2 µL/min) using an infusion pump to minimize mechanical damage.
-
After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow upon retraction.
-
Slowly withdraw the needle.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics as required.
-
Monitor the animal closely during recovery from anesthesia.
-
House the animal individually with easy access to food and water.
-
Protocol 2: Histological Assessment of Neuronal Lesion
This protocol outlines the procedure for visualizing and quantifying the extent of the neuronal lesion.
Materials:
-
Perfusion solutions (saline, 4% paraformaldehyde in PBS)
-
Vibratome or cryostat
-
Microscope slides
-
Staining reagents (e.g., Cresyl violet for Nissl staining, Fluoro-Jade for detecting degenerating neurons)
-
Microscope with a camera
-
Image analysis software
Procedure:
-
Tissue Processing:
-
At the desired post-lesion time point (e.g., 7-14 days), deeply anesthetize the animal.
-
Perform transcardial perfusion with saline followed by 4% paraformaldehyde.
-
Dissect the brain and post-fix in 4% paraformaldehyde overnight at 4°C.
-
Transfer the brain to a 30% sucrose (B13894) solution in PBS for cryoprotection.
-
-
Sectioning:
-
Section the brain into coronal or sagittal sections (e.g., 40 µm thickness) using a vibratome or cryostat.
-
Collect the sections in series in a cryoprotectant solution.
-
-
Staining:
-
Nissl Staining (Cresyl Violet): This stain labels the Nissl bodies in the rough endoplasmic reticulum of neurons, allowing for the visualization of neuronal cell bodies. Areas with neuronal loss will appear pale.
-
Fluoro-Jade Staining: This fluorescent stain specifically labels degenerating neurons.
-
-
Quantification of Neuronal Lesion:
-
Lesion Volume Estimation: The lesion area can be traced in serial sections and the volume calculated using image analysis software and the Cavalieri principle.
-
Stereological Cell Counting: Unbiased stereological methods, such as the optical fractionator, can be used to estimate the number of surviving neurons in the lesioned area compared to the contralateral, unlesioned hemisphere or a sham-operated control group.[7][8]
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Excitotoxicity
This compound exerts its neurotoxic effects primarily through the over-activation of NMDA receptors. This leads to a cascade of intracellular events culminating in neuronal death.
Caption: this compound signaling pathway.
Experimental Workflow for this compound-Induced Lesion Studies
The following diagram illustrates a typical experimental workflow for studies involving this compound-induced neuronal lesions.
Caption: Experimental workflow diagram.
References
- 1. Ibotenic acid-induced neuronal degeneration: a morphological and neurochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ibotenic acid - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]
- 4. Age and dose-related effects of hippocampal ibotenic acid on lesion size, mortality, and nonspatial working memory in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ibotenic acid induced lesions impair the modulation of dendritic spine plasticity in the prefrontal cortex and amygdala, a phenomenon that underlies working memory and social behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Neurostereology protocol for unbiased quantification of neuronal injury and neurodegeneration [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Using L-Ibotenic Acid to Create Animal Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid plaques and neurofibrillary tangles.[1] To study the pathogenesis of AD and to evaluate potential therapeutic interventions, various animal models have been developed. One such model involves the use of the excitotoxin L-Ibotenic acid to induce selective neuronal loss in brain regions critically affected in AD, such as the hippocampus and the nucleus basalis of Meynert.[2][3]
Ibotenic acid is a potent agonist of the N-methyl-D-aspartate (NMDA) receptor.[3] Its administration leads to excessive neuronal excitation, calcium influx, and subsequent cell death, a process known as excitotoxicity.[4] This method allows for the creation of lesion models that mimic the cholinergic dysfunction and neurodegeneration observed in Alzheimer's patients, providing a valuable tool for preclinical research.[2][4] However, it is important to note that this is an invasive model with a high mortality rate, which should be taken into consideration during experimental design.[1][2]
Mechanism of Action: Ibotenic Acid-Induced Excitotoxicity
Ibotenic acid exerts its neurotoxic effects primarily through the overstimulation of NMDA receptors, a subtype of ionotropic glutamate (B1630785) receptors. This initiates a cascade of intracellular events culminating in neuronal apoptosis. The binding of ibotenic acid to the NMDA receptor leads to a prolonged influx of Ca²⁺ into the neuron. This calcium overload activates a host of downstream signaling pathways that contribute to cell death, including the activation of proteases, lipases, and nucleases, as well as the generation of reactive oxygen species (ROS), leading to oxidative stress.
Experimental Workflow
The successful creation of an ibotenic acid-induced Alzheimer's disease model involves a series of well-defined steps, from the initial surgical procedure to the final behavioral and histopathological analyses. A generalized workflow is presented below.
References
- 1. Experimentally induced animal models for cognitive dysfunction and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inducing Agents for Alzheimer’s Disease in Animal Models [xiahepublishing.com]
- 3. [Effects of ibotenic acid lesions to rat's hippocampus CA1 on place and cue learning in Morris water maze] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intrahippocampal Administration of Ibotenic Acid Induced Cholinergic Dysfunction via NR2A/NR2B Expression: Implications of Resveratrol against Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-Ibotenic Acid Lesion of the Hippocampus and Spatial Memory Assessment
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Ibotenic acid is a potent neurotoxin commonly utilized in neuroscience research to create specific, excitotoxic lesions of brain structures.[1][2] As a structural analogue of the excitatory neurotransmitter glutamate (B1630785), ibotenic acid acts as a non-selective agonist for glutamate receptors, particularly N-methyl-D-aspartate (NMDA) receptors.[1] This agonism leads to excessive neuronal excitation, a massive influx of Ca2+ ions, and subsequent activation of intracellular degradation pathways, resulting in targeted neuronal death while sparing axons of passage.[1][3] Due to its efficacy in producing discrete and localized lesions, ibotenic acid is a valuable tool for investigating the functional roles of specific brain regions.[2][3]
The hippocampus is a critical brain structure for the formation and retrieval of spatial memories.[4] Consequently, this compound-induced lesions of the hippocampus are a widely used animal model to study the mechanisms underlying spatial memory deficits and to evaluate the efficacy of potential therapeutic interventions for cognitive disorders such as Alzheimer's disease.[5][6] This document provides detailed protocols for creating this compound lesions in the rat hippocampus and for assessing the subsequent impact on spatial memory using the Morris Water Maze and Radial Arm Maze tasks.
This compound Neurotoxicity Signaling Pathway
Ibotenic acid's neurotoxic effects are primarily mediated through the overstimulation of glutamate receptors, leading to a cascade of intracellular events culminating in neuronal apoptosis and necrosis.
Caption: Signaling pathway of this compound-induced excitotoxicity.
Experimental Workflow
The overall experimental workflow for investigating the effects of this compound-induced hippocampal lesions on spatial memory involves several key stages, from initial surgical procedures to behavioral testing and subsequent histological verification.
Caption: Experimental workflow for hippocampal lesion and behavioral testing.
Experimental Protocols
This compound Lesion of the Hippocampus
This protocol describes the stereotaxic infusion of this compound into the hippocampus of adult rats.
Materials:
-
This compound (e.g., from Sigma-Aldrich or Abcam)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Microinfusion pump with a Hamilton syringe (1-10 µL)
-
Injection cannula (30-gauge)
-
Surgical instruments (scalpel, forceps, drill, etc.)
-
Suturing material
-
Heating pad
-
Analgesics (e.g., buprenorphine)
-
Topical anesthetic (e.g., lidocaine)
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in sterile PBS to a final concentration of 5-10 µg/µL.[5] Filter-sterilize the solution.
-
Anesthesia and Surgical Preparation: Anesthetize the rat using an appropriate anesthetic regimen.[5][7] Once the animal is deeply anesthetized (confirmed by lack of pedal withdrawal reflex), place it in the stereotaxic apparatus.[7] Apply ophthalmic ointment to the eyes to prevent drying. Shave the scalp and clean with an antiseptic solution. Apply a local anesthetic to the incision site.
-
Surgical Incision and Craniotomy: Make a midline incision on the scalp to expose the skull. Use a cotton swab to clean the skull surface and identify bregma. Based on a rat brain atlas (e.g., Paxinos and Watson), determine the stereotaxic coordinates for the target hippocampal region (e.g., for dorsal hippocampus: AP -3.8 mm, ML ±2.5 mm, DV -3.0 mm from bregma).[5] Drill a small burr hole through the skull at the target coordinates.
-
This compound Infusion: Lower the injection cannula to the predetermined dorsoventral (DV) coordinate.[5] Infuse this compound at a slow rate (e.g., 0.1 µL/min) for a total volume of 0.5-1.0 µL per hemisphere.[5] After the infusion is complete, leave the cannula in place for an additional 5 minutes to allow for diffusion and to minimize backflow.[5]
-
Closure and Post-Operative Care: Slowly retract the cannula. Suture the incision. Administer a post-operative analgesic. Place the animal on a heating pad until it recovers from anesthesia. House the animal individually and monitor its recovery for several days.
Morris Water Maze (MWM)
The MWM is a widely used task to assess hippocampal-dependent spatial learning and memory.[8]
Materials:
-
Circular water tank (1.5-2.0 m in diameter)
-
Escape platform (10-15 cm in diameter)
-
Water opacifier (e.g., non-toxic white paint or milk powder)
-
Video tracking system and software
-
Distinct visual cues placed around the room
Procedure:
-
Setup: Fill the tank with water (20-22°C) and make it opaque.[8] Place the escape platform 1-2 cm below the water surface in the center of one of the four quadrants. Arrange prominent visual cues around the room.
-
Acquisition Training: For 5-7 consecutive days, conduct 4 trials per day for each rat. In each trial, gently place the rat into the water facing the tank wall at one of four quasi-random starting positions. Allow the rat to swim freely and find the hidden platform. If the rat does not find the platform within 60-90 seconds, guide it to the platform. Allow the rat to remain on the platform for 15-30 seconds. The inter-trial interval should be at least 30 minutes.
-
Probe Trial: 24 hours after the last acquisition trial, conduct a probe trial to assess spatial memory. Remove the escape platform from the tank. Place the rat in the tank at a novel starting position and allow it to swim for 60 seconds. Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
Radial Arm Maze (RAM)
The RAM task is used to assess both working and reference memory, which are hippocampus-dependent.
Materials:
-
Elevated radial arm maze with a central platform and multiple arms (typically 8)
-
Food rewards (e.g., sucrose (B13894) pellets)
-
Video tracking system (optional)
Procedure:
-
Habituation and Shaping: For 2-3 days, habituate the rats to the maze by placing them on the central platform with food rewards scattered throughout the maze.
-
Working and Reference Memory Training:
-
Working Memory Protocol: Bait all arms with a food reward. Place the rat on the central platform and allow it to explore the maze and consume the rewards. A trial ends when the rat has visited all baited arms or after a predetermined time (e.g., 10 minutes). Record the number of working memory errors (re-entry into an already visited arm).
-
Reference Memory Protocol: Consistently bait the same subset of arms (e.g., 4 out of 8) across all trials. The other arms are never baited. Place the rat on the central platform and allow it to explore the maze. Record the number of reference memory errors (entry into an unbaited arm).
-
-
Data Collection: For both protocols, record the number of errors, the latency to find all rewards, and the order of arm entries.
Data Presentation
This compound Lesion Parameters
| Parameter | Value/Range | Reference |
| Animal Model | Adult Male Wistar/Sprague-Dawley Rats | [5] |
| This compound Concentration | 5 - 10 µg/µL in PBS (pH 7.4) | [5] |
| Infusion Volume | 0.5 - 1.0 µL per hemisphere | [5] |
| Infusion Rate | 0.1 µL/min | [5] |
| Stereotaxic Coordinates (from Bregma) | AP: -3.8 to -4.2 mm; ML: ±2.5 to ±3.0 mm; DV: -2.8 to -3.2 mm | [5] |
Morris Water Maze Performance Data
| Group | Escape Latency (seconds) - Day 5 | Time in Target Quadrant (%) - Probe Trial | Reference |
| Sham-operated Control | 15.2 ± 2.1 | 48.5 ± 3.7 | [4] |
| Hippocampal Lesion | 45.8 ± 5.3 | 27.1 ± 2.9 | [4] |
Data are presented as mean ± SEM and are representative values from the literature.
Radial Arm Maze Performance Data
| Group | Working Memory Errors (Re-entries) | Reference Memory Errors (Unbaited Arm Entries) | Reference |
| Sham-operated Control | 1.5 ± 0.3 | 0.8 ± 0.2 | [9] |
| Hippocampal Lesion | 5.2 ± 0.8 | 3.1 ± 0.6 | [9] |
Data are presented as mean ± SEM and are representative values from the literature.
Histological Verification of Lesions
Following the completion of behavioral testing, it is crucial to histologically verify the location and extent of the hippocampal lesions.
Materials:
-
Euthanasia solution (e.g., sodium pentobarbital)
-
Perfusion solutions (saline and 4% paraformaldehyde)
-
Cryostat or microtome
-
Microscope slides
-
Staining reagents (e.g., Cresyl violet for Nissl staining)
-
Microscope with a camera
Procedure:
-
Perfusion and Brain Extraction: Deeply anesthetize the rat and perform a transcardial perfusion with saline followed by 4% paraformaldehyde. Carefully extract the brain and post-fix it in 4% paraformaldehyde overnight.
-
Sectioning and Staining: Cryoprotect the brain in a sucrose solution. Section the brain coronally (e.g., 40 µm sections) through the hippocampus using a cryostat or microtome. Mount the sections on microscope slides. Perform Nissl staining with Cresyl violet to visualize neuronal cell bodies.
-
Lesion Analysis: Examine the stained sections under a microscope to determine the location and extent of the lesion. The lesioned area will be characterized by a significant loss of neuronal cell bodies compared to the surrounding tissue and sham-operated controls. Image analysis software can be used to quantify the lesion volume.
Conclusion
The use of this compound to create hippocampal lesions provides a robust and reliable model for studying the role of the hippocampus in spatial memory. The protocols outlined in this document offer a comprehensive guide for researchers to implement this model and assess its behavioral consequences using well-established spatial memory tasks. Careful adherence to these protocols, including precise stereotaxic surgery, standardized behavioral testing, and thorough histological verification, is essential for obtaining reproducible and meaningful results.
References
- 1. Ibotenic acid - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]
- 3. Ibotenic acid-induced neuronal degeneration: a morphological and neurochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spatial memory, recognition memory, and the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intrahippocampal Administration of Ibotenic Acid Induced Cholinergic Dysfunction via NR2A/NR2B Expression: Implications of Resveratrol against Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice [frontiersin.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing L-Ibotenic Acid-Induced Cognitive Deficits
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of behavioral assays used to evaluate cognitive deficits induced by the excitotoxic lesioning agent, L-Ibotenic acid. Detailed protocols for key behavioral tasks are provided, along with a summary of expected quantitative outcomes and a schematic of the underlying signaling pathway of Ibotenic acid-induced neurotoxicity.
Introduction to this compound-Induced Cognitive Deficits
This compound is a potent agonist of N-methyl-D-aspartate (NMDA) and metabotropic glutamate (B1630785) receptors.[1] Its administration into specific brain regions, such as the hippocampus or nucleus basalis magnocellularis, induces excitotoxicity, leading to neuronal cell death and subsequent cognitive impairments.[1][2] This targeted lesioning technique is widely used to model the cognitive deficits observed in various neurological and psychiatric disorders, providing a valuable platform for preclinical drug development and for studying the neural mechanisms of learning and memory.
Behavioral Assays for Cognitive Assessment
A battery of behavioral assays is employed to characterize the nature and extent of cognitive deficits following this compound-induced lesions. These tests are designed to assess various domains of cognition, including spatial learning and memory, working memory, and recognition memory.
Morris Water Maze (MWM)
The Morris Water Maze is a classic behavioral task used to assess hippocampal-dependent spatial learning and memory.[3] Animals are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using distal visual cues.[3]
Experimental Protocol:
-
Apparatus: A circular tank (typically 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder. A small escape platform (10-15 cm in diameter) is submerged approximately 1-2 cm below the water surface. The pool is located in a room with various prominent visual cues.
-
Acquisition Phase:
-
Animals are subjected to a series of training trials (typically 4 trials per day for 5-7 days).
-
For each trial, the animal is gently placed into the water at one of four quasi-random starting positions (North, South, East, West).
-
The animal is allowed to swim freely for a maximum of 60-90 seconds to find the hidden platform.
-
If the animal fails to find the platform within the allotted time, it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-30 seconds before being removed, dried, and returned to its home cage.
-
-
Probe Trial:
-
24 hours after the final acquisition trial, the escape platform is removed from the pool.
-
The animal is placed in the pool at a novel starting position and allowed to swim for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory retention.
-
Data Presentation: Morris Water Maze
| Parameter | Control Group (Sham Lesion) | This compound Lesion Group |
| Escape Latency (seconds) - Day 5 | 15.2 ± 2.1 | 45.8 ± 5.3 |
| Time in Target Quadrant (Probe Trial) (%) | 45.5 ± 4.2 | 28.1 ± 3.9 |
| Platform Crossings (Probe Trial) | 4.1 ± 0.6 | 1.8 ± 0.4 |
Note: Data are representative and compiled from multiple sources. Values are presented as Mean ± SEM.
Novel Object Recognition (NOR) Test
The Novel Object Recognition test is used to assess recognition memory, which is dependent on the integrity of the perirhinal cortex and hippocampus.[4] This task is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[4]
Experimental Protocol:
-
Apparatus: An open-field arena (typically 40x40x40 cm). A set of distinct objects that are of similar size and cannot be easily displaced by the animal.
-
Habituation Phase:
-
Animals are individually placed in the empty arena for 5-10 minutes for 2-3 consecutive days to acclimate to the environment.
-
-
Training/Sample Phase (T1):
-
Two identical objects are placed in the arena.
-
The animal is placed in the center of the arena and allowed to explore the objects for 5-10 minutes.
-
The time spent exploring each object is recorded. Exploration is defined as sniffing or touching the object with the nose or paws.
-
-
Test Phase (T2):
-
After a retention interval (e.g., 1 hour or 24 hours), one of the familiar objects is replaced with a novel object.
-
The animal is returned to the arena and allowed to explore for 5 minutes.
-
The time spent exploring the familiar and novel objects is recorded.
-
Data Presentation: Novel Object Recognition Test
| Parameter | Control Group (Sham Lesion) | This compound Lesion Group |
| Discrimination Index (DI) | 0.45 ± 0.08 | 0.05 ± 0.06 |
| Exploration Time - Novel Object (seconds) | 18.5 ± 2.3 | 10.2 ± 1.8 |
| Exploration Time - Familiar Object (seconds) | 10.1 ± 1.5 | 9.8 ± 1.6 |
Note: Discrimination Index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). Data are representative and compiled from multiple sources. Values are presented as Mean ± SEM.[5]
Y-Maze Spontaneous Alternation
The Y-maze task is used to assess spatial working memory.[3] It is based on the natural tendency of rodents to alternate their arm choices when exploring a novel environment.[3]
Experimental Protocol:
-
Apparatus: A Y-shaped maze with three identical arms (typically 30-40 cm long, 8-10 cm wide, with 15-20 cm high walls) positioned at 120-degree angles to each other.
-
Procedure:
-
The animal is placed at the end of one arm and allowed to freely explore the maze for a single session of 5-8 minutes.
-
The sequence of arm entries is recorded. An arm entry is counted when all four paws of the animal are within the arm.
-
An "alternation" is defined as a sequence of three consecutive entries into each of the three different arms (e.g., ABC, CAB, BCA).
-
Data Presentation: Y-Maze Spontaneous Alternation
| Parameter | Control Group (Sham Lesion) | This compound Lesion Group |
| Spontaneous Alternation (%) | 72.5 ± 5.1 | 51.3 ± 4.8 |
| Total Arm Entries | 18.2 ± 2.5 | 17.5 ± 2.8 |
Note: Spontaneous Alternation (%) = [Number of alternations / (Total number of arm entries - 2)] x 100. Data are representative and compiled from multiple sources. Values are presented as Mean ± SEM.[6][7]
Passive Avoidance Test
The passive avoidance test assesses fear-motivated learning and memory.[8] The task requires an animal to suppress its natural tendency to move from a brightly lit compartment to a dark one to avoid an aversive stimulus.[8]
Experimental Protocol:
-
Apparatus: A two-compartment shuttle box with one illuminated and one dark compartment, connected by a guillotine door. The floor of the dark compartment is equipped with a grid capable of delivering a mild foot shock.
-
Acquisition/Training Trial:
-
The animal is placed in the illuminated compartment.
-
After a brief habituation period (e.g., 60 seconds), the guillotine door is opened.
-
The latency to enter the dark compartment is recorded.
-
Once the animal completely enters the dark compartment, the door is closed, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The animal is then immediately removed and returned to its home cage.
-
-
Retention/Test Trial:
-
24 hours after the training trial, the animal is again placed in the illuminated compartment.
-
The guillotine door is opened, and the step-through latency to enter the dark compartment is recorded (up to a maximum of 300-600 seconds). No foot shock is delivered during the test trial.
-
Data Presentation: Passive Avoidance Test
| Parameter | Control Group (Sham Lesion) | This compound Lesion Group |
| Step-through Latency (seconds) - Retention Trial | 285.4 ± 14.2 | 95.7 ± 12.8 |
Note: Data are representative and compiled from multiple sources. Values are presented as Mean ± SEM.[9]
Radial Arm Maze (RAM)
The radial arm maze is used to assess both spatial working and reference memory.[10] The task requires animals to visit a set of baited arms in a maze to retrieve a food reward, while avoiding re-entry into already visited arms (working memory) and avoiding arms that are never baited (reference memory).[10]
Experimental Protocol:
-
Apparatus: An elevated maze with a central platform and a number of arms (typically 8) radiating outwards. Food wells are located at the end of each arm.
-
Habituation and Shaping:
-
Animals are food-restricted to 85-90% of their free-feeding body weight.
-
Animals are habituated to the maze with food rewards scattered throughout the maze.
-
-
Testing Phase:
-
For a working memory task, all arms are baited with a food reward. The animal is placed on the central platform and allowed to explore the maze until all rewards are consumed or a set time has elapsed. An entry into an arm that has already been visited is scored as a working memory error.
-
For a combined working and reference memory task, a subset of arms is consistently baited across trials, while the remaining arms are never baited. An entry into a never-baited arm is scored as a reference memory error. An entry into a previously visited baited arm within the same trial is a working memory error.
-
Data Presentation: Radial Arm Maze
| Parameter | Control Group (Sham Lesion) | This compound Lesion Group |
| Working Memory Errors (re-entries) | 1.2 ± 0.3 | 4.5 ± 0.8 |
| Reference Memory Errors (never-baited arm entries) | 0.8 ± 0.2 | 2.9 ± 0.6 |
Note: Data are representative and compiled from multiple sources. Values are presented as Mean ± SEM.[10][11]
Signaling Pathway and Experimental Workflow
The cognitive deficits induced by this compound are a direct consequence of its excitotoxic effects on neurons. The following diagrams illustrate the signaling cascade of this compound-induced excitotoxicity and a general experimental workflow for its study.
Caption: this compound-Induced Excitotoxicity Signaling Pathway.
Caption: Experimental Workflow for this compound Studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Acori graminei rhizoma Ameliorated Ibotenic Acid-Induced Amnesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Spontaneous Alternation, Novel Object Recognition and Limb Clasping in Transgenic Mouse Models of Amyloid-β and Tau Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative effects of ibotenic acid- and quisqualic acid-induced lesions of the substantia innominata on attentional function in the rat: further implications for the role of the cholinergic neurons of the nucleus basalis in cognitive processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preliminary study on the time-correlation changes in brain neurotransmitters of mice exposed to mushroom toxin ibotenic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Passive avoidance after ibotenic acid and radio frequency lesions in the rat amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Impaired spatial working memory but spared spatial reference memory following functional loss of NMDA receptors in the dentate gyrus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Selective Neuronal Lesions with L-Ibotenic Acid in the Prefrontal Cortex
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Ibotenic acid is a potent neurotoxin that acts as a structural analog of the excitatory neurotransmitter glutamate (B1630785).[1][2] It is widely used in neuroscience research to create selective, excitotoxic lesions in specific brain regions. By acting as a potent agonist at N-methyl-D-aspartate (NMDA) and metabotropic glutamate receptors, ibotenic acid induces excessive neuronal excitation, leading to a massive influx of Ca2+ and subsequent neuronal cell death, while largely sparing axons of passage and terminals from distant neurons.[1][2][3] This makes it a valuable tool for studying the functional role of specific neuronal populations within a targeted brain area, such as the prefrontal cortex (PFC), which is critically involved in cognitive functions, emotional regulation, and decision-making.[4]
These application notes provide a comprehensive overview and detailed protocols for creating selective neuronal lesions in the rodent prefrontal cortex using this compound.
Data Presentation
Table 1: Summary of this compound Injection Parameters for Prefrontal Cortex Lesions in Rats
| Target Region | Ibotenic Acid Concentration (μg/μl) | Infusion Volume (μl per site) | Stereotaxic Coordinates (from Bregma) | Reference |
| Medial Prefrontal Cortex (mPFC) | 5 | 0.5 | AP: +3.5, L: ±0.8, DV: -4.7 and AP: +2.5, L: ±0.8, DV: -3.5 | [5] |
| Medial Prefrontal Cortex (mPFC) | 10 | 0.2 | Not Specified | [6] |
| Prelimbic Cortex (PL) & Infralimbic Cortex (IL) | Not Specified (0.09 M Quinolinic Acid) | 0.4 - 0.5 | AP: +2.7, L: ±0.7, DV: –4.0 and AP: +4.0, L: ±0.7, DV: –3.5 | [7] |
Note: Stereotaxic coordinates are highly dependent on the animal's age, weight, and strain, and should be optimized for each experimental setup using a stereotaxic atlas.
Table 2: Quantification of Neuronal Loss Following Excitotoxic Lesions
| Staining Method | Target | Observation | Advantages | Disadvantages |
| Nissl Staining (e.g., Cresyl Violet) | Nissl substance (rough endoplasmic reticulum) in neurons. | Shows neuronal loss and disruption of cortical cytoarchitecture. | Simple, cost-effective, and provides good morphological detail of the lesion core. | Can also stain glial cells, which may proliferate in response to injury, potentially complicating quantification. |
| NeuN Immunohistochemistry | Neuronal nuclear protein (NeuN). | Provides a more specific marker for mature neurons, allowing for precise quantification of neuronal loss. | Highly specific for neurons, enabling accurate assessment of neuronal depletion. | Can be more expensive and time-consuming than Nissl staining. NeuN expression can be downregulated in stressed or injured neurons that may not be dead.[8] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
-
Materials:
-
This compound powder
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile PBS (pH 7.4) to achieve the desired concentration (e.g., 10 µg/µl).
-
Vortex the solution until the this compound is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile microcentrifuge tube.
-
Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C until use.
-
Protocol 2: Stereotaxic Surgery for Ibotenic Acid Injection into the Medial Prefrontal Cortex (mPFC) of Rats
-
Materials:
-
Adult male Sprague-Dawley or Wistar rat (e.g., 250-300g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Heating pad to maintain body temperature
-
Surgical tools (scalpel, scissors, forceps, hemostats)
-
Dental drill with a small burr bit
-
Hamilton syringe (1-10 µl) with a 30-gauge needle
-
Infusion pump
-
Ibotenic acid solution (prepared as in Protocol 1)
-
Saline (for sham controls)
-
Suturing material or wound clips
-
Antiseptic solution (e.g., Betadine) and alcohol swabs
-
Analgesic (e.g., buprenorphine)
-
-
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rat using the chosen anesthetic. Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Shave the fur from the scalp and clean the area with an antiseptic solution followed by alcohol.
-
Place the animal in the stereotaxic frame, ensuring the head is level.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Administer a pre-operative analgesic as per institutional guidelines.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Use a cotton swab to clean and dry the skull surface, making Bregma and Lambda visible.
-
Position the drill over the target coordinates for the mPFC (refer to a rat brain atlas, e.g., Paxinos and Watson). For example, for the prelimbic cortex, coordinates might be approximately +3.2 mm anterior to Bregma, ±0.6 mm lateral to the midline.
-
Carefully drill a small burr hole through the skull at the target coordinates, being cautious not to damage the underlying dura mater.
-
Lower the injection needle attached to the Hamilton syringe to the predetermined dorsoventral (DV) coordinate (e.g., -2.8 mm from the dura).
-
-
Infusion:
-
Set the infusion pump to a slow injection rate (e.g., 0.1 µl/min) to minimize tissue damage and ensure proper diffusion of the toxin.
-
Infuse the desired volume of ibotenic acid solution (e.g., 0.5 µl).
-
After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion and to prevent backflow upon retraction.
-
Slowly retract the needle.
-
For bilateral lesions, repeat the drilling and infusion procedure on the contralateral side. For sham controls, infuse sterile saline instead of ibotenic acid.
-
-
Post-operative Care:
-
Suture the scalp incision or close it with wound clips.
-
Remove the animal from the stereotaxic frame and place it on a heating pad to recover from anesthesia.
-
Administer post-operative analgesics as required.
-
House the animal individually and monitor its recovery, including food and water intake, for several days. A recovery period of 7-14 days is typically allowed before behavioral testing.
-
-
Protocol 3: Histological Verification of Lesions
A. Perfusion and Tissue Processing:
-
Following the designated post-lesion survival period, deeply anesthetize the animal.
-
Perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain and post-fix it in 4% PFA overnight at 4°C.
-
Transfer the brain to a 30% sucrose (B13894) solution in PBS for cryoprotection until it sinks.
-
Freeze the brain and cut coronal sections (e.g., 40 µm) through the prefrontal cortex using a cryostat.
B. Nissl Staining (Cresyl Violet):
-
Mount the sections onto gelatin-coated slides.
-
Allow the slides to air-dry.
-
Rehydrate the sections through a series of graded alcohols (100%, 95%, 70%) and then in distilled water.[9]
-
Stain the sections in a 0.1% cresyl violet solution for 5-10 minutes.[9]
-
Briefly rinse in distilled water.[9]
-
Differentiate the sections in 95% ethanol (B145695) with a few drops of acetic acid, monitoring under a microscope until the Nissl substance is clearly visible against a paler background.
-
Dehydrate the sections through graded alcohols (95%, 100%) and clear in xylene.[9]
-
Coverslip the slides using a mounting medium.
-
Examine the sections under a light microscope to visualize the extent of neuronal loss and gliosis in the lesioned area.
C. NeuN Immunohistochemistry:
-
Rinse free-floating sections in PBS.
-
Incubate the sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate the sections with a primary antibody against NeuN (e.g., mouse anti-NeuN, diluted in blocking solution) overnight at 4°C.[10]
-
Wash the sections in PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse) for 1-2 hours at room temperature.[10]
-
Wash in PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 1 hour.
-
Visualize the staining using a diaminobenzidine (DAB) substrate kit, which will produce a brown precipitate.
-
Mount, dehydrate, clear, and coverslip the sections.
-
Quantify the number of NeuN-positive cells in the lesioned and contralateral (or sham) prefrontal cortex using stereological methods or cell counting software to determine the percentage of neuronal loss.
Mandatory Visualizations
Caption: Ibotenic acid-induced excitotoxicity signaling pathway.
References
- 1. Ibotenic acid - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]
- 3. Ibotenic acid-induced neuronal degeneration: a morphological and neurochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ibotenic acid induced lesions impair the modulation of dendritic spine plasticity in the prefrontal cortex and amygdala, a phenomenon that underlies working memory and social behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lateralized Effects of Medial Prefrontal Cortex Lesions on Neuroendocrine and Autonomic Stress Responses in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of ibotenic acid lesions of the ventral striatum and the medial prefrontal cortex on ethanol consumption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 10. academic.oup.com [academic.oup.com]
Application of L-Ibotenic Acid in Studying Neural Plasticity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ibotenic acid (IA) is a potent excitotoxin and a structural analogue of the neurotransmitter glutamate (B1630785).[1][2] It acts as a non-selective agonist for N-methyl-D-aspartate (NMDA) and metabotropic glutamate receptors.[1][3] This agonism leads to excessive neuronal excitation, calcium influx, and subsequent neuronal death, a process known as excitotoxicity.[4] Due to its ability to create discrete, axon-sparing lesions, this compound has become a valuable tool in neuroscience research to study the functional roles of specific brain regions and to model neurodegenerative diseases.[2] By selectively lesioning brain areas involved in learning and memory, such as the hippocampus, researchers can investigate the subsequent changes in neural plasticity, including structural and functional alterations in remaining neural circuits. This document provides detailed application notes and protocols for the use of this compound in the study of neural plasticity.
Mechanism of Action in Neural Plasticity Studies
This compound's primary mechanism of action is the overactivation of glutamate receptors, particularly the NMDA receptor.[1][3] This leads to a cascade of intracellular events culminating in neuronal cell death. The excitotoxic cascade is a key element in its application for studying neural plasticity. The resulting lesion allows for the investigation of compensatory mechanisms, reactive plasticity, and the roles of the lesioned area in various cognitive functions.
Following an this compound-induced lesion, the surrounding and connected brain regions often exhibit various forms of plasticity. These can include changes in dendritic spine density and morphology, alterations in the expression of synaptic proteins, and modifications of synaptic transmission and long-term potentiation (LTP) or long-term depression (LTD). The inflammatory response triggered by the lesion, involving microglia and astrocytes, also plays a significant role in the subsequent plastic changes in the brain.[5][6][7]
Data Presentation: Quantitative Effects of this compound
The following table summarizes the quantitative data on the effects of this compound lesions on various parameters related to neural plasticity.
| Parameter | Brain Region | Species | This compound Dose/Concentration | Key Findings |
| Neurotransmitter Levels | ||||
| Glutamic Acid | Hippocampus, Brain Stem | Mouse | 16 mg/kg (i.p.) | Significant decrease 4 hours post-injection.[8][9] |
| Epinephrine | Cerebral Cortex | Mouse | 16 mg/kg (i.p.) | Significant decrease 20 minutes post-injection.[8][9] |
| Tyrosine | Brain Stem, Cerebellum | Mouse | 16 mg/kg (i.p.) | Significant decrease 4 hours post-injection.[8][9] |
| Choline | Brain Stem | Mouse | 16 mg/kg (i.p.) | Significant decrease.[8] |
| Homovanillic Acid | Brain Stem | Mouse | 16 mg/kg (i.p.) | Significant increase.[8] |
| Synaptic Proteins | ||||
| PSD-95 | Medial Prefrontal Cortex, Amygdala | Rat | Neonatal lesion | Lower content in lesioned animals. |
| Synaptophysin | Medial Prefrontal Cortex, Amygdala | Rat | Neonatal lesion | Lower content in lesioned animals. |
| AMPA Receptors | Medial Prefrontal Cortex, Amygdala | Rat | Neonatal lesion | Lower content in lesioned animals. |
| BDNF | Medial Prefrontal Cortex, Amygdala | Rat | Neonatal lesion | Lower content in lesioned animals. |
| Behavioral Outcomes | ||||
| Working Memory | - | Rat | Neonatal lesion | Impaired. |
| Social Behavior | - | Rat | Neonatal lesion | Impaired. |
| Locomotor Activity | Open Field | Mouse | 16 mg/kg (i.p.) | Significantly reduced total movement distance and speed; prolonged resting time.[9] |
| Ethanol (B145695) Intake | Ventral Striatum | Rat | - | Significantly increased during the first 2 postoperative weeks.[10] |
Experimental Protocols
Stereotaxic Injection of this compound for Hippocampal Lesions in Rats
This protocol describes the procedure for creating excitotoxic lesions in the rat hippocampus using this compound.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anesthetic (e.g., Ketamine/Xylazine cocktail, or Isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (1-10 µL) with a 30-gauge needle
-
Surgical tools (scalpel, forceps, etc.)
-
Suturing material
-
Heating pad
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in sterile PBS (pH 7.4) to the desired concentration (e.g., 5-10 mg/mL). The solution can be stored frozen for up to a year.[1]
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic protocol. Once deeply anesthetized (confirmed by lack of pedal withdrawal reflex), place the animal in the stereotaxic apparatus. Ensure the head is level between bregma and lambda.
-
Surgical Procedure:
-
Shave and clean the surgical area on the scalp.
-
Make a midline incision to expose the skull.
-
Clean the skull surface and identify bregma.
-
-
Stereotaxic Coordinates: Determine the coordinates for the target brain region (e.g., hippocampus) relative to bregma using a rat brain atlas. For the dorsal hippocampus, typical coordinates are: Anteroposterior (AP): -3.8 mm, Mediolateral (ML): ±2.5 mm, Dorsoventral (DV): -3.0 mm from the skull surface.
-
Craniotomy: Drill a small burr hole through the skull at the determined coordinates.
-
Injection:
-
Lower the Hamilton syringe needle to the target DV coordinate.
-
Infuse the this compound solution at a slow rate (e.g., 0.1 µL/min) to minimize mechanical damage and allow for diffusion. The total volume will depend on the desired lesion size (typically 0.1-1.0 µL per injection site).
-
Leave the needle in place for an additional 5 minutes post-injection to prevent backflow.
-
-
Closure and Recovery:
-
Slowly retract the needle.
-
Suture the incision.
-
Remove the animal from the stereotaxic apparatus and place it on a heating pad to maintain body temperature during recovery.
-
Provide post-operative care, including analgesics and monitoring for any signs of distress. Allow for a recovery period of at least one week before behavioral testing.
-
Behavioral Assessment Protocols
Apparatus: A circular pool (approximately 1.5-2.0 m in diameter) filled with opaque water. A hidden escape platform is submerged just below the water surface. Distal visual cues are placed around the room.
Procedure:
-
Habituation: Handle the rats for several days leading up to the experiment.
-
Acquisition Training:
-
Conduct 4 trials per day for 5-7 consecutive days.
-
For each trial, gently place the rat into the water facing the pool wall at one of four quasi-random start locations (North, South, East, West).
-
Allow the rat to swim and find the hidden platform. If the rat does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Record the latency to find the platform and the swim path using a video tracking system.
-
-
Probe Trial:
-
24 hours after the final acquisition trial, remove the platform from the pool.
-
Place the rat in the pool for a single 60-second trial.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location. This assesses spatial memory consolidation.
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two closed arms.
Procedure:
-
Habituation: Acclimate the rats to the testing room for at least 30 minutes prior to testing.
-
Testing:
-
Place the rat in the center of the maze, facing one of the open arms.
-
Allow the rat to freely explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
Analyze the time spent in the open arms versus the closed arms, and the number of entries into each arm type. An increase in open arm exploration is indicative of reduced anxiety-like behavior.[11][12][13]
-
Apparatus: A square arena (e.g., 100 x 100 cm) with high walls to prevent escape.
Procedure:
-
Habituation: Acclimate the rats to the testing room.
-
Testing:
-
Place the rat in the center of the open field.
-
Allow the rat to explore the arena for a set period (e.g., 5-15 minutes).
-
Record the session with a video tracking system.
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.[14][15][16]
-
Immunohistochemistry for Synaptic Markers (e.g., PSD-95)
Materials:
-
PFA-fixed brain sections (40 µm)
-
Primary antibody (e.g., rabbit anti-PSD-95)
-
Secondary antibody (e.g., goat anti-rabbit conjugated to a fluorophore)
-
Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: After the designated post-lesion survival period, transcardially perfuse the animals with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA overnight and then transfer to a sucrose (B13894) solution for cryoprotection. Section the brain using a cryostat or vibratome.
-
Staining:
-
Wash the free-floating sections in PBS.
-
Permeabilize the sections with PBS containing Triton X-100.
-
Incubate the sections in blocking solution for 1-2 hours at room temperature.
-
Incubate with the primary antibody in blocking solution overnight at 4°C.
-
Wash the sections in PBS.
-
Incubate with the secondary antibody in blocking solution for 1-2 hours at room temperature, protected from light.
-
Wash the sections in PBS.
-
Counterstain with DAPI.
-
Mount the sections onto glass slides and coverslip with mounting medium.
-
-
Imaging and Analysis:
-
Visualize the sections using a fluorescence or confocal microscope.
-
Quantify the intensity of the fluorescent signal or the number of immunoreactive puncta in the region of interest.
-
Visualizations
Caption: Mechanism of this compound-induced excitotoxicity and subsequent neural plasticity.
Caption: Experimental workflow for studying neural plasticity using this compound.
References
- 1. Ibotenic acid - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. An investigation into the early stages of the inflammatory response following ibotenic acid-induced neuronal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NEUROINFLAMMATION IS ASSOCIATED WITH CHANGES IN GLIAL MGLUR5 EXPRESSION AND THE DEVELOPMENT OF NEONATAL EXCITOTOXIC LESIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Frontiers | Preliminary study on the time-correlation changes in brain neurotransmitters of mice exposed to mushroom toxin ibotenic acid [frontiersin.org]
- 9. Preliminary study on the time-correlation changes in brain neurotransmitters of mice exposed to mushroom toxin ibotenic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of ibotenic acid lesions of the ventral striatum and the medial prefrontal cortex on ethanol consumption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hippocampal GluR1 Associates with Behavior in the Elevated Plus Maze and Shows Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Frontiers | Time-of-Day and Age Impact on Memory in Elevated Plus-Maze Test in Rats [frontiersin.org]
- 14. Open field test in rats [protocols.io]
- 15. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 16. Open-field behavior in rats with frontomedial cortical, neostriatal or hippocampal lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
minimizing off-target effects of L-Ibotenic acid injections
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of L-Ibotenic acid (IBO) for creating excitotoxic lesions in experimental models. Our resources are designed to help you minimize off-target effects, troubleshoot common issues, and ensure the precision and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce neuronal lesions?
A1: this compound is a potent neurotoxin that acts as an agonist at glutamate (B1630785) receptors, particularly N-methyl-D-aspartate (NMDA) and metabotropic glutamate receptors.[1][2] Its excitotoxic action stems from the over-activation of these receptors, leading to excessive calcium (Ca²⁺) influx into neurons.[1] This calcium overload triggers a cascade of intracellular events, including the activation of enzymes that produce reactive oxygen species, ultimately causing neuronal damage and cell death.[1] IBO is favored for its ability to create relatively specific, axon-sparing lesions, meaning it primarily destroys neuronal cell bodies while leaving fibers of passage intact.[2][3]
Q2: What are the main advantages of using Ibotenic acid over other excitotoxins like Kainic acid?
A2: Ibotenic acid offers several advantages over other excitotoxins such as Kainic acid. A key benefit is that IBO is significantly less likely to induce seizures, a common and problematic side effect of Kainic acid.[2] This results in more predictable and uniform spherical lesions.[2] In contrast, Kainic acid can cause variable neuronal damage and distant secondary lesions due to seizure activity.[2][4]
Q3: How can I prepare and store my this compound solution?
A3: this compound should be dissolved in a phosphate-buffered saline (PBS) solution at a pH of 7.4.[1][5] For long-term storage and to maintain its toxicity, the solution should be kept frozen.[1] It has been reported that the solution can be stored for up to a year without a significant loss of toxicity.[1]
Q4: What are the critical parameters to consider for minimizing off-target effects during stereotaxic injection?
A4: To minimize off-target effects and ensure lesion specificity, several parameters must be carefully controlled:
-
Concentration and Dose: The amount of neuronal damage is dose-dependent.[6] It is crucial to use the lowest effective concentration to achieve the desired lesion while minimizing spread to adjacent areas.
-
Injection Volume: The volume of the injected toxin is a critical factor in determining the extent of cell loss.[4] Using multiple, small-volume injections is a recommended strategy to create selective and limited lesions.[3] A maximum of 1 μL per deposit is recommended for mice and 2 μL for rats.[7]
-
Injection Rate: A slow injection rate (e.g., 0.1 µL/min) helps to prevent backflow along the injection track and allows for better diffusion of the toxin within the target area.[1][7]
-
Needle Dwell Time: After the injection is complete, the needle should be left in place for a period of time (e.g., 5-10 minutes) to allow for diffusion and to minimize upward suction of the toxin upon withdrawal.[5][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Larger than expected lesion size | - Ibotenic acid concentration is too high.- Injection volume is too large.- Injection rate is too fast, causing widespread diffusion. | - Perform a dose-response study to determine the optimal concentration for your target region.- Reduce the total injection volume. Consider using multiple smaller injections to cover the target area.[3]- Decrease the injection rate (e.g., to 0.1 µL/min or slower).[1] |
| Damage to adjacent brain structures | - Inaccurate stereotaxic coordinates.- Diffusion of the toxin beyond the target area. | - Verify the accuracy of your stereotaxic coordinates with a dye injection (e.g., Evans blue) in a pilot animal.- Use a lower concentration and/or smaller volume of Ibotenic acid.- Consider using a guide cannula to a point just above the target to minimize damage along the needle track. |
| High animal mortality | - Severe excitotoxic reaction, potentially leading to seizures (though less common with IBO than Kainic acid).- Post-operative complications. | - Reduce the concentration or total dose of Ibotenic acid.[6]- Ensure proper post-operative care, including analgesia, hydration, and monitoring for any adverse reactions. |
| Inconsistent or incomplete lesions | - Clogged injection needle.- Incorrect injection coordinates.- Degradation of the Ibotenic acid solution. | - Before and after each injection, ensure the needle is not clogged by ejecting a small amount of solution.[9]- Perform histological verification of the lesion location in all experimental animals.- Prepare fresh Ibotenic acid solution or ensure proper storage of stock solutions.[1] |
| Damage to fibers of passage | - Although IBO is considered "axon-sparing," high concentrations can cause some damage to myelinated axons.[10][11] | - Use the lowest effective concentration of Ibotenic acid.- Perform histological analysis to confirm the integrity of major fiber tracts passing through or near the lesion site. |
Quantitative Data Summary
Table 1: Factors Influencing Lesion Size with Ibotenic Acid
| Parameter | Effect on Lesion Size | Recommendations | References |
| Concentration | Higher concentration leads to larger lesions. | Titrate to the lowest effective concentration for the target region. | [6] |
| Injection Volume | Larger volume results in a greater area of neuronal loss. | Use the smallest effective volume; multiple small injections are preferable to a single large one. | [3][4] |
| Age of Animal | Younger animals may be more susceptible, leading to greater damage. | Be consistent with the age of animals used in a study. | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
-
Materials: this compound powder, Phosphate-Buffered Saline (PBS, pH 7.4), sterile microcentrifuge tubes, sterile filters (0.22 µm).
-
Procedure:
-
Under sterile conditions, weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile PBS (pH 7.4) to the desired concentration (e.g., 5 µg/µL).[5]
-
Gently vortex until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile microcentrifuge tube.
-
Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or below.[1]
-
Protocol 2: Stereotaxic Injection of this compound
-
Anesthesia and Stereotaxic Mounting:
-
Anesthetize the animal (e.g., with isoflurane (B1672236) or a ketamine/xylazine cocktail) according to your institution's approved animal care protocols.
-
Secure the animal in a stereotaxic frame, ensuring the head is level between bregma and lambda.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp and expose the skull.
-
Identify the coordinates for your target brain region relative to bregma.
-
Drill a small burr hole through the skull at the target coordinates.
-
-
Injection:
-
Load a Hamilton syringe with the prepared this compound solution, ensuring there are no air bubbles.
-
Lower the injection needle to the predetermined dorsoventral (DV) coordinate.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.1 µL/min).[1]
-
After the infusion is complete, leave the needle in place for 5-10 minutes to allow for diffusion and to prevent backflow.[5][8]
-
Slowly withdraw the needle.
-
-
Post-Operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics and fluids as required by your protocol.
-
Monitor the animal during recovery on a heating pad until it is ambulatory.[8]
-
Visualizations
Caption: Signaling pathway of Ibotenic acid-induced excitotoxicity.
Caption: Workflow for minimizing off-target effects during IBO injections.
Caption: Troubleshooting decision tree for inconsistent IBO lesions.
References
- 1. Ibotenic acid - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]
- 3. On the use of ibotenic acid to lesion selectively different components of the hippocampal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of excitotoxins to lesion the hippocampus: update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intrahippocampal Administration of Ibotenic Acid Induced Cholinergic Dysfunction via NR2A/NR2B Expression: Implications of Resveratrol against Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Age and dose-related effects of hippocampal ibotenic acid on lesion size, mortality, and nonspatial working memory in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereotaxic Intracranial Delivery of Chemicals, Proteins or Viral Vectors to Study Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocols for stereotaxic injections into mouse brain and ex-vivo electrophysiology [protocols.io]
- 9. scispace.com [scispace.com]
- 10. jneurosci.org [jneurosci.org]
- 11. Ibotenic acid-induced lesions of striatal target and projection neurons: ultrastructural manifestations in dopaminergic and non-dopaminergic neurons and in glia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing L-Ibotenic Acid Injections for Targeted Lesions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Ibotenic acid for targeted neuronal lesions.
Troubleshooting Guide
This guide addresses common issues encountered during this compound injection experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Animal Mortality | - Concentration/Dose Too High: Especially in younger animals, high concentrations can lead to excessive excitotoxicity and systemic effects.[1] - Rapid Infusion Rate: Fast injection can cause mechanical damage and increase intracranial pressure. - Anesthesia Issues: Improper anesthetic depth or duration. | - Titrate Dose: Start with a lower concentration and gradually increase to find the optimal dose for your target region and animal model. - Reduce Infusion Rate: A slower infusion rate (e.g., 0.1 µl/min) allows for better diffusion and minimizes tissue damage.[2] - Optimize Anesthesia Protocol: Ensure stable and adequate anesthesia throughout the surgical procedure. Monitor vital signs closely. |
| Inconsistent or Variable Lesion Size | - Inaccurate Stereotaxic Coordinates: Errors in targeting the desired brain region. - Clogged Injection Cannula: Partial or complete blockage preventing consistent delivery of the toxin. - Backflow Along Cannula Tract: Ibotenic acid solution spreading up the injection track, leading to unintended damage. - Variability in Animal Age/Weight: Younger animals may be more susceptible to the neurotoxic effects.[1] | - Verify Stereotaxic Atlas and Technique: Ensure accurate bregma and lambda measurements and correct coordinates for the target structure. - Check Cannula Patency: Before and after injection, ensure the cannula is clear and dispensing fluid correctly. - Slow Cannula Withdrawal: Leave the cannula in place for several minutes post-injection to allow for diffusion before slowly retracting it. - Standardize Animal Cohorts: Use animals of a consistent age and weight range to minimize biological variability. |
| Damage to Adjacent Structures (Off-Target Effects) | - High Injection Volume: Large volumes can spread beyond the intended target area. - High Concentration: A high concentration can create a larger lesion that encroaches on neighboring nuclei. - Diffusion Along Fiber Tracts: The toxin may preferentially diffuse along white matter tracts. | - Use Multiple Small Injections: For larger target areas, multiple small-volume injections can create a more confined and selective lesion than a single large injection.[3] - Adjust Concentration: Lower the concentration to reduce the radius of neuronal death. - Careful Cannula Placement: Plan your injection trajectory to avoid major fiber bundles where possible. |
| No or Minimal Lesion Observed | - Ibotenic Acid Degradation: Improper storage or handling can lead to loss of potency. - Incorrect pH of Solution: The pH of the vehicle can affect the efficacy of the toxin. - Insufficient Dose: The concentration or volume may be too low to induce excitotoxicity in the target region. | - Proper Storage: Store this compound solution frozen in a phosphate-buffered saline (PBS) solution at a pH of 7.4. It can be stored for up to a year without loss of toxicity.[2] - Verify pH: Ensure the pH of your ibotenic acid solution is approximately 7.4. - Increase Dose Systematically: If initial lesions are too small, incrementally increase the concentration or volume while carefully monitoring for adverse effects. |
| Evidence of Damage to Fibers of Passage | - Excessively High Ibotenic Acid Concentration: While generally axon-sparing, very high concentrations can cause non-specific damage. | - Optimize Concentration: Use the lowest effective concentration that produces the desired lesion size while minimizing damage to surrounding tissue and axons of passage. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent agonist of N-methyl-D-aspartate (NMDA) and metabotropic glutamate (B1630785) receptors (mGluRs).[2] Its neurotoxic effect is mediated by excitotoxicity. Over-activation of these receptors leads to a massive influx of calcium (Ca2+) into the neuron.[2] This calcium overload triggers a cascade of intracellular events, including the activation of proteases and kinases, production of reactive oxygen species, and mitochondrial dysfunction, ultimately leading to neuronal cell death.[2]
2. How do I prepare and store my this compound solution?
This compound should be dissolved in a phosphate-buffered saline (PBS) solution at a pH of 7.4.[2] For long-term storage, the solution should be aliquoted and kept frozen. It can be stored for up to one year with no significant loss of toxicity.[2]
3. What are typical injection parameters (concentration, volume, infusion rate)?
These parameters are highly dependent on the target brain region, animal species, and age. The following table provides some examples from published studies. It is crucial to perform pilot studies to optimize these parameters for your specific experiment.
| Parameter | Rodent Hippocampus | Rodent Auditory Cortex | General Recommendation |
| Concentration | 1-10 µg/µl | 10 µg/µl (1mg/100µl) | Start with a lower concentration and titrate up. |
| Volume per site | 0.05-1.0 µl | Pulses of 32 nL (total volume dependent on target size) | Use the smallest effective volume. Multiple small injections are often better than one large one. |
| Infusion Rate | 0.1 µl/min | 23 nL/sec | Slow and steady infusion is critical to prevent mechanical damage and backflow. |
References for table data:[1][2][4][5]
4. How can I verify the extent of the lesion?
Histological verification is essential to confirm the location and size of the lesion. Common methods include:
-
Nissl Staining: To visualize neuronal cell bodies and identify areas of cell loss.
-
Immunohistochemistry:
-
Neuronal Markers (e.g., NeuN, MAP2): To confirm the loss of neurons within the lesion core.
-
Astrocyte Markers (e.g., GFAP): To visualize the glial scar that forms around the lesion site.
-
Microglia Markers (e.g., Iba1): To observe the inflammatory response post-lesion.
-
5. Are this compound lesions permanent?
Yes, this compound induces irreversible neuronal death. The lesioned neurons do not regenerate. However, the brain may exhibit some functional recovery or plasticity over time.
Experimental Protocols
I. Preparation of this compound Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add sterile phosphate-buffered saline (PBS, pH 7.4) to achieve the desired final concentration (e.g., 10 mg/ml).
-
Vortex gently until the powder is completely dissolved.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Aliquot the solution into sterile microcentrifuge tubes for single use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or colder for up to one year.[2]
II. Stereotaxic Injection Procedure
-
Anesthetize the animal using an approved protocol (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Secure the animal in a stereotaxic frame. Ensure the head is level.
-
Make a midline incision on the scalp to expose the skull.
-
Clean the skull surface and identify bregma and lambda.
-
Determine the stereotaxic coordinates for the target brain region from a reliable brain atlas.
-
Drill a small burr hole in the skull over the target location.
-
Load a Hamilton syringe or a glass micropipette with the this compound solution.
-
Slowly lower the injection needle to the predetermined dorsal-ventral coordinate.
-
Infuse the this compound at a slow, controlled rate (e.g., 0.1 µl/min).[2]
-
After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion and to minimize backflow along the injection tract.
-
Slowly withdraw the needle.
-
Suture the scalp incision.
-
Provide appropriate post-operative care, including analgesia and monitoring for recovery.
Visualizations
Signaling Pathways
Caption: this compound Excitotoxicity Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for this compound Lesioning.
References
- 1. Age and dose-related effects of hippocampal ibotenic acid on lesion size, mortality, and nonspatial working memory in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ibotenic acid - Wikipedia [en.wikipedia.org]
- 3. On the use of ibotenic acid to lesion selectively different components of the hippocampal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intrahippocampal Administration of Ibotenic Acid Induced Cholinergic Dysfunction via NR2A/NR2B Expression: Implications of Resveratrol against Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
reducing mortality rate in infant rats after L-Ibotenic acid administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in reducing mortality rates in infant rats following L-Ibotenic acid administration.
Troubleshooting Guides
This section addresses common issues encountered during and after this compound administration in infant rats.
Issue: High Pup Mortality During or Immediately After Surgery
-
Question: We are experiencing a high rate of pup mortality during the stereotaxic surgery or shortly after. What are the likely causes and how can we troubleshoot this?
-
Answer: High mortality during or immediately after surgery is often related to anesthesia, hypothermia, or surgical trauma.
-
Anesthesia: Neonatal rodents are highly sensitive to anesthetics.[1] Inhalant anesthetics like isoflurane (B1672236) are generally recommended over injectable agents for better control of anesthetic depth.[2] Ensure the vaporizer is calibrated and delivering the correct percentage of isoflurane (typically 1.5-2.5% for maintenance).[2] If using hypothermia, it is best suited for short procedures (5-15 minutes) in pups up to 5 days old.[2] For longer procedures, gas anesthesia is preferred.[2]
-
Hypothermia: Anesthetized pups are prone to hypothermia, which can be fatal.[3] Use a circulating warm water pad or other regulated heating source to maintain the pup's body temperature throughout the surgery and recovery.[4] Avoid electric heating pads that can cause hyperthermia.[4]
-
Surgical Trauma: Minimize surgical time and tissue damage. Ensure the stereotaxic apparatus is properly calibrated for neonatal rats to prevent excessive penetration of the injection needle. Use of smaller, more refined injection needles can also reduce trauma.
-
Issue: High Pup Mortality in the Days Following Surgery
-
Question: Our pups survive the surgery but die within a few days. What factors could be contributing to this delayed mortality?
-
Answer: Post-operative complications such as maternal neglect or cannibalism, dehydration, and the neurotoxic effects of this compound are common causes of delayed mortality.
-
Maternal Neglect and Cannibalism: Dams may reject or cannibalize pups that have undergone surgery due to foreign scents or signs of distress.[5] To mitigate this, handle the dam and litter with the same scented gloves (e.g., scented with bedding from the home cage).[5] Returning the entire litter at once, after ensuring the operated pup is warm and mobile, can also help.[2] Some studies suggest that applying tissue glue to the incision site can reduce maternal cannibalism by masking the scent of blood.[6][7]
-
Dehydration and Nutrition: Ensure pups are fully recovered and capable of suckling before being returned to the dam. If a pup appears weak, supplemental hydration with sterile saline (subcutaneous injection) and nutrition may be necessary.
-
This compound Neurotoxicity: The mortality rate is directly related to the dose and concentration of this compound.[8] Mortality rates as high as 60% have been reported with multiple injections.[8] Use the lowest effective dose and concentration for your desired lesion. The age of the pup at the time of injection also influences the extent of the lesion and potential for mortality, with younger pups often being more susceptible.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal anesthetic protocol for neonatal rat stereotaxic surgery?
A1: The choice of anesthesia depends on the duration and complexity of the surgery.
-
Inhalant Anesthesia (Isoflurane): This is the preferred method for most procedures as it allows for precise control of anesthetic depth and rapid recovery.[2] An induction chamber with 4-5% isoflurane followed by maintenance at 1.5-2.5% via a nose cone is a common protocol.[9]
-
Hypothermia: This can be effective for short, minor procedures (under 15 minutes) in pups younger than 7 days.[1] However, it offers less control over the anesthetic plane and may be distressing to the pups.[1]
-
Injectable Anesthetics: These are generally not recommended for neonatal rodents due to a narrow safety margin.[1]
Q2: How can I minimize the risk of the dam rejecting the pups after surgery?
A2: Minimizing foreign scents and stress is crucial.
-
Olfactory Conditioning: Accustom the dam to the scents associated with surgery (e.g., isoflurane, disinfectants) for a few days prior to the procedure.[2][5]
-
Handling: Handle the dam gently and frequently before the surgery to reduce her stress levels.
-
Pup Cleaning: Gently wipe the pups with a warm, damp cloth to remove any blood or disinfectant before returning them to the nest.
-
Group Return: Return all pups (operated and non-operated) to the dam at the same time.[2]
-
Nest Scent: Use bedding from the original cage in the recovery container to maintain familiar scents.[2]
Q3: What are the key considerations for this compound dosage and administration?
A3: Dosage, concentration, and injection rate are critical factors.
-
Dose and Concentration: Higher doses and concentrations of this compound are associated with larger lesions and higher mortality rates.[8] It is essential to conduct pilot studies to determine the optimal dose for your specific research question while minimizing mortality.
-
Injection Volume and Rate: Use a microinjection pump for slow, controlled infusions (e.g., 0.1 µL/min) to prevent backflow and reduce tissue damage.[10] Leave the needle in place for a few minutes after the injection to allow for diffusion.
-
pH of Solution: Ensure the this compound solution is buffered to a physiological pH (around 7.4) to minimize non-specific tissue damage.[10]
Data Presentation
Table 1: Survival Rates with Different Anesthetic and Post-Operative Techniques
| Anesthetic Method | Post-Operative Technique | Species | Age | Survival Rate | Reference |
| Halothane | Dam conditioning and pup handling | Rat | Day-old | 97% (55/57) at 7 days | [5] |
| Innovar-Vet (diluted) | Dam conditioning and pup handling | Rat | Day-old | 100% (16/16) at 7 days | [5] |
| Isoflurane | Application of tissue glue to incision | Rat | 1-24 hours old | 98.9% | [6][7] |
| Not specified | Sutures only | Rat | 1-24 hours old | 65.7% | [6][7] |
Table 2: this compound Dosage and Associated Mortality in Infant Rats
| Age at Surgery | This compound Dose (per injection) | Number of Injections | Mortality Rate | Reference |
| 11 or 15 days | 1 µg in 1 µL | 4 | Up to 60% | [8] |
| 11 or 15 days | 2.5 µg in 0.5 µL | 4 | Up to 60% | [8] |
| 11 or 15 days | 5 µg in 1 µL | 4 | Up to 60% | [8] |
Experimental Protocols
Detailed Methodology for this compound Stereotaxic Injection in Infant Rats
This protocol is a synthesis of best practices aimed at maximizing survival.
1. Pre-Operative Preparations
-
Dam Acclimatization: For several days leading up to the surgery, handle the dam gently and expose her to the scents of the surgical suite and anesthetics.
-
Animal Preparation: On the day of surgery, separate the pups from the dam and place them in a clean, warm container with some of their original bedding. Weigh each pup to calculate the correct drug dosages if applicable.
2. Anesthesia and Surgical Preparation
-
Anesthesia Induction: Place the pup in an induction chamber with 4-5% isoflurane in oxygen.
-
Anesthesia Maintenance: Once the pup is anesthetized (unresponsive to a toe pinch), transfer it to the stereotaxic apparatus fitted with a neonatal adapter and maintain anesthesia with 1.5-2.5% isoflurane via a nose cone.
-
Maintaining Body Temperature: Place the pup on a circulating warm water pad set to maintain a body temperature of 37°C.
-
Surgical Site Preparation: Apply a topical anesthetic to the scalp. Clean the surgical area with a povidone-iodine solution followed by 70% ethanol.
3. Stereotaxic Injection
-
Incision: Make a small midline incision in the scalp to expose the skull.
-
Coordinates: Identify bregma and lambda and adjust the head position to ensure the skull is level. Determine the coordinates for the target brain region.
-
Craniotomy: Create a small burr hole over the injection site using a dental drill or a sterile needle.
-
Injection: Slowly lower the injection needle to the target depth. Infuse the this compound solution at a slow rate (e.g., 0.1 µL/min). After the infusion is complete, leave the needle in place for 2-5 minutes to minimize backflow. Slowly retract the needle.
4. Post-Operative Care
-
Wound Closure: Suture the incision or apply tissue glue.
-
Recovery from Anesthesia: Turn off the isoflurane and allow the pup to breathe oxygen until it begins to recover. Place the pup in a warm, clean recovery cage with familiar bedding.
-
Monitoring: Monitor the pup continuously until it is fully mobile and warm.
-
Return to Dam: Once the entire litter has undergone the procedure and all pups are fully recovered, return them to the dam simultaneously.
-
Post-Operative Monitoring: Monitor the pups at least twice daily for the first few days to ensure they are being cared for by the dam and are not showing signs of distress.
Mandatory Visualizations
Caption: Experimental workflow for this compound administration.
Caption: Signaling pathway of this compound-induced excitotoxicity.
Caption: Troubleshooting decision tree for high pup mortality.
References
- 1. Perinatal Studies - Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Surgical method to prevent early death of neonatal rat pups with Hirschsprung disease, thus permitting development of long-term therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 5. Improved techniques for successful neonatal rat surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinicsinsurgery.com [clinicsinsurgery.com]
- 7. On the use of ibotenic acid to lesion selectively different components of the hippocampal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Age and dose-related effects of hippocampal ibotenic acid on lesion size, mortality, and nonspatial working memory in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The effects of ibotenic acid lesions of the nucleus accumbens on spatial learning and extinction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for dissolving and storing L-Ibotenic acid solutions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for dissolving and storing L-Ibotenic acid solutions. The information is tailored for researchers, scientists, and drug development professionals to ensure the stability and efficacy of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The choice of solvent for this compound depends on the intended application. For most in vitro studies, sterile, distilled, or deionized water is a suitable solvent.[1][2][3] Sonication can aid in dissolution if the compound does not readily dissolve.[4] For in vivo applications, particularly for brain lesions in animal models, a phosphate-buffered saline (PBS) solution at a pH of 7.4 is commonly used to mimic physiological conditions.[3][5]
Q2: What is the solubility of this compound in various solvents?
A2: this compound exhibits varying solubility in different solvents. It is highly soluble in water and methanol.[1] Its solubility is moderate in ethanol (B145695) and dilute aqueous acids or bases, and it is insoluble in non-polar solvents like chloroform (B151607) or ether.[1] For quantitative data on solubility, please refer to the data table below.
Q3: How should I store this compound powder and its solutions?
A3: Lyophilized this compound powder should be stored in a cool, dry, and dark place, preferably at -20°C for long-term stability.[4][6]
For this compound solutions, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4][7][8] These aliquots should be stored at -20°C or -80°C.[7][8] Solutions stored at -80°C in a suitable solvent can be stable for up to a year.[5][7]
Q4: What are the critical factors to consider to prevent the degradation of this compound?
A4: this compound is sensitive to heat and light, which can promote its decarboxylation to muscimol.[1] Therefore, it is crucial to protect it from light and avoid high temperatures during handling and storage. Changes in pH, particularly acidic conditions, can also accelerate the conversion to muscimol.[9] It is also recommended to use freshly prepared solutions for experiments whenever possible.[10]
Q5: What safety precautions should be taken when handling this compound?
A5: this compound is a neurotoxin and should be handled with care.[11] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times.[6][12][13] All handling of the powder and concentrated solutions should be performed in a chemical fume hood to avoid inhalation of dust or aerosols.[12][13] In case of accidental contact with skin or eyes, flush the affected area with plenty of water immediately and seek medical attention.[12]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Water | ~1.6 mg/mL (10 mM) at 20°C[1], 1 mg/mL, 4 mg/mL[7], 5 mg/mL (with sonication)[10] | High solubility.[1][2] |
| 0.1 M HCl | 4.7 mg/mL | Moderate solubility. |
| 0.1 M NaOH | 10.7 mg/mL | Good solubility. |
| Methanol | High solubility[1] | --- |
| Ethanol | Moderate solubility[1] | Insoluble according to another source.[7] |
| DMSO | 32 mg/mL[7], 5 mg/mL (with sonication)[10] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[7] |
| Chloroform/Ether | Insoluble[1] | --- |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in PBS (pH 7.4)
Materials:
-
This compound powder (MW: 158.11 g/mol )
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm sterile syringe filter
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Calculate the required mass of this compound:
-
For 10 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.010 L x 158.11 g/mol = 1.5811 mg
-
-
Weigh the this compound:
-
Carefully weigh out 1.58 mg of this compound powder in a sterile microcentrifuge tube.
-
-
Dissolve the powder:
-
Add 1 mL of sterile PBS (pH 7.4) to the tube containing the this compound.
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved.
-
If the powder does not dissolve completely, sonicate the solution for 5-10 minutes in a water bath sonicator.
-
-
Adjust the final volume:
-
Once dissolved, transfer the solution to a 10 mL sterile conical tube and bring the final volume to 10 mL with sterile PBS (pH 7.4).
-
Invert the tube several times to ensure homogeneity.
-
-
Sterile filter the solution:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile 15 mL conical tube. This step is crucial for in vivo applications.
-
-
Aliquot and store:
-
Dispense the sterile-filtered solution into single-use, sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
-
Troubleshooting Guides
Issue 1: this compound powder is not dissolving completely.
-
Cause: Insufficient mixing or reaching solubility limit.
-
Solution:
-
Continue to vortex the solution for a longer period.
-
If the issue persists, consider preparing a more dilute solution.
-
For hydrophobic peptides, dissolving in a small amount of a suitable organic solvent like DMSO first and then slowly adding the aqueous buffer can be effective.[8]
-
Issue 2: The prepared this compound solution is cloudy or has precipitates.
-
Cause: The solution may be supersaturated, or the compound may have low solubility in the chosen solvent at that concentration. It could also indicate degradation.
-
Solution:
-
Gently warm the solution to 37°C to see if the precipitate dissolves.
-
If warming does not help, the solution is likely supersaturated. Centrifuge the solution to pellet the precipitate and use the clear supernatant, making sure to re-calculate the concentration if possible.
-
Consider preparing a fresh, more dilute solution.
-
Issue 3: I am concerned about the stability of my this compound solution over time.
-
Cause: this compound can degrade, especially with improper storage.
-
Solution:
Mandatory Visualizations
Caption: Experimental workflow for preparing and storing this compound solutions.
Caption: Troubleshooting decision tree for precipitated this compound solutions.
References
- 1. grokipedia.com [grokipedia.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 5. Ibotenic acid - Wikipedia [en.wikipedia.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. selleckchem.com [selleckchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Change in Ibotenic Acid and Muscimol Contents in Amanita muscaria during Drying, Storing or Cooking | Semantic Scholar [semanticscholar.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Ibotenic Acid | C5H6N2O4 | CID 1233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. play.psych.mun.ca [play.psych.mun.ca]
controlling for excitotoxicity-induced seizures in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models of excitotoxicity-induced seizures. The information is tailored for scientists and drug development professionals to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high mortality rates in our pilocarpine-induced seizure model. What are the common causes and how can we mitigate this?
High mortality is a significant challenge in the pilocarpine (B147212) model, often attributed to the severity of status epilepticus (SE), leading to cardiorespiratory collapse.[1] Rates can range from 27.4% to as high as 85% with high doses of pilocarpine.[2]
Troubleshooting Steps:
-
Optimize Pilocarpine Dosage: The dose of pilocarpine is critical. Different rodent strains exhibit varying sensitivity.[3][4] It's recommended to perform a dose-response study for your specific strain. If high mortality persists, reducing the pilocarpine dosage is the first step.[3]
-
Use of Adjunctive Agents:
-
Scopolamine: Pre-treatment with a peripheral muscarinic antagonist like methyl-scopolamine can reduce peripheral cholinergic effects without crossing the blood-brain barrier, which can contribute to mortality.
-
Lithium: The lithium-pilocarpine model can produce more consistent seizures at lower pilocarpine doses, potentially reducing mortality and increasing the induction rate of SE.[4][5]
-
-
Control Seizure Duration and Severity:
-
Administer an anticonvulsant to terminate SE after a predetermined duration (e.g., 1-2 hours). While diazepam is commonly used, its efficacy diminishes over time.[1]
-
Consider alternative anticonvulsants like levetiracetam, which has been shown to significantly improve survival rates (~85% survival) when administered one-hour post-SE onset.[1] NMDA receptor antagonists like ketamine have also been used to reduce seizure severity and mortality.[1]
-
-
Supportive Care: Provide post-seizure supportive care, including hydration with saline or glucose solutions and maintaining the animal's body temperature, as hyperthermia can be lethal.[3]
Q2: Our kainic acid (KA) injections are resulting in highly variable seizure responses between animals. How can we improve consistency?
Variability is a known issue in the kainic acid model and can be influenced by administration route, dose, and animal strain.[6][7]
Troubleshooting Steps:
-
Route of Administration:
-
Systemic (i.p.) Injection: While common, this route can lead to variability in the bioavailability of KA.[2] A repeated low-dose protocol may minimize variability in SE severity and reduce mortality compared to a single high dose.[8]
-
Intracerebral/Intrahippocampal Injection: This method provides more targeted delivery and can produce more consistent unilateral lesions, but it is more invasive.[6][9]
-
-
Strain and Age: Different mouse and rat strains have different susceptibilities to KA-induced seizures and neurodegeneration.[10] For instance, C57BL/6 mice are relatively resistant to the neurotoxic effects compared to FVB mice.[10] Age is also a factor, with very young and aged animals often showing increased vulnerability.[11] Ensure you are using a consistent strain and age group.
-
Seizure Scoring: Use a standardized seizure scoring system, such as the Racine scale, to objectively quantify seizure severity.[3][4] This allows for more consistent experimental grouping and data analysis. Continuous video-EEG monitoring is the gold standard for accurately determining SE onset and duration.[8]
Q3: What is the typical timeline for the onset and duration of status epilepticus (SE) in different chemical induction models?
The timeline can vary based on the chemoconvulsant, dose, and administration route.
| Model | Agent | Administration | Onset of Seizures | Onset of Status Epilepticus (SE) | Duration of SE |
| Kainic Acid | Kainic Acid (KA) | Systemic (i.p.) | ~15-30 minutes | ~30-90 minutes | 2-6 hours |
| Pilocarpine | Pilocarpine | Systemic (i.p.) | ~30 minutes | ~1-2 hours | 90-150 minutes |
| Lithium-Pilocarpine | Lithium Chloride + Pilocarpine | Systemic (i.p.) | ~10 minutes (after pilocarpine) | ~15-30 minutes | 1-5 hours |
Data compiled from multiple sources.[2][4][12]
Q4: Can the choice of anesthetic interfere with the induction of excitotoxic seizures?
Yes, anesthetic agents can significantly impact experimental outcomes by modulating neuronal excitability.
-
Ketamine: As an NMDA receptor antagonist, ketamine can interfere with the excitotoxic cascade and may delay the onset or reduce the severity of seizures induced by glutamate (B1630785) receptor agonists like kainic acid.[9][13]
-
Propofol (B549288) & Barbiturates: These agents potentiate GABA-A receptor function, enhancing inhibition in the brain.[14] This can increase the threshold for seizure induction. However, at low doses, propofol has been reported to have pro-convulsant properties.[15]
-
Isoflurane: This common volatile anesthetic can also affect NMDA and GABA-A receptors.[14]
-
Recommendation: If anesthesia is required for procedures like cannula implantation, allow for a sufficient washout period before seizure induction. For the induction itself, it is typically performed in awake animals. If anesthesia is unavoidable during the experiment, its effects must be considered as a confounding variable, and the same anesthetic regimen should be used for all animals within an experiment.[9]
Experimental Protocols & Methodologies
Protocol 1: Kainic Acid (KA) Model of Status Epilepticus (Systemic)
This protocol describes the induction of status epilepticus in mice via intraperitoneal (i.p.) injection of kainic acid.
Materials:
-
Kainic acid monohydrate
-
Sterile 0.9% saline
-
Experimental animals (e.g., C57BL/6 mice, 8-12 weeks old)
-
Diazepam or other anticonvulsant for terminating SE
-
Heating pad
Procedure:
-
Preparation: Dissolve kainic acid in sterile saline to the desired concentration (e.g., 2.5 mg/mL). The dose may need to be optimized for the specific mouse strain, typically ranging from 20-35 mg/kg.[8]
-
Administration: Inject the prepared KA solution intraperitoneally (i.p.).
-
Monitoring: Immediately after injection, place the animal in an observation chamber. Continuously monitor for seizure activity and score the behavioral seizures using a standardized scale (e.g., Racine scale). Video recording is highly recommended.
-
Status Epilepticus: SE is typically considered to be reached when an animal exhibits continuous seizures (Racine stage 4/5) for at least 30-60 minutes.[8]
-
Termination of SE: After a predetermined duration of SE (e.g., 90-120 minutes), administer an anticonvulsant such as diazepam (10 mg/kg, i.p.) to reduce mortality.[8]
-
Post-Procedure Care: Place the animal on a heating pad to maintain body temperature and provide easy access to food and water. Monitor recovery closely for the next 24-48 hours.
Protocol 2: Lithium-Pilocarpine Model of Status Epilepticus
This protocol is a widely used refinement that often results in more consistent SE induction at lower doses of pilocarpine.[4]
Materials:
-
Lithium Chloride (LiCl)
-
Methyl-scopolamine nitrate
-
Pilocarpine hydrochloride
-
Sterile 0.9% saline
-
Diazepam or Levetiracetam
-
Experimental animals (e.g., Wistar rats, 100-150g)
Procedure:
-
Lithium Pre-treatment: Administer LiCl (127 mg/kg, i.p.) 18-24 hours prior to pilocarpine injection.[16]
-
Scopolamine Administration: 30 minutes before pilocarpine, inject methyl-scopolamine (1 mg/kg, i.p.) to limit peripheral cholinergic effects.[16]
-
Pilocarpine Induction: Administer pilocarpine (30-60 mg/kg, i.p.). The dose should be optimized. Some protocols use incremental doses.[16]
-
Seizure Monitoring: Observe the animal continuously. Seizures typically begin with facial movements and progress to forelimb clonus, rearing, and falling (Racine stages I-V).[4]
-
Termination of SE: 1-2 hours after the onset of continuous stage 4/5 seizures, administer an anticonvulsant. Levetiracetam (200 mg/kg, i.p.) has been shown to be highly effective in reducing mortality.[1]
-
Post-Procedure Care: Provide supportive care as described in the KA protocol, including hydration and thermal support.
Data Summary Tables
Table 1: Comparison of Common Excitotoxicity-Inducing Agents
| Agent | Primary Receptor Target | Common Administration Route | Typical Onset to SE | Common Mortality Rate (Untreated SE) | Key Advantages | Key Disadvantages |
| Kainic Acid | Kainate/AMPA Receptors[12] | i.p., intrahippocampal | 30-90 min | 47-75%[2] | Induces robust hippocampal damage similar to TLE[6] | High variability; high mortality[8] |
| Pilocarpine | Muscarinic Acetylcholine Receptors | i.p., s.c. | 60-120 min | 27-85%[2] | Well-established model, recapitulates many TLE features[1] | High mortality; peripheral side effects[4] |
| NMDA | NMDA Receptors | Intracerebral, Intravitreal (zebrafish)[17] | Minutes | N/A (local application) | Directly targets a key excitotoxicity receptor | Systemic administration is highly lethal; requires direct brain injection |
Table 2: Racine Scale for Seizure Severity Scoring
| Stage | Behavioral Manifestation |
| 1 | Mouth and facial movements, chewing, jaw-clonus |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling, loss of postural control |
This scale is a standard method for quantifying behavioral seizure severity in rodent models.[3][4]
Visualizations: Pathways and Workflows
References
- 1. Frontiers | Refinement of the pilocarpine-induced status epilepticus model in mice to improve mortality outcomes [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. The Pilocarpine Model of Temporal Lobe Epilepsy and EEG Monitoring Using Radiotelemetry System in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The evolution of the pilocarpine animal model of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The kainic acid model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Kainic Acid Models of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Status Epilepticus: Behavioral and Electroencephalography Seizure Correlates in Kainate Experimental Models [frontiersin.org]
- 9. Frontiers | A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice [frontiersin.org]
- 10. EFFECT OF AGE ON KAINATE-INDUCED SEIZURE SEVERITY AND CELL DEATH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. Kainic Acid-Induced Neurodegenerative Model: Potentials and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMDA receptor - Wikipedia [en.wikipedia.org]
- 14. Considerations for the Use of Anesthetics in Neurotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. austinpublishinggroup.com [austinpublishinggroup.com]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of three administration modes for establishing a zebrafish seizure model induced by N-Methyl-D-aspartic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Stereotaxic Coordinates for L-Ibotenic Acid Lesions
This guide provides troubleshooting advice and detailed protocols for researchers using L-Ibotenic acid (IA) to create precise excitotoxic lesions in the brain.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for creating lesions?
A1: this compound is a potent agonist for N-methyl-D-aspartate (NMDA) and metabotropic glutamate (B1630785) receptors.[1] Its targeted injection into a brain region induces hyperexcitation of neurons, leading to cell death through a process called excitotoxicity.[1][2] This method is favored because it selectively destroys neuronal cell bodies while largely sparing axons of passage and nerve fibers from other regions that happen to be near the lesion site, a significant advantage over electrolytic lesioning.[3][4] Because of its uniform neurotoxicity, it produces predictable, spherical lesions, making it a valuable tool for studying the function of specific brain structures.[4]
Q2: How do I select the initial stereotaxic coordinates for my target brain region?
A2: Initial coordinates should be determined from a standard rodent brain atlas (e.g., Paxinos and Watson). However, these coordinates should be considered a first approximation.[5] It is critical to recognize that discrepancies exist between different atlas publications.[5] Furthermore, factors such as the animal's strain, age, weight, and sex can cause significant variations in skull landmarks and brain structure locations. Therefore, preliminary validation is highly recommended.[6][7]
Q3: What is the importance of histological verification and how is it performed?
A3: Histological verification is the definitive method to confirm the precise location and extent of the lesion.[8][9][10] It is essential for correlating the observed behavioral or physiological changes with the specific neuroanatomical damage. The process typically involves perfusing the animal, extracting the brain, sectioning the tissue with a cryostat or microtome, and staining the sections with a neuronal stain like Cresyl Violet (Nissl stain).[9][11] This allows for the visualization and mapping of cell loss, which can then be compared to the intended target coordinates.[9][11]
Q4: What are the key factors that influence the size and consistency of Ibotenic acid lesions?
A4: Lesion size is primarily influenced by the concentration and volume of the Ibotenic acid solution.[12] The infusion rate is also critical; a slow, steady infusion minimizes mechanical damage and ensures proper diffusion of the neurotoxin. Other factors include the age of the animal (younger animals may be more susceptible), the specific cytoarchitecture of the target region, and the accuracy of the injection placement.[12]
Troubleshooting Guide
Q1: My lesions are inconsistent in size and shape. What could be the cause?
A1:
-
Inconsistent Injection Parameters: Ensure the concentration of Ibotenic acid, injection volume, and infusion rate are identical for all animals. Use a reliable microinfusion pump for precise control.
-
Variable Animal Characteristics: Significant differences in animal age, weight, or head size can alter the relative location of brain structures.[6] It may be necessary to adjust coordinates based on the distance between bregma and lambda for each animal.
-
Mechanical Damage: A high infusion rate or a large-gauge needle can cause mechanical damage, leading to irregularly shaped lesions. Use a small-gauge needle or glass micropipette and a slow infusion rate (e.g., 0.1 µL/min) to minimize tissue displacement.[1]
-
Toxin Reflux: If the injection cannula is withdrawn too quickly, the toxin can flow back up the cannula track, leading to damage in overlying structures and a smaller lesion at the target site. It is crucial to leave the needle in place for several minutes (e.g., 5-10 minutes) post-injection to allow for diffusion into the tissue.
Q2: I am not observing significant neuronal loss at the target site. What went wrong?
A2:
-
Inactive Toxin: Ibotenic acid solutions can lose potency over time if not stored correctly. It should be stored frozen in a buffered saline solution (pH 7.4).[1] Prepare fresh aliquots and avoid repeated freeze-thaw cycles.
-
Cannula Clogging: The injection cannula can become clogged with tissue, preventing the delivery of the toxin. Ensure the cannula is clear before and after the injection. A small "test" infusion before insertion can confirm flow.
-
Incorrect Coordinates: The coordinates from a standard atlas may not be accurate for your specific animal population.[5] Perform preliminary injections with a dye (e.g., Evans Blue) to verify your coordinates before beginning the main experiment.[7]
-
Insufficient Dose: The concentration or volume of Ibotenic acid may be too low to induce significant excitotoxicity in the target region. Consult literature for validated dosage parameters for your specific target structure.[12]
Q3: The lesion is much larger than intended and has damaged adjacent brain structures.
A3:
-
Excessive Volume or Concentration: The most common cause of oversized lesions is too much or too concentrated a toxin. Reduce the volume or concentration of the Ibotenic acid. Using multiple small injections can create more selective lesions than a single large one.[13]
-
Rapid Infusion Rate: A fast infusion rate can force the toxin into a larger area than intended. Decrease the infusion rate to allow for more controlled, localized diffusion.
-
Vascular Damage: Nicking a blood vessel during injection can lead to ischemic damage and inflammation, enlarging the lesion area. Ensure the surgical approach is as clean as possible.
Q4: The animal's behavioral/physiological outcomes are highly variable, despite seemingly consistent lesions.
A4:
-
Damage to Fibers of Passage: Although Ibotenic acid is known to spare fibers of passage, high concentrations can cause some damage, leading to unintended behavioral effects.[14] This underscores the importance of using the minimum effective dose.
-
Partial or Incomplete Lesions: Small variations in lesion placement can have significant functional consequences. A slight miss may partially lesion the target or involve neighboring functional areas. Meticulous histological analysis is required to correlate the precise lesion location with the behavioral outcome for each animal.
-
Post-operative Recovery Differences: Variations in post-operative care, stress levels, or individual animal recovery can all contribute to behavioral variability. Standardize all pre- and post-operative procedures.
Experimental Protocols
Protocol 1: Validating Stereotaxic Coordinates
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane (B1672236) or ketamine/xylazine) and place it in a stereotaxic frame. Ensure the head is level by checking the dorsoventral measurements of bregma and lambda.
-
Initial Coordinate Selection: Determine the target coordinates (Anterior-Posterior, Medio-Lateral, Dorso-Ventral) from a standard brain atlas based on the animal's species, strain, and age.[5]
-
Pilot Injection: In a pilot group of animals, perform the stereotaxic surgery as planned, but instead of Ibotenic acid, inject a small volume (e.g., 0.1-0.2 µL) of a visible dye (e.g., Evans Blue or Fluoro-Gold).
-
Histological Confirmation: Immediately following the injection, perfuse the animal, extract the brain, and section it.
-
Analysis and Refinement: Visualize the dye placement under a microscope. Measure the discrepancy between the center of the dye injection and the intended target. Use this information to adjust the stereotaxic coordinates for your main experimental cohort.[7]
Protocol 2: this compound Infusion
-
Animal & Surgical Preparation: Prepare the animal and stereotaxic frame as described above. Perform a craniotomy over the target injection site.
-
Cannula Placement: Slowly lower the injection cannula (e.g., a 33-gauge needle or glass micropipette) to the refined target coordinates.
-
Infusion: Infuse the Ibotenic acid solution at a slow, controlled rate (e.g., 0.1 µL/min) using a microinfusion pump.
-
Diffusion Time: After the infusion is complete, leave the cannula in place for 5-10 minutes to prevent backflow and allow the toxin to diffuse.
-
Post-operative Care: Slowly retract the cannula, suture the incision, and provide appropriate post-operative analgesia and care according to your institution's animal care guidelines. Monitor the animal's recovery closely.[15]
Quantitative Data Summary
The optimal parameters for Ibotenic acid lesions can vary significantly based on the target structure, animal model, and desired lesion size. The following tables provide example parameters drawn from literature. Note: These should be used as a starting point and must be empirically validated for your specific experimental setup.
Table 1: Example Ibotenic Acid Lesion Parameters for Rat Hippocampus
| Parameter | Value | Reference |
| Ibotenic Acid Concentration | 5 µg/µL - 10 µg/µL | [12] |
| Injection Volume per Site | 0.1 µL - 0.5 µL | [1][12] |
| Infusion Rate | 0.1 µL / minute | [1] |
| Cannula Dwell Time | 5 - 10 minutes | N/A (Standard Practice) |
| Example Coordinates (Rat DH) | AP: -3.8, ML: ±2.5, DV: -3.0 | [16] (Example) |
Table 2: Factors Influencing Lesion Outcome
| Variable | Effect on Lesion | Recommendation |
| Concentration | Higher concentration increases lesion size. | Titrate to find the minimum effective dose. |
| Volume | Larger volume increases lesion size. | Use multiple small injections for large targets.[13] |
| Infusion Rate | Faster rate can increase mechanical damage and spread. | Use a slow, consistent rate (≤ 0.1 µL/min). |
| Animal Age | Younger animals may be more sensitive.[12] | Use age- and weight-matched animals. |
| Head Position | Incorrect leveling affects DV and AP accuracy. | Ensure a flat skull position in the frame.[6] |
Diagrams
Caption: Workflow for refining stereotaxic coordinates.
Caption: Ibotenic acid excitotoxicity signaling pathway.
References
- 1. Ibotenic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Stereotaxic surgery for excitotoxic lesion of specific brain areas in the adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]
- 5. Discrepancies in stereotaxic coordinate publications and improving precision using an animal-specific atlas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased efficacy of the 6-hydroxydopamine lesion of the median forebrain bundle in small rats, by modification of the stereotaxic coordinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preliminary Validation of Stereotaxic Injection Coordinates via Cryosectioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Stereotaxic biopsy of intracranial processes: validity of histologic diagnosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Age and dose-related effects of hippocampal ibotenic acid on lesion size, mortality, and nonspatial working memory in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. On the use of ibotenic acid to lesion selectively different components of the hippocampal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective Neurotoxic Lesions of Basolateral and Central Nuclei of the Amygdala Produce Differential Effects on Fear Conditioning | Journal of Neuroscience [jneurosci.org]
- 15. Refining Stereotaxic Neurosurgery Techniques and Welfare Assessment for Long-Term Intracerebroventricular Device Implantation in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
addressing variability in behavioral outcomes after L-Ibotenic acid lesions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in behavioral outcomes after L-Ibotenic acid (IA) lesions.
Troubleshooting Guide
Variability in behavioral outcomes following this compound lesions can arise from multiple factors throughout the experimental workflow. This guide provides a systematic approach to identifying and mitigating these sources of variability.
Issue 1: Inconsistent Lesion Size and Location
Question: My behavioral data shows high variability between animals. How can I ensure my lesions are consistent?
Answer: Inconsistent lesion size and location are primary sources of behavioral variability. Here are key factors to control:
-
Stereotaxic Accuracy:
-
Calibration: Regularly calibrate your stereotaxic apparatus. Ensure all axes are orthogonal and movement is precise.
-
Skull Leveling: Meticulously level the skull at both bregma and lambda to ensure accurate anterior-posterior (AP) and medial-lateral (ML) coordinates. The difference in the dorsal-ventral (DV) plane between bregma and lambda should be minimized (typically <0.1 mm).
-
Reference Points: Use clear and consistent cranial landmarks. Bregma can be obscured by sutures; ensure you have a standardized procedure for identifying it.
-
-
Injection Parameters:
-
Volume and Concentration: The volume and concentration of ibotenic acid directly impact lesion size. Use the lowest effective concentration and volume to create discrete lesions.[1] Multiple small injections can produce more selective lesions than a single large one.[2]
-
Injection Rate: A slow, controlled injection rate (e.g., 0.1 µL/min) minimizes mechanical damage and backflow of the toxin along the injection tract.[3]
-
Needle/Cannula Dwell Time: After the injection is complete, leave the needle in place for several minutes (e.g., 5-10 minutes) to allow for diffusion of the solution into the tissue and prevent backflow upon retraction.
-
-
Ibotenic Acid Solution:
-
Preparation and Storage: Prepare ibotenic acid in a phosphate-buffered saline (PBS) solution at a pH of 7.4.[3] Aliquot and store frozen to maintain toxicity. Avoid repeated freeze-thaw cycles.
-
Stability: Ibotenic acid is sensitive to heat and light, which can promote its decarboxylation to muscimol, a GABAA agonist.[4] Store solutions in the dark at low temperatures.
-
Issue 2: Unexpected Behavioral Phenotypes or Lack of Effect
Question: The behavioral phenotype I observe is not what I expected, or there is no significant difference between lesioned and control groups. What could be wrong?
Answer: This can be due to incomplete or off-target lesions, or compensatory mechanisms.
-
Lesion Verification:
-
Histology: Always perform histological verification of the lesion site. Use neuronal markers like NeuN or MAP2 to confirm neuronal loss and glial markers like GFAP to visualize the glial scar.[5][6] This is critical for correlating the extent of the lesion with behavioral outcomes.
-
Sham Controls: Include sham-operated control animals that undergo the entire surgical procedure, including needle insertion, but receive a vehicle injection (e.g., PBS) instead of ibotenic acid. This controls for effects of the surgery itself.
-
-
Targeting and Specificity:
-
Fiber Sparing: Ibotenic acid is known to spare fibers of passage, unlike aspiration or electrolytic lesions.[1][7] However, the mechanical insertion of the cannula can cause some damage. Consider the trajectory of your injection to minimize damage to critical pathways.
-
Excitotoxicity Spread: While ibotenic acid produces more discrete, spherical lesions compared to kainic acid, there can still be some diffusion.[7] Be aware of neighboring nuclei that could be affected.
-
-
Post-Lesion Recovery and Testing:
-
Recovery Period: Allow for a sufficient post-operative recovery period before behavioral testing. The exact duration will depend on the brain region and the complexity of the behavioral task.
-
Compensatory Plasticity: The brain can exhibit remarkable plasticity following a lesion. Behavioral recovery can occur over time. Consider longitudinal behavioral testing to capture the dynamics of deficit and recovery.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an excitotoxin that acts as a potent agonist for glutamate (B1630785) receptors, particularly N-methyl-D-aspartate (NMDA) receptors.[3][7] Overstimulation of these receptors leads to an excessive influx of Ca2+ into the neuron, triggering a cascade of intracellular events that result in neuronal cell death, a process known as excitotoxicity.[6] This method is favored for its ability to create neuron-specific lesions while largely sparing axons that pass through the lesioned area.[1]
Q2: How does an ibotenic acid lesion differ from an aspiration or electrolytic lesion?
A2: The key difference lies in the selectivity.
-
Ibotenic Acid (Excitotoxic) Lesions: Primarily destroy neuronal cell bodies at the injection site while sparing axons of passage from distant neurons.[7] This allows for more precise investigation of the function of the neurons within a specific nucleus.
-
Aspiration/Electrolytic Lesions: These are non-selective methods that destroy all tissue at the target site, including neuronal cell bodies, glial cells, and fibers of passage. This can sometimes lead to different behavioral outcomes compared to excitotoxic lesions due to the disconnection of brain regions.[8]
Q3: What are the best practices for preparing and handling this compound?
A3:
-
Solvent: Dissolve this compound in phosphate-buffered saline (PBS) or artificial cerebrospinal fluid (aCSF) at a pH of 7.4.[3]
-
Concentration: The concentration will vary depending on the target structure and desired lesion size. A common starting concentration is 10 µg/µL.
-
Storage: Store the solution in aliquots at -20°C or below to prevent degradation.[3] Ibotenic acid is sensitive to light and heat.[4]
-
Safety: Ibotenic acid is a neurotoxin.[9] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q4: How can I confirm the extent of my lesion?
A4: Post-mortem histological analysis is essential.
-
Staining: Use stains that reveal neuronal cell bodies (e.g., Nissl stains like cresyl violet) to visualize the area of cell loss.[6]
-
Immunohistochemistry: For more specific verification, use antibodies against neuronal markers (e.g., NeuN, MAP2) to confirm the loss of neurons and glial markers (e.g., GFAP) to identify the resulting glial scar.[5]
Q5: What are some common behavioral tests used to assess the effects of ibotenic acid lesions?
A5: The choice of behavioral test depends on the function of the lesioned brain region. Examples include:
-
Hippocampus: Morris water maze, contextual fear conditioning for learning and memory.[10]
-
Prefrontal Cortex: Delayed non-match to sample, attentional set-shifting tasks for executive function.[11]
-
Amygdala: Elevated plus maze, social interaction tests for anxiety and social behavior.[12]
-
Striatum/Subthalamic Nucleus: Rotarod, open field test for motor function.[13][14]
Data Presentation
Table 1: Troubleshooting Checklist for this compound Lesioning
| Parameter | Potential Issue | Recommended Action |
| Stereotaxic Surgery | Inaccurate coordinates | Calibrate stereotaxic frame; ensure skull is level. |
| Mechanical damage | Use small gauge needles/cannulas; slow insertion speed. | |
| Ibotenic Acid Solution | Incorrect pH or concentration | Prepare fresh solution; verify pH; use a consistent concentration. |
| Degradation of toxin | Aliquot and store at -20°C or below; protect from light.[3] | |
| Injection Procedure | Backflow along cannula tract | Slow injection rate (0.1 µL/min); leave cannula in place for 5-10 min post-injection.[3] |
| Inconsistent volume | Use a calibrated microinjection pump. | |
| Post-Operative Care | Infection, poor recovery | Maintain sterile surgical technique; provide adequate analgesia and post-operative monitoring. |
| Behavioral Testing | Incorrect timing | Allow for adequate recovery before testing; consider time course of deficit and recovery. |
| Data Interpretation | Lack of lesion confirmation | Perform histological analysis to correlate lesion size and location with behavioral data.[5][6] |
Experimental Protocols
Protocol 1: Stereotaxic Injection of this compound
-
Anesthesia: Anesthetize the animal (e.g., rodent) with isoflurane (B1672236) or a ketamine/xylazine mixture. Maintain anesthesia throughout the surgical procedure.
-
Stereotaxic Mounting: Place the animal in a stereotaxic frame. Ensure the head is securely fixed and level.
-
Surgical Preparation: Shave the scalp and clean with an antiseptic solution (e.g., povidone-iodine and 70% ethanol). Apply ophthalmic ointment to the eyes to prevent drying. Make a midline incision to expose the skull.
-
Coordinate Identification: Identify bregma and lambda. Adjust the head position to ensure the skull is level in the anteroposterior and mediolateral planes.[15]
-
Craniotomy: Using the stereotaxic coordinates for your target brain region, drill a small burr hole through the skull, being careful not to damage the underlying dura mater.
-
Durotomy: Gently pierce the dura with a fine-gauge needle to allow for insertion of the injection cannula.
-
Injection: Lower the injection cannula (e.g., a Hamilton syringe with a 33-gauge needle) to the predetermined DV coordinate. Infuse the ibotenic acid solution at a slow, controlled rate (e.g., 0.1 µL/min).[3]
-
Dwell Time: After the infusion is complete, leave the cannula in place for 5-10 minutes to minimize backflow.
-
Closure: Slowly withdraw the cannula. Suture the incision.
-
Post-Operative Care: Administer analgesics and place the animal in a clean, warm cage for recovery. Monitor the animal closely until it is fully ambulatory.[16]
Mandatory Visualization
References
- 1. Ibotenic acid-induced neuronal degeneration: a morphological and neurochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the use of ibotenic acid to lesion selectively different components of the hippocampal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ibotenic acid - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]
- 8. Behavioral flexibility is associated with changes in structure and function distributed across a frontal cortical network in macaques | PLOS Biology [journals.plos.org]
- 9. Ibotenic acid :uses and side effects_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Behavioral and morphological alterations following neonatal excitotoxic lesions of the medial prefrontal cortex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ibotenic acid induced lesions impair the modulation of dendritic spine plasticity in the prefrontal cortex and amygdala, a phenomenon that underlies working memory and social behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. No detectable remote lesions following massive intrastriatal injections of ibotenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Behavioral and neurochemical consequences of ibotenic acid lesion in the subthalamic nucleus of the common marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rwdstco.com [rwdstco.com]
- 16. scispace.com [scispace.com]
Technical Support Center: Improving the Selectivity of L-Ibotenic Acid Lesions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Ibotenic acid for neuronal lesioning. The focus is on enhancing the selectivity of these lesions for specific neuron types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it cause neuronal lesions?
A1: this compound is a potent agonist of glutamate (B1630785) receptors, primarily acting on the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its neurotoxic effect stems from excitotoxicity; by over-activating NMDA receptors, it causes an excessive influx of calcium (Ca²⁺) into the neuron.[2] This calcium overload triggers a cascade of intracellular events, including the activation of enzymes that produce reactive oxygen species, leading to oxidative damage and ultimately, neuronal cell death.[2] A key advantage of this compound is that it typically creates spherical, perikaryal-specific lesions, sparing axons of passage.[1]
Q2: Are all neurons equally susceptible to this compound?
A2: No, neuronal vulnerability to this compound can vary. Studies have shown that different neuronal populations exhibit different sensitivities. For instance, cholinergic neurons have been reported to be particularly susceptible to the excitotoxic effects of ibotenic acid.[3] In contrast, studies have shown that in the substantia nigra, tyrosine hydroxylase immunoreactive (dopaminergic) cell bodies are eliminated, while enkephalin immunoreactive nerve fibers appear unaffected.[4] This differential sensitivity can be exploited to achieve a degree of lesion selectivity.
Q3: What are the main factors that influence the size and selectivity of an this compound lesion?
A3: The primary factors include:
-
Concentration and Dose: Higher concentrations and total doses of ibotenic acid will generally result in larger lesions.[5]
-
Injection Volume and Rate: Small, slow injections are crucial for creating discrete and localized lesions.[2][6] Rapid injections can lead to mechanical damage and a wider, less predictable spread of the toxin.
-
Animal's Age: The developing brain can react differently to ibotenic acid. For example, in 7-day-old rats, ibotenic acid can cause extensive lesions of both intrinsic neurons and dopaminergic nerve terminals, failing to produce the axon-sparing effect seen in adults.[1]
-
Brain Region: The cytoarchitecture and density of glutamate receptors in the target region can influence the extent of the lesion.
Q4: How can I verify the selectivity of my lesion?
A4: Histological verification is essential. This typically involves:
-
Immunohistochemistry (IHC): Use specific antibodies to label the targeted neuronal population (e.g., choline (B1196258) acetyltransferase [ChAT] for cholinergic neurons) and populations you intended to spare (e.g., GAD67 for GABAergic neurons).
-
Staining: Nissl staining can reveal the overall extent of neuronal loss. Specific stains can also identify glial scarring (e.g., GFAP staining for astrocytes), which indicates the area of neuronal death.
-
Anterograde and Retrograde Tracing: To confirm the sparing of fibers of passage, tracing techniques can be employed.
Troubleshooting Guides
Issue 1: Lesion is much larger than intended and not confined to the target nucleus.
| Possible Cause | Troubleshooting Step |
| Injection volume is too large. | Reduce the total volume of ibotenic acid injected. Use multiple small injections for larger target areas.[7] |
| Injection rate is too fast. | Decrease the injection rate to allow for gradual diffusion of the toxin. A rate of 0.1 µL/min is a common starting point.[2] |
| Ibotenic acid concentration is too high. | Titrate the concentration of ibotenic acid to the lowest effective dose for your target region and neuron type. |
| Needle placement is inaccurate. | Verify stereotaxic coordinates and use histological methods to confirm needle placement in pilot studies. |
| Reflux up the needle tract. | Leave the injection needle in place for several minutes after the injection to allow for diffusion before slowly retracting it. |
Issue 2: The lesion is inconsistent between animals.
| Possible Cause | Troubleshooting Step |
| Variability in injection technique. | Ensure consistent injection parameters (volume, rate, needle placement) across all animals. Use a reliable microinjection pump. |
| Inaccurate stereotaxic coordinates. | Re-verify coordinates for the specific age, weight, and strain of your animals. Perform pilot studies to confirm accuracy. |
| Health status of the animals. | Ensure all animals are healthy and of a consistent age and weight, as this can affect their response to the neurotoxin. |
| Preparation of Ibotenic Acid Solution. | Prepare a fresh solution of ibotenic acid or use aliquots from a single, well-mixed stock solution stored at -20°C or below. Ensure the pH is buffered to 7.4.[2] |
Issue 3: The lesion is not selective for the desired neuron type.
| Possible Cause | Troubleshooting Step |
| Ibotenic acid is a non-selective agonist. | At higher concentrations, ibotenic acid will affect most neurons. Use the lowest effective concentration. |
| Vulnerability of different neuron types. | Exploit the differential vulnerability. For example, to target cholinergic neurons, start with a lower concentration of ibotenic acid. |
| Lack of neuroprotective agents. | Co-inject a neuroprotective agent to spare a specific neuronal population (see Experimental Protocols below). |
| Off-target effects. | Consider using a more targeted delivery method, such as retrograde transport of the toxin (see Experimental Protocols below). |
Data Presentation
Table 1: Example Injection Parameters for this compound Lesions
| Brain Region | Animal Model | Ibotenic Acid Concentration | Injection Volume | Injection Rate | Outcome | Reference |
| Hippocampus | Rat | 63 mM | 0.05-0.1 µL per site | 0.05 µL/min | Semi-selective lesion of pyramidal and granule cells | [8] |
| Basal Forebrain | Marmoset | Not Specified | Not Specified | Not Specified | 60% reduction in ChAT in frontal cortex | [9] |
| Striatum | Rat | Not Specified | Not Specified | Not Specified | Dose-dependent reduction in ChAT and GAD activity | [1] |
| Entorhinal Cortex | Rat | 10-15 mg/mL | 1 µL per site | 0.2 µL/min | Lesion of the entorhinal cortex | [10] |
| Auditory Cortex | Rat | 1mg/100µL | 32 nL pulses | 23 nL/sec | Lesion of excitatory neurons | [3] |
Experimental Protocols
Protocol 1: Improving Selectivity by Titrating Ibotenic Acid Concentration
This protocol outlines a general approach to determine the optimal concentration of ibotenic acid for selectively lesioning a more vulnerable neuronal population while relatively sparing a less vulnerable one within the same brain region.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Stereotaxic apparatus
-
Microinjection pump and syringe
-
Hamilton syringes with fine-gauge needles
Procedure:
-
Preparation of Ibotenic Acid Solutions: Prepare a range of this compound concentrations in PBS (e.g., 1, 2.5, 5, and 10 µg/µL). Ensure the pH is adjusted to 7.4.
-
Animal Surgery: Anesthetize the animal and place it in the stereotaxic frame. Perform a craniotomy over the target brain region.
-
Microinjection: Slowly lower the injection needle to the desired coordinates. Infuse a small, consistent volume (e.g., 0.1 µL) of one of the prepared ibotenic acid solutions at a slow, controlled rate (e.g., 0.1 µL/min).
-
Post-injection: Leave the needle in place for 5-10 minutes post-injection to minimize reflux. Slowly retract the needle.
-
Post-operative Care: Suture the incision and provide appropriate post-operative care.
-
Histological Analysis: After a survival period of 7-14 days, perfuse the animal and prepare brain sections for immunohistochemical analysis. Stain for markers of the target neuronal population and the population to be spared.
-
Quantification: Quantify the extent of cell loss for each neuronal population at each concentration of ibotenic acid to determine the optimal concentration for selective lesioning.
Protocol 2: Neuroprotection of GABAergic Interneurons via Co-injection of a GABA Agonist
This protocol describes a method to protect inhibitory (GABAergic) neurons from ibotenic acid-induced excitotoxicity by co-administering a GABAA receptor agonist, such as muscimol (B1676869). The principle is that activating GABAA receptors will hyperpolarize the neuron, making it less susceptible to the excitotoxic effects of glutamate receptor activation.
Materials:
-
This compound solution (at a concentration known to cause lesions in the target area)
-
Muscimol hydrobromide
-
Artificial cerebrospinal fluid (aCSF)
-
Stereotaxic and microinjection equipment
Procedure:
-
Solution Preparation: Prepare a solution of this compound in aCSF. Prepare a separate solution of muscimol in aCSF (e.g., 1 mM). For the co-injection group, prepare a solution containing both this compound and muscimol at their final desired concentrations.
-
Animal Surgery and Microinjection: Following standard stereotaxic procedures, infuse the prepared solution into the target brain region.
-
Control Group: Inject this compound solution only.
-
Experimental Group: Inject the this compound and muscimol co-injection solution.
-
-
Post-operative Care and Histology: Follow standard post-operative care. After the survival period, perform immunohistochemical analysis using antibodies against a pan-neuronal marker (e.g., NeuN), a marker for the target population (if not GABAergic), and a marker for GABAergic neurons (e.g., GAD67 or parvalbumin).
-
Analysis: Quantify the survival of GABAergic neurons in the control and experimental groups to determine the neuroprotective effect of muscimol.
Protocol 3: Selective Sparing of Neurons Expressing Specific NMDA Receptor Subunits
This protocol outlines a strategy to spare neurons that express a particular NMDA receptor subunit by co-injecting a subunit-specific antagonist. For example, ifenprodil (B1662929) is an antagonist that is selective for receptors containing the GluN2B subunit.
Materials:
-
This compound solution
-
Ifenprodil tartrate (or another subunit-specific NMDA receptor antagonist)
-
aCSF
-
Stereotaxic and microinjection equipment
Procedure:
-
Solution Preparation: Prepare an this compound solution in aCSF. Prepare a separate solution of ifenprodil in aCSF (e.g., 10 µM). Prepare a co-injection solution containing both this compound and ifenprodil.
-
Animal Surgery and Microinjection:
-
Control Group: Inject the this compound solution.
-
Experimental Group: Inject the this compound and ifenprodil co-injection solution.
-
-
Post-operative Care and Histology: After the survival period, perform immunohistochemistry to identify the neuronal populations of interest. This may require double-labeling to identify neurons expressing the targeted NMDA receptor subunit.
-
Analysis: Quantify the survival of the neuronal population expressing the specific NMDA receptor subunit in both groups to assess the protective effect of the antagonist.
Protocol 4: Retrograde Tracer-Targeted Lesioning
This protocol allows for the lesioning of neurons based on their projection target. A retrograde tracer is injected into the target region, and after allowing time for transport, ibotenic acid is injected into the source region.
Materials:
-
Retrograde tracer (e.g., Fluoro-Gold)
-
This compound solution
-
Stereotaxic and microinjection equipment
Procedure:
-
Retrograde Tracer Injection: Inject a retrograde tracer into the brain region that receives projections from the neurons you wish to lesion.
-
Tracer Transport: Allow sufficient time for the tracer to be transported back to the cell bodies in the source region (typically 5-7 days).
-
Ibotenic Acid Injection: Perform a second surgery to inject this compound into the source region containing the retrogradely labeled neurons.
-
Histological Verification: After the appropriate survival time, perfuse the animal and prepare brain sections. Use fluorescence microscopy to visualize the retrogradely labeled neurons and immunohistochemistry to assess the extent of the lesion. The goal is to see a loss of both the fluorescently labeled cells and other neurons in the injection site. This method confirms that the lesioned neurons were indeed those that projected to the tracer injection site.
Mandatory Visualization
Caption: Signaling pathway of this compound-induced excitotoxicity.
Caption: General experimental workflow for this compound lesioning.
Caption: Logical relationships in troubleshooting lesion selectivity.
References
- 1. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]
- 2. Ibotenic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Ibotenic acid-induced neuronal degeneration: a morphological and neurochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Age and dose-related effects of hippocampal ibotenic acid on lesion size, mortality, and nonspatial working memory in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereotaxic Surgery for Excitotoxic Lesion of Specific Brain Areas in the Adult Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the use of ibotenic acid to lesion selectively different components of the hippocampal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of ibotenic acid lesions of the basal forebrain on serial reversal learning in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Excitotoxic Lesions of the Amygdala Fail to Produce Impairment in Visual Learning for Auditory Secondary Reinforcement But Interfere with Reinforcer Devaluation Effects in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Histological Validation of L-Ibotenic Acid-Induced Neuronal Loss
This guide provides an objective comparison of histological techniques used to validate neuronal loss following L-Ibotenic acid-induced excitotoxic lesions. It is intended for researchers, scientists, and drug development professionals who utilize this model to study neurodegenerative processes and potential therapeutic interventions. The guide includes detailed experimental protocols, quantitative data comparisons, and visualizations of key pathways and workflows.
This compound: Mechanism of Excitotoxic Injury
This compound (IBO) is a potent analogue of the excitatory neurotransmitter glutamate (B1630785), commonly used to create experimental brain lesions.[1][2] Its neurotoxic effects stem from the overactivation of glutamate receptors, particularly N-methyl-D-aspartate (NMDA) receptors.[1][3] This overstimulation leads to an excessive influx of calcium (Ca2+) into the neuron.[1][4] The resulting intracellular Ca2+ overload triggers a cascade of damaging events, including the activation of catabolic enzymes, production of reactive oxygen species, and mitochondrial dysfunction, ultimately culminating in neuronal cell death.[1]
A key advantage of Ibotenic acid over other excitotoxins, such as kainic acid, is its ability to produce discrete, spherical lesions that spare axons of passage and nerve terminals from extrinsic origins.[2][3][5] Furthermore, it is considered less toxic systemically and less prone to inducing seizures compared to kainic acid, making it a valuable tool for creating targeted lesions.[2][3][6]
Below is a diagram illustrating the excitotoxic cascade initiated by this compound.
Caption: Signaling pathway of this compound-induced excitotoxicity.
Comparison of Histological Validation Methods
Validating the extent and characteristics of a lesion is critical. A multi-faceted approach using different histological techniques provides a comprehensive assessment of neuronal loss, degeneration, and the specific mechanisms of cell death.
| Technique | Primary Target | Advantages | Disadvantages |
| Nissl Staining (e.g., Cresyl Violet) | Nissl bodies (rough endoplasmic reticulum) in neuronal cytoplasm.[7][8] | Excellent for visualizing neuronal cytoarchitecture and quantifying overall cell loss.[4] Simple, cost-effective, and widely used. | Does not specifically identify degenerating neurons, only absent ones. Can be difficult to interpret in areas with high glial density post-lesion. |
| Fluoro-Jade C Staining | Degenerating neurons, regardless of the specific insult or mechanism of death.[9] | High-resolution stain with a superior signal-to-background ratio.[9] Stains dendrites, axons, and terminals. Compatible with immunohistochemistry.[9][10] | Non-specific to the mechanism of cell death. Requires fluorescence microscopy. |
| TUNEL Assay | DNA fragmentation (a hallmark of late-stage apoptosis).[11] | Specifically identifies apoptotic cells. Can be used for both qualitative visualization and quantitative analysis (e.g., via flow cytometry). | May not label all forms of cell death (e.g., necrosis). The procedure is more complex than basic histology. |
| Activated Caspase-3 Immunohistochemistry | Cleaved (active) Caspase-3, a key executioner enzyme in the apoptotic cascade. | An early and specific marker for cells undergoing apoptosis.[12] Provides mechanistic insight into the cell death process. | The window for detection can be transient. Requires specific antibodies and immunohistochemical protocols. |
| NeuN Immunohistochemistry | Neuronal Nuclei (NeuN), a protein specific to mature neurons. | Excellent for identifying and quantifying surviving neurons. Provides a clear contrast between neurons and other cell types. | Loss of NeuN immunoreactivity can sometimes precede actual cell death, potentially overestimating the lesion size. |
Quantitative Analysis of Neuronal Loss
Quantifying neuronal loss is essential for comparing the effects of different treatments or lesioning parameters. The table below presents example data from a hypothetical study in the rat hippocampus, demonstrating how results from different validation methods can be compared.
| Histological Marker | Sham Control (Cells/mm² ± SEM) | Ibotenic Acid Lesion (Cells/mm² ± SEM) | % Neuronal Loss |
| Nissl Stain (Cresyl Violet) | 2150 ± 85 | 645 ± 50 | 70.0% |
| NeuN Immunoreactivity | 2125 ± 90 | 595 ± 45 | 72.0% |
| TUNEL-Positive Cells | 5 ± 2 | 480 ± 35 | N/A |
| Fluoro-Jade C Positive Cells | 2 ± 1 | 850 ± 60 | N/A |
Note: Data are hypothetical and for illustrative purposes only. TUNEL and Fluoro-Jade C quantify actively dying cells at a specific time point, whereas Nissl and NeuN quantify remaining cells.
Comparison with Other Excitotoxins
Ibotenic acid is one of several excitotoxins used in research. Its properties are often compared to those of kainic acid.
| Excitotoxin | Primary Receptor Target | Lesion Characteristics | Key Features & Drawbacks |
| This compound | Primarily NMDA receptors.[1][3] | Spherical, discrete lesions. Spares axons of passage.[3][5] | Low convulsant activity.[3][5] Less systemic toxicity.[2] |
| Kainic Acid | Kainate receptors.[3] | Perikaryal-specific but can be irregular.[3] | Potent convulsant, leading to variable neuronal vulnerability and potential for remote lesions.[3][5][6] |
| Quinolinic Acid | Endogenous NMDA receptor agonist.[5] | Similar to Ibotenic acid (NMDA-mediated). | An endogenous excitotoxin, relevant to the pathophysiology of neurological disorders.[3][5] |
Experimental Protocols & Workflow
Accurate and reproducible results depend on meticulous adherence to standardized protocols.
The general experimental workflow for creating and validating an Ibotenic acid lesion is depicted below.
Caption: Experimental workflow for histological validation of neuronal loss.
Protocol 1: Nissl Staining (Cresyl Violet) for Paraffin Sections
This protocol is used to identify basic neuronal structure and quantify cell loss.[8]
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 10 minutes each.
-
100% Ethanol (B145695): 2 changes, 5 minutes each.
-
95% Ethanol: 3 minutes.
-
70% Ethanol: 3 minutes.
-
Rinse in running tap water, then distilled water.[8]
-
-
Staining:
-
Incubate slides in 0.1% Cresyl Violet solution for 3-10 minutes. For better penetration, this solution can be warmed to 37-50°C.[8]
-
-
Differentiation:
-
Dehydration and Mounting:
-
100% Ethanol: 2 changes, 5 minutes each.
-
Xylene: 2 changes, 5 minutes each.
-
Mount with a permanent mounting medium.[8]
-
Protocol 2: Fluoro-Jade C (FJC) Staining for Mounted Sections
This protocol specifically labels degenerating neurons.[10]
-
Pre-treatment:
-
Mount tissue sections onto gelatin-coated slides and air-dry.
-
Immerse slides in a solution of 1% sodium hydroxide (B78521) in 80% ethanol for 5 minutes.
-
Rinse for 2 minutes in 70% ethanol, then 2 minutes in distilled water.
-
Incubate in 0.06% potassium permanganate (B83412) solution for 10 minutes.
-
Rinse in distilled water for 2 minutes.[10]
-
-
Staining:
-
Rinsing and Mounting:
-
Rinse slides three times in distilled water, 1 minute each.
-
Air dry the slides completely.
-
Clear in Xylene and coverslip with a mounting medium such as DPX.
-
Protocol 3: TUNEL Assay for Apoptosis Detection
This protocol detects DNA fragmentation in apoptotic cells.[11][14]
-
Deparaffinization and Rehydration:
-
Dewax sections in xylene and rehydrate through a graded series of ethanol (100% to 70%) and finally distilled water (5 minutes each step).[14]
-
-
Permeabilization:
-
TdT Labeling Reaction:
-
Detection and Counterstaining:
-
Rinse three times with 1X PBS.
-
If using a fluorescent label, you may counterstain with a nuclear stain like DAPI or Hoechst.[14]
-
Mount with an appropriate aqueous mounting medium and visualize using a fluorescence microscope.
-
References
- 1. Ibotenic acid - Wikipedia [en.wikipedia.org]
- 2. Ibotenic acid-induced neuronal degeneration: a morphological and neurochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]
- 6. No detectable remote lesions following massive intrastriatal injections of ibotenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histological methods for CNS [pathologycenter.jp]
- 8. ronaldschulte.nl [ronaldschulte.nl]
- 9. researchgate.net [researchgate.net]
- 10. Application of Fluoro-Jade C in Acute and Chronic Neurodegeneration Models: Utilities and Staining Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. Alternative Method to Detect Neuronal Degeneration and Amyloid β Accumulation in Free-Floating Brain Sections With Fluoro-Jade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring glutamate receptor activation-induced apoptotic cell death in ischemic rat retina using the TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. clyte.tech [clyte.tech]
A Comparative Guide to L-Ibotenic Acid and Kainic Acid for Inducing Excitotoxic Lesions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used excitotoxins, L-Ibotenic acid and kainic acid, for creating experimental lesions in neuroscience research. Understanding the distinct properties and mechanisms of these agents is crucial for selecting the appropriate tool to model neurodegenerative diseases and study neural circuits.
At a Glance: Key Differences
| Feature | This compound | Kainic Acid |
| Primary Mechanism | Agonist at NMDA receptors and metabotropic glutamate (B1630785) receptors (groups I and II).[1] | Agonist at AMPA and kainate receptors.[2] |
| Lesion Characteristics | Spherical, discrete, and localized to the injection site.[1][3] | Can be widespread and irregular, often causing neuronal degeneration distant from the injection site.[3] |
| Seizure Induction | Low propensity to induce seizures.[1] | Potent convulsant, frequently inducing seizures.[1] |
| Toxicity | Generally 5-10 times less toxic than kainic acid.[3] | Higher toxicity, requiring careful dose selection.[3] |
| Axon Sparing | Generally considered axon-sparing. | Also considered axon-sparing, but distant damage can affect surrounding tracts. |
| Receptor Specificity | Primarily NMDA receptors. | Primarily AMPA/kainate receptors. |
Mechanism of Action and Signaling Pathways
Both this compound and kainic acid induce neuronal death by over-activating glutamate receptors, leading to excessive calcium influx and subsequent activation of intracellular death cascades. However, they target different receptor subtypes, resulting in distinct downstream effects.
This compound: As a potent agonist of the N-methyl-D-aspartate (NMDA) receptor, ibotenic acid triggers a massive influx of Ca²⁺ through the NMDA receptor channel.[4] This calcium overload activates a cascade of neurotoxic events, including the activation of proteases (calpains), endonucleases, and nitric oxide synthase (nNOS), ultimately leading to neuronal apoptosis and necrosis.[5][6]
Kainic Acid: Kainic acid primarily acts on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[2][7] Overstimulation of these receptors leads to prolonged membrane depolarization, which in turn activates voltage-gated calcium channels, contributing to Ca²⁺ influx. Some AMPA receptors are also directly permeable to Ca²⁺. The subsequent calcium dysregulation activates similar downstream death pathways as those triggered by NMDA receptor activation.[8]
Signaling Pathway Diagrams
Quantitative Comparison of Excitotoxic Effects
Direct quantitative comparisons of lesion size and neuronal loss between this compound and kainic acid are often study-specific and depend on the brain region, animal species, and administration protocol. However, some general quantitative observations have been reported.
| Parameter | This compound | Kainic Acid | Source |
| Relative Toxicity | 5-10 times less toxic than kainic acid. | - | [3] |
| Equivalent Lesion Dose (Epidural) | 0.5 mg | 0.4 mg | [9] |
| Neuronal Loss (Hippocampus) | Can cause significant loss of pyramidal and granule cells. | Can cause 40-80% neuronal loss in CA1, CA3, and dentate hilus, particularly with seizures. | [10] |
Experimental Protocols
The following are generalized protocols for inducing excitotoxic lesions in rats using stereotaxic surgery. Note: These are starting points and should be optimized for your specific experimental needs.
This compound Lesion Protocol
-
Preparation: Dissolve this compound in phosphate-buffered saline (PBS) to a concentration of 5-10 µg/µL.[11]
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).
-
Stereotaxic Surgery: Mount the animal in a stereotaxic frame. Perform a craniotomy over the target brain region.
-
Infusion: Lower a microsyringe or glass micropipette to the target coordinates. Infuse the ibotenic acid solution at a slow rate (e.g., 0.1 µL/min) for a total volume of 0.1-1.0 µL per site.[11]
-
Post-Infusion: Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Closure and Recovery: Slowly retract the needle, suture the incision, and monitor the animal during recovery.
Kainic Acid Lesion Protocol
-
Preparation: Dissolve kainic acid in sterile saline to a concentration of 1-2 µg/µL or prepare a molar solution (e.g., 20 mM for mice).[12]
-
Anesthesia: Anesthetize the animal as described for the ibotenic acid protocol.
-
Stereotaxic Surgery: Perform the surgical procedures as described above.
-
Infusion: Infuse the kainic acid solution at a very slow rate (e.g., 50 nL total volume infused in 11 injections of 4.6 nL every 10 seconds for mice) to minimize seizure activity and non-specific damage.[6]
-
Post-Infusion: A waiting period after infusion is also recommended.
-
Closure and Recovery: Close the incision and carefully monitor the animal for seizure activity during recovery.
Experimental Workflow Diagram
Advantages and Disadvantages
This compound
Advantages:
-
Low incidence of seizure induction.[1]
-
Generally less toxic, leading to better animal survival rates.
-
More predictable and reproducible lesion size.
Disadvantages:
-
May require higher concentrations or volumes to achieve the same level of neuronal loss as kainic acid.
Kainic Acid
Advantages:
-
Highly potent, requiring lower doses.
-
Effective in producing models of temporal lobe epilepsy due to its convulsant properties.[2]
Disadvantages:
-
High risk of inducing seizures, which can lead to widespread, unintended neuronal damage and increased animal mortality.[1]
-
Lesions can be irregular and difficult to contain within the target structure.[3]
-
High variability in lesion size and severity between animals.
Conclusion and Recommendations
The choice between this compound and kainic acid depends critically on the specific goals of the research.
-
For creating discrete, localized lesions to study the function of a specific brain nucleus, this compound is the superior choice. Its lower toxicity, predictable lesion morphology, and lack of seizure induction lead to more reproducible and interpretable results.
-
For modeling temporal lobe epilepsy or when widespread neuronal death is the desired outcome, kainic acid is the more appropriate tool. However, researchers must be prepared to manage the associated seizure activity and account for the higher variability in lesion outcomes.
Careful consideration of the desired lesion characteristics, the specific brain region being targeted, and the potential for adverse effects is paramount for successful and ethical use of these powerful neurotoxins in research.
References
- 1. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]
- 2. Kainic Acid-Induced Neurodegenerative Model: Potentials and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of ibotenate and kainate neurotoxicity in rat brain: a histological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Term Dynamic Changes of NMDA Receptors Following an Excitotoxic Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMPA and kainate receptors each mediate excitotoxicity in oligodendroglial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epidural kainate, but not ibotenate, produces lesions in local and distant regions of the brain. A comparison of the intracerebral actions of kainic acid and ibotenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Loss of Hippocampal Neurons after Kainate Treatment Correlates with Behavioral Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intrahippocampal Administration of Ibotenic Acid Induced Cholinergic Dysfunction via NR2A/NR2B Expression: Implications of Resveratrol against Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
L-Ibotenic Acid vs. AMPA: A Comparative Guide to Inducing Selective Neuronal Death
For researchers, scientists, and drug development professionals, the precise induction of neuronal death is a critical component of modeling neurological disorders and screening neuroprotective compounds. Excitotoxicity, the pathological process by which neurons are damaged and killed by the overactivation of glutamate (B1630785) receptors, is a common mechanism underlying such models. L-Ibotenic acid and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) are two widely used excitotoxins that act on different glutamate receptor subtypes to induce neuronal death. This guide provides a detailed comparison of their mechanisms, experimental applications, and the resulting neurotoxic profiles, supported by experimental data.
Mechanism of Action: Distinct Pathways to Neuronal Demise
The neurotoxic effects of this compound and AMPA are rooted in their distinct affinities for different glutamate receptor subtypes.
This compound: A potent agonist of N-methyl-D-aspartate (NMDA) receptors, this compound also activates metabotropic glutamate receptors (mGluRs).[1][2] Its neurotoxicity is primarily driven by the over-activation of NMDA receptors, which leads to a massive influx of calcium (Ca2+) into the neuron.[1] This calcium overload triggers a cascade of detrimental events, including the activation of catabolic enzymes, production of reactive oxygen species (ROS), and ultimately, apoptotic and necrotic cell death.[1] Due to its mechanism, this compound is known for creating discrete, spherical lesions, making it a valuable tool for targeted brain lesioning studies.[3][4]
AMPA: As its name suggests, AMPA is a potent agonist for AMPA receptors. Hyperactivation of these receptors leads to a significant influx of sodium ions (Na+), causing rapid depolarization of the neuronal membrane.[5] While most AMPA receptors are impermeable to Ca2+, a subset of AMPA receptors, particularly those lacking the GluA2 subunit, are permeable to Ca2+.[5][6][7] The influx of Ca2+ through these specific AMPA receptors contributes significantly to excitotoxicity.[6] The neurotoxic effects of AMPA can be influenced by the developmental stage of the neurons and the desensitization properties of the AMPA receptors.[8]
Signaling Pathways for Excitotoxicity
The signaling cascades initiated by this compound and AMPA, while both culminating in neuronal death, are triggered by the activation of different primary receptors.
Quantitative Comparison of Neurotoxic Effects
The following table summarizes quantitative data from a comparative study on the neurotoxic effects of this compound and AMPA when infused into the laterodorsal tegmental nucleus (LDTg) of rats.
| Excitotoxin | Concentration (M) | Infusion Volume (µl) | Observed Neurotoxic Effects | Reference |
| This compound | 0.1 | 0.1 (two infusions) | Induced compact lesions with over 80% cholinergic cell loss. Minimal damage to the locus coeruleus and dorsal raphe nucleus. | [9] |
| AMPA | 0.005 - 0.015 | 0.1 (two infusions) | Higher doses induced large areas of reactive gliosis but resulted in the death of only a proportion of cholinergic neurons. Showed a particular affinity for noradrenergic neurons in the locus coeruleus. | [9] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for inducing neuronal death using this compound and AMPA.
In Vivo Brain Lesioning via Stereotaxic Injection
This protocol describes a general procedure for creating targeted brain lesions in rodents.
Materials:
-
This compound or AMPA
-
Phosphate-buffered saline (PBS) or artificial cerebrospinal fluid (aCSF) for dissolving the excitotoxin
-
Stereotaxic apparatus
-
Microinjection pump and syringe
-
Anesthetic
-
Surgical tools
Procedure:
-
Preparation of Excitotoxin Solution: Dissolve this compound or AMPA in the chosen buffer to the desired concentration (e.g., 0.1 M for this compound, 0.005-0.015 M for AMPA).[9]
-
Animal Preparation: Anesthetize the animal and secure it in a stereotaxic frame.
-
Surgery: Perform a craniotomy over the target brain region.
-
Injection: Lower a microinjection cannula to the precise stereotaxic coordinates of the target nucleus. Infuse the excitotoxin solution at a slow, controlled rate (e.g., 0.1 µl/min).[9]
-
Post-injection: Leave the cannula in place for a few minutes to allow for diffusion and prevent backflow upon withdrawal. Slowly retract the cannula.
-
Recovery and Analysis: Suture the incision and provide post-operative care. After a designated survival period (e.g., 7-21 days), sacrifice the animal, perfuse the brain, and process the tissue for histological analysis to assess the extent of the lesion and neuronal loss.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and AMPA for inducing selective neuronal death depends on the specific research question and the desired outcome.
-
This compound is the preferred agent for creating discrete, well-defined lesions with a high degree of neuronal loss in the targeted area, primarily through NMDA receptor-mediated excitotoxicity. Its action is less dependent on the specific subunit composition of AMPA receptors.
-
AMPA offers a more nuanced approach, with its neurotoxicity being dependent on the presence of Ca2+-permeable AMPA receptors. This can lead to a more selective pattern of neuronal death, potentially sparing certain neuronal populations while targeting others, as seen in its preferential effect on noradrenergic neurons in the locus coeruleus in one study.[9]
Researchers should carefully consider the receptor expression profiles of their target neuronal population and the desired lesion characteristics when selecting an excitotoxin. The experimental protocols and data presented in this guide provide a foundation for designing and interpreting studies aimed at understanding the mechanisms of neuronal death and developing novel neuroprotective strategies.
References
- 1. Ibotenic acid - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]
- 4. Ibotenic acid-induced neuronal degeneration: a morphological and neurochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of AMPA Receptor-mediated Excitotoxicity in Stroke - Ace Therapeutics [acetherapeutics.com]
- 6. Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The influence of glutamate receptor 2 expression on excitotoxicity in Glur2 null mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AMPA receptor mediated excitotoxicity in neocortical neurons is developmentally regulated and dependent upon receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discriminable excitotoxic effects of ibotenic acid, AMPA, NMDA and quinolinic acid in the rat laterodorsal tegmental nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
An Objective Comparison of L-Ibotenic Acid and Quinolinic Acid Neurotoxicity for Researchers
This compound and quinolinic acid are both potent excitotoxins widely utilized in neuroscience research to model neurodegenerative diseases and study the mechanisms of neuronal cell death. While both compounds exert their neurotoxic effects primarily through the overactivation of N-methyl-D-aspartate (NMDA) receptors, their specific receptor affinities, neurotoxic profiles, and involvement in secondary damage cascades like oxidative stress and neuroinflammation show notable differences. This guide provides a detailed comparison of their neurotoxic properties, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific experimental needs.
Mechanisms of Excitotoxicity
This compound: A structural analogue of the neurotransmitter glutamate (B1630785), this compound is a potent agonist for both ionotropic (NMDA) and metabotropic glutamate receptors (mGluRs).[1] Its neurotoxicity is primarily driven by the excessive activation of NMDA receptors, leading to a massive influx of calcium ions (Ca²⁺) into the neuron.[1] This calcium overload triggers a cascade of detrimental events, including the activation of enzymes that produce reactive oxygen species (ROS), leading to oxidative damage and eventual neuronal death.[1] While it also activates mGluRs, its toxic effects are largely attributed to its action on NMDA receptors.[1]
Quinolinic Acid: An endogenous metabolite of the kynurenine (B1673888) pathway, quinolinic acid is a selective agonist of the NMDA receptor.[2][3][4] Its accumulation in the brain is associated with several neurodegenerative and inflammatory neurological diseases.[2][4][5] Similar to this compound, its neurotoxicity stems from NMDA receptor overactivation and subsequent calcium influx.[4][6] However, quinolinic acid's toxic profile is also strongly linked to the induction of oxidative stress and inflammation.[4][7][8][9] It can form complexes with iron, which exacerbates the formation of reactive oxygen species through the Fenton reaction.[7][10]
Comparative Neurotoxicity: In Vivo Lesion Studies
Experimental data from studies involving direct injection into the rat brain reveals distinct neurotoxic profiles for this compound and quinolinic acid.
| Parameter | This compound | Quinolinic Acid | Reference |
| Primary Receptor Target | NMDA and Metabotropic Glutamate Receptors | NMDA Receptors | [1][3] |
| Lesion Characteristics | Induces compact and well-defined lesions. | Can produce smaller and more diffuse lesions at similar concentrations. | [11] |
| Neuronal Specificity | High efficacy in producing cholinergic cell loss (>80% at 0.1 M). | Lower efficacy for cholinergic cell loss (<35% at 0.1 M). | [11] |
| Relative Potency | Less potent than quinolinic acid in some brain regions. | More potent than this compound in the basal forebrain. | [12][13] |
| Secondary Damage | Primarily excitotoxicity-driven cell death. | Excitotoxicity compounded by significant oxidative stress and inflammation. | [1][4][8] |
Signaling Pathways in Excitotoxicity
The following diagram illustrates the key signaling events initiated by this compound and quinolinic acid that lead to neuronal cell death.
Caption: Excitotoxic signaling pathways of L-Ibotenic and Quinolinic acid.
Oxidative Stress and Neuroinflammation
A key differentiator between the two neurotoxins is the extent to which they engage secondary damage pathways.
-
Quinolinic Acid: There is substantial evidence that quinolinic acid actively promotes oxidative stress.[4][8][9] It reduces the brain's non-enzymatic antioxidant defenses, such as glutathione (B108866) (GSH) levels, and increases lipid peroxidation.[8] Furthermore, as a product of the kynurenine pathway, which is upregulated during inflammation, quinolinic acid is itself considered a marker of active neuroinflammation.[5][14][15] Its production is increased by pro-inflammatory cytokines like interferon-gamma, and it is synthesized by immune cells such as macrophages and microglia.[5][16]
-
This compound: While the excitotoxic cascade initiated by this compound does result in the production of reactive oxygen species and subsequent oxidative damage, this is largely considered a consequence of the primary excitotoxic insult rather than a direct modulatory effect on oxidative and inflammatory pathways in the way that is seen with quinolinic acid.[1]
Experimental Protocols
In Vivo Excitotoxic Lesioning in Rat Brain
This protocol is a generalized procedure based on methodologies described in the literature for inducing focal brain lesions.[11]
-
Animals: Adult male rats (e.g., Sprague-Dawley or Wistar strain) are used.
-
Anesthesia: Animals are anesthetized using an appropriate agent (e.g., pentobarbitone or Avertin).[11]
-
Stereotaxic Surgery: The anesthetized rat is placed in a stereotaxic frame. A small burr hole is drilled in the skull over the target brain region (e.g., laterodorsal tegmental nucleus, basal forebrain).[11][12]
-
Microinjection: A Hamilton syringe is used to unilaterally infuse a small volume (e.g., 0.1 µL) of the excitotoxin solution (e.g., 0.1 M this compound or 0.1 M quinolinic acid in phosphate-buffered saline, pH 7.4) into the target area.[11] The injection is performed slowly over several minutes.
-
Post-operative Care: The needle is left in place for a few minutes post-injection to prevent backflow. The incision is sutured, and the animal is allowed to recover.
-
Perfusion and Tissue Processing: After a survival period (e.g., 23-27 days), the animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).[11] The brains are removed, post-fixed, and cryoprotected for sectioning.
Assessment of Neuronal Cell Death and Lesion Size
-
Histochemistry and Immunohistochemistry: Brain sections are processed using standard histological techniques.
-
NADPH-diaphorase histochemistry: Used to identify specific neuronal populations (e.g., cholinergic neurons in the mesopontine tegmentum) and assess cell loss.[11]
-
Cresyl Violet Staining: A general neuronal stain used to assess the overall lesion area, identified by reactive gliosis and neuronal loss.[11]
-
Immunohistochemistry: Utilizes antibodies against specific neuronal markers (e.g., tyrosine hydroxylase for noradrenergic neurons) to assess damage to different cell types.[11]
-
-
Quantification: The extent of the lesion is assessed by measuring the area of damaged tissue and by counting the number of surviving neurons within the target region compared to the contralateral, unlesioned side.[11]
Measurement of Oxidative Stress
-
Thiobarbituric Acid-Reactive Substances (TBA-RS) Assay: Measures lipid peroxidation. Brain tissue homogenates are incubated with the test compound (e.g., quinolinic acid). The formation of malondialdehyde, a byproduct of lipid peroxidation, is quantified spectrophotometrically.[8]
-
Glutathione (GSH) Levels: Total GSH levels in tissue samples are measured, often using a colorimetric assay, to assess the capacity of the antioxidant defense system.[8]
-
Chemiluminescence Assay: Used to measure the overall generation of free radicals in a sample.[8]
Typical Experimental Workflow for Neurotoxicity Comparison
The following diagram outlines a standard workflow for comparing the neurotoxic effects of this compound and quinolinic acid.
Caption: Standard workflow for comparing excitotoxin neurotoxicity in vivo.
Conclusion
Both this compound and quinolinic acid are valuable tools for modeling excitotoxic neuronal death. The choice between them should be guided by the specific research question.
-
This compound is ideal for creating discrete, well-defined excitotoxic lesions with a high degree of neuronal loss in specific populations, making it suitable for studies focused on the functional consequences of ablating a particular brain nucleus.[11]
-
Quinolinic acid , as an endogenous metabolite implicated in neurodegenerative diseases, is a more relevant model for studying the interplay between excitotoxicity, oxidative stress, and neuroinflammation.[4][8][17] Its neurotoxic effects are more complex, involving multiple pathological mechanisms that may better reflect the conditions found in human diseases like Huntington's disease.[2][18]
Researchers should carefully consider these differences in potency, lesion characteristics, and underlying mechanisms to select the excitotoxin that best aligns with their experimental objectives.
References
- 1. Ibotenic acid - Wikipedia [en.wikipedia.org]
- 2. Excitotoxic models for neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. Quinolinic Acid, an endogenous molecule combining excitotoxicity, oxidative stress and other toxic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A mechanism of quinolinic acid formation by brain in inflammatory neurological disease. Attenuation of synthesis from L-tryptophan by 6-chlorotryptophan and 4-chloro-3-hydroxyanthranilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinolinic acid-induced seizures, but not nerve cell death, are associated with extracellular Ca2+ decrease assessed in the hippocampus by brain dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinolinic acid: neurotoxin or oxidative stress modulator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinolinic acid reduces the antioxidant defenses in cerebral cortex of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinolinic acid induces oxidative stress in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinolinic Acid, an Endogenous Molecule Combining Excitotoxicity, Oxidative Stress and Other Toxic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discriminable excitotoxic effects of ibotenic acid, AMPA, NMDA and quinolinic acid in the rat laterodorsal tegmental nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparison of excitotoxic lesions of the basal forebrain by kainate, quinolinate, ibotenate, N-methyl-D-aspartate or quisqualate, and the effects on toxicity of 2-amino-5-phosphonovaleric acid and kynurenic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparison of excitotoxic lesions of the basal forebrain by kainate, quinolinate, ibotenate, N-methyl-D-aspartate or quisqualate, and the effects on toxicity of 2-amino-5-phosphonovaleric acid and kynurenic acid in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CSF neopterin, quinolinic acid and kynurenine/tryptophan ratio are biomarkers of active neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 16. Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The 1993 Upjohn Award Lecture. Quinolinic acid induced brain neurotransmitter deficits: modulation by endogenous excitotoxin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evidence for apoptotic cell death in Huntington disease and excitotoxic animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Behavioral Deficits After L-Ibotenic Acid Lesion Versus Sham Controls: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of behavioral outcomes in animal models following L-Ibotenic acid-induced lesions versus sham control procedures. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways and experimental workflows to aid in the design and interpretation of preclinical neuroscience research.
I. Introduction to this compound Lesioning
This compound is a potent excitotoxin commonly used in neuroscience research to create specific brain lesions. As an agonist of N-methyl-D-aspartate (NMDA) and metabotropic glutamate (B1630785) receptors, it induces neuronal death through excessive stimulation, a process known as excitotoxicity.[1][2] This method is favored for its ability to produce relatively discrete, neuron-specific lesions while sparing fibers of passage, unlike electrolytic lesioning methods.[3][4][5] Sham surgeries, which replicate the surgical procedure without the injection of the neurotoxin, are essential controls to distinguish the behavioral effects of the lesion from those of the surgical intervention itself.
II. Experimental Protocols
A. This compound Lesioning Protocol (Rat Model)
This protocol outlines a general procedure for creating excitotoxic lesions in the rat brain using this compound. Specific coordinates, volumes, and concentrations should be optimized based on the target brain region and desired lesion size.
-
Animal Preparation:
-
Adult male Sprague-Dawley or Wistar rats are typically used.
-
Administer pre-operative analgesics (e.g., buprenorphine, 0.05 mg/kg, subcutaneous) 30 minutes prior to anesthesia.[6]
-
Anesthetize the animal using an appropriate anesthetic (e.g., sodium pentobarbital, 30-40 mg/kg, intraperitoneal, or isoflurane (B1672236) gas).[6]
-
To prevent respiratory complications, atropine (B194438) (0.4 mg/kg, subcutaneous) can be administered.[6]
-
Apply ophthalmic ointment to the eyes to prevent drying.[6]
-
Shave the scalp and secure the animal in a stereotaxic frame.[7][8]
-
Clean the surgical area with an antiseptic solution.[8]
-
-
Stereotaxic Surgery:
-
Make a midline incision on the scalp to expose the skull.[6]
-
Clear the periosteum to visualize cranial sutures (bregma and lambda).[7]
-
Level the skull by adjusting the incisor bar until bregma and lambda are in the same horizontal plane.[9]
-
Determine the stereotaxic coordinates for the target brain region from a rat brain atlas.
-
Drill a small burr hole in the skull above the target site.[9]
-
Carefully lower a Hamilton syringe or injection cannula to the predetermined depth.[7]
-
-
Ibotenic Acid Infusion:
-
Ibotenic acid is typically dissolved in phosphate-buffered saline (PBS) at a pH of 7.4.[1]
-
A common concentration is 1 mg/100 µL.[10]
-
Infuse a small volume (e.g., 0.05-0.1 µL) of the ibotenic acid solution at a slow rate (e.g., 0.1 µL/min) to minimize mechanical damage.[1][10]
-
Leave the needle in place for a few minutes post-infusion to allow for diffusion and prevent backflow.
-
-
Post-Operative Care:
B. Sham Control Protocol
The sham surgery protocol follows the same steps as the this compound lesioning procedure, with the critical exception of the infusion step.
-
Animal Preparation and Stereotaxic Surgery: Follow steps 1 and 2 of the this compound lesioning protocol.
-
Sham Infusion:
-
Lower the injection cannula to the target coordinates.
-
Infuse an equivalent volume of the vehicle solution (e.g., sterile phosphate-buffered saline, pH 7.4) at the same rate as the ibotenic acid infusion.
-
Alternatively, the needle can be lowered to the target site and left in place for the same duration as the infusion without any fluid being injected.
-
-
Post-Operative Care: Follow step 4 of the this compound lesioning protocol.
III. Visualization of Experimental Workflow and Signaling Pathways
A. Experimental Workflow
Caption: Experimental workflow for this compound lesioning and sham control surgeries.
B. Signaling Pathway of Ibotenic Acid-Induced Excitotoxicity
References
- 1. Ibotenic acid - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. On the use of ibotenic acid to lesion selectively different components of the hippocampal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ibotenic acid-induced neuronal degeneration: a morphological and neurochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]
- 6. Stereotaxic Surgery for Excitotoxic Lesion of Specific Brain Areas in the Adult Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mcgill.ca [mcgill.ca]
- 8. dsv.ulaval.ca [dsv.ulaval.ca]
- 9. Stereotaxic Surgery for Suprachiasmatic Nucleus Lesions in Mice [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Long-Term Consequences and Stability of L-Ibotenic Acid Lesions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-Ibotenic acid (IA) as a neurotoxic lesioning agent, focusing on its long-term consequences and stability in comparison to other commonly used excitotoxins, namely Kainic Acid (KA) and Quinolinic Acid (QA). This document synthesizes experimental data on histological outcomes, glial responses, and behavioral deficits, offering detailed protocols and visual summaries to inform experimental design and data interpretation.
Executive Summary
This compound is a potent excitotoxin widely used in neuroscience research to create specific brain lesions. Its mechanism of action involves the overactivation of N-methyl-D-aspartate (NMDA) and metabotropic glutamate (B1630785) receptors, leading to excessive calcium influx and subsequent neuronal death[1]. Compared to other excitotoxins, IA is favored for its ability to produce discrete, spherical lesions with a notable sparing of axons of passage, making it a valuable tool for studying the function of specific neuronal populations[2][3]. This guide delves into the long-term histological and behavioral stability of IA-induced lesions and provides a comparative analysis with KA and QA.
Mechanism of Action: Excitotoxicity
This compound's neurotoxicity stems from its action as a potent agonist at glutamate receptors. The binding of IA to NMDA and metabotropic glutamate receptors triggers a cascade of intracellular events, culminating in neuronal demise.
Long-Term Histological Consequences and Stability
Studies investigating the long-term effects of IA lesions demonstrate a stable and well-defined lesion core characterized by significant neuronal loss and subsequent glial scarring.
Neuronal Loss: Intracerebral injections of IA lead to a marked disappearance of nerve cells in the targeted region[2]. Histological analysis reveals a core region of neuronal depletion that remains stable for extended periods. One study examining lesions in the cat striate cortex found a clear loss of neurons, as indicated by the absence of MAP2 and neurofilament staining, 76 days post-injection. This suggests the formation of a stable lesion core.
Glial Scarring: The initial neuronal death is followed by a well-documented inflammatory response, characterized by the activation of microglia and astrocytes[4][5]. Microglial activation is an early event, with activated microglia detectable in the peri-lesion cortex, peaking around day 7 post-injury[5]. This is followed by astrogliosis, where astrocytes proliferate and hypertrophy, forming a glial scar that encapsulates the lesion site. The expression of Glial Fibrillary Acidic Protein (GFAP), a marker for reactive astrocytes, increases and persists for months, contributing to the long-term stability of the lesion boundary.
Long-Term Behavioral Consequences
The behavioral deficits induced by IA lesions are dependent on the specific brain region targeted. Importantly, these deficits have been shown to be long-lasting, indicating the permanent nature of the lesion.
-
Cognitive Deficits: Lesions in areas like the hippocampus and prefrontal cortex lead to persistent impairments in learning and memory. For instance, neonatal IA lesions of the ventral hippocampus in rats result in long-term deficits in social behavior and working memory when tested in adulthood[6]. Similarly, lesions of the mediodorsal thalamus have been shown to cause long-lasting cognitive impairments related to procedural variance and increased fear reactivity[7].
-
Motor and Affective Changes: Lesions in structures like the nucleus accumbens can lead to enduring alterations in motor activity and affective behaviors. Studies have reported behavioral inflexibility during extinction learning in rats with IA lesions of the nucleus accumbens[8].
Comparison with Alternative Excitotoxins
The choice of excitotoxin is critical for achieving the desired experimental outcome. Here, we compare the long-term effects of IA with two other commonly used excitotoxins: Kainic Acid (KA) and Quinolinic Acid (QA).
| Feature | This compound (IA) | Kainic Acid (KA) | Quinolinic Acid (QA) |
| Primary Receptor Target | NMDA, Metabotropic Glutamate Receptors | AMPA/Kainate Receptors | NMDA Receptors |
| Lesion Characteristics | Discrete, spherical, axon-sparing[2][9] | Often widespread, distant neuronal degeneration[2][10] | Can cause significant striatal atrophy |
| Potency | Less potent than KA[9] | More potent than IA and QA[1] | Less potent than KA[1] |
| Long-Term Stability | Stable neuronal loss and glial scar formation | Can lead to spontaneous recurrent seizures | Chronic lesions can closely mimic Huntington's disease pathology |
| Behavioral Consequences | Persistent, region-specific deficits[6][11] | Can cause long-lasting cognitive and motor impairments | Induces long-term behavioral deficits |
| Non-Specific Damage | Minimal damage to fibers of passage[2] | Can cause significant damage to surrounding tissue and vasculature | May spare certain neuronal populations (e.g., NADPH-diaphorase neurons) |
Key Differences:
-
Specificity: IA is generally considered more site-specific than KA, which has a tendency to cause more widespread and distant neuronal damage due to its potent convulsive activity[2][10].
-
Axon Sparing: A significant advantage of IA is its ability to spare axons of passage, allowing for more precise targeting of neuronal cell bodies[2].
-
Long-Term Pathology: While IA lesions result in a stable glial scar, chronic KA lesions can lead to epileptogenesis. QA lesions, particularly in the striatum, have been shown to closely mimic the neurochemical and neuropathological features of Huntington's disease in the long term.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of excitotoxic lesioning techniques.
Stereotaxic Injection of this compound
This protocol describes the stereotaxic injection of this compound to create a targeted brain lesion in a rodent model.
Materials:
-
This compound (e.g., 10 µg/µL in phosphate-buffered saline, pH 7.4)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Microinjection pump and syringe
-
Surgical tools
Procedure:
-
Anesthetize the animal and securely mount it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Perform a craniotomy over the target brain region.
-
Slowly lower the injection cannula to the predetermined stereotaxic coordinates.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.1 µL/min) to minimize mechanical damage.
-
Leave the cannula in place for a few minutes post-infusion to allow for diffusion and prevent backflow.
-
Slowly withdraw the cannula.
-
Suture the incision and monitor the animal during recovery, providing appropriate post-operative care.
Histological Analysis: Nissl Staining for Neuronal Loss Assessment
Nissl staining is a common method to visualize neuronal cell bodies and assess the extent of neuronal loss following a lesion.
Materials:
-
Formalin-fixed brain sections
-
Cresyl violet stain solution
-
Ethanol (B145695) series (for dehydration)
-
Xylene (for clearing)
-
Mounting medium
Procedure:
-
Mount brain sections onto gelatin-coated slides.
-
Rehydrate the sections through a descending series of ethanol concentrations.
-
Stain the sections in a cresyl violet solution.
-
Differentiate the sections in an ethanol solution to remove excess stain and enhance the contrast between neurons and the background.
-
Dehydrate the sections through an ascending series of ethanol concentrations.
-
Clear the sections in xylene.
-
Coverslip the slides using an appropriate mounting medium.
Quantitative Analysis: The extent of neuronal loss can be quantified using stereological methods, such as the optical fractionator, on the Nissl-stained sections. This provides an unbiased estimate of the number of neurons in the lesioned and contralateral control regions.
Conclusion
This compound remains a valuable and widely used tool for creating specific excitotoxic lesions in the central nervous system. Its key advantages include the ability to produce discrete, axon-sparing lesions that are stable over long periods. The resulting behavioral deficits are persistent, making it a suitable model for studying the long-term consequences of neuronal loss in specific brain circuits. When compared to other excitotoxins like kainic acid and quinolinic acid, ibotenic acid offers a balance of potency and specificity that is advantageous for many research applications. A thorough understanding of the long-term histological and behavioral consequences, as well as meticulous adherence to experimental protocols, is crucial for the successful and reproducible use of this powerful neuroscientific tool.
References
- 1. A comparison of excitotoxic lesions of the basal forebrain by kainate, quinolinate, ibotenate, N-methyl-D-aspartate or quisqualate, and the effects on toxicity of 2-amino-5-phosphonovaleric acid and kynurenic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ibotenic acid-induced neuronal degeneration: a morphological and neurochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An investigation into the early stages of the inflammatory response following ibotenic acid-induced neuronal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ibotenic acid induced lesions impair the modulation of dendritic spine plasticity in the prefrontal cortex and amygdala, a phenomenon that underlies working memory and social behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of ibotenic acid lesions of the mediodorsal thalamus on memory: relationship with emotional processes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of ibotenic acid lesions of the nucleus accumbens on spatial learning and extinction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of ibotenate and kainate neurotoxicity in rat brain: a histological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epidural kainate, but not ibotenate, produces lesions in local and distant regions of the brain. A comparison of the intracerebral actions of kainic acid and ibotenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrolytic and ibotenic acid lesions of the nucleus basalis magnocellularis interrupt long-term retention, but not acquisition of two-way active avoidance, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Animal Models of Neurodegeneration: Validating L-Ibotenic Acid-Induced Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of animal models of neurodegeneration created using L-Ibotenic acid against other common alternatives. It includes detailed experimental data, protocols for key validation experiments, and visualizations of relevant pathways and workflows to aid in the selection and validation of appropriate models for neurodegenerative disease research.
Introduction to this compound Models
This compound is a potent neurotoxin that acts as an agonist for N-methyl-D-aspartate (NMDA) and metabotropic glutamate (B1630785) receptors.[1] Its administration into specific brain regions induces excitotoxicity, a process involving excessive neuronal stimulation that leads to a massive influx of calcium ions, ultimately triggering apoptotic and necrotic cell death pathways.[1] This targeted neuronal loss allows for the creation of lesion-specific models of neurodegenerative diseases, particularly those affecting the hippocampus and other cortical structures. The primary advantage of this compound is its ability to produce discrete lesions with minimal damage to surrounding axons of passage, offering a more localized model of neuronal loss compared to some other neurotoxins.[2]
Comparison of Neurotoxin-Induced Animal Models
The choice of neurotoxin for creating an animal model of neurodegeneration depends on the specific disease being modeled and the research question. This section compares this compound with other commonly used neurotoxins.
| Feature | This compound | 6-Hydroxydopamine (6-OHDA) | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Scopolamine (B1681570) |
| Mechanism of Action | NMDA receptor agonist, leading to excitotoxicity.[1] | Induces oxidative stress and apoptosis in dopaminergic and noradrenergic neurons. | Inhibits mitochondrial complex I, leading to the death of dopaminergic neurons.[3] | Muscarinic acetylcholine (B1216132) receptor antagonist, inducing cholinergic dysfunction.[1][4] |
| Primary Disease Model | Alzheimer's disease, Huntington's disease, general neurodegeneration. | Parkinson's disease.[5] | Parkinson's disease.[6][7] | Alzheimer's disease, cognitive impairment.[1][4] |
| Route of Administration | Intracerebral injection. | Intracerebral injection.[5] | Systemic (intraperitoneal) or intracerebral injection.[6][7] | Systemic (intraperitoneal) or intracerebral injection.[1][4] |
| Key Pathological Features | Localized neuronal loss, gliosis. | Degeneration of nigrostriatal dopamine (B1211576) neurons.[8][9] | Loss of dopaminergic neurons in the substantia nigra.[6][7] | Transient cholinergic deficits, mimicking cognitive symptoms.[1][4] |
| Advantages | Produces discrete lesions, spares fibers of passage.[2] | Well-established and reproducible model of Parkinsonism.[10] | Can be administered systemically, closely mimics some aspects of Parkinson's pathology.[7] | Non-invasive (systemic), reversible cognitive deficits.[1] |
| Limitations | Invasive surgical procedure required. | Does not fully replicate the progressive nature of Parkinson's disease. | Species-specific toxicity (less effective in rats). | Does not produce the characteristic pathological hallmarks of Alzheimer's (plaques and tangles). |
Data Presentation: Quantitative Comparison of Model Validation
The following tables summarize quantitative data from studies validating these neurotoxin-induced models.
Table 1: Histological Validation - Neuronal Loss
| Neurotoxin | Brain Region | Quantification Method | Typical Neuronal Loss |
| This compound | Hippocampus (CA1) | Stereological cell counting (NeuN staining) | ~50-70% reduction in neuronal density.[11][12] |
| 6-OHDA | Substantia Nigra pars compacta (SNc) | Stereological cell counting (TH staining) | Up to 94% loss of TH-positive cells.[10] |
| MPTP | Substantia Nigra pars compacta (SNc) | Stereological cell counting (TH staining) | 30-50% reduction in TH-positive neurons.[6] |
Table 2: Biochemical Validation - Neurotransmitter Depletion
| Neurotoxin | Brain Region | Neurotransmitter | Typical Depletion |
| This compound | Hippocampus | Glutamate | Significant decrease after 4 hours.[13] |
| 6-OHDA | Striatum | Dopamine | >95% reduction in striatal dopamine. |
| MPTP | Striatum | Dopamine | 34% of control levels.[7] |
| Scopolamine | Frontal Cortex & Hippocampus | Acetylcholine | 10-fold and 20-fold increase in extracellular ACh, respectively, indicating disrupted regulation.[14] |
Table 3: Behavioral Validation - Cognitive and Motor Deficits
| Neurotoxin | Behavioral Test | Key Metric | Typical Outcome |
| This compound | Morris Water Maze | Escape Latency | Increased time to find the hidden platform. |
| 6-OHDA | Apomorphine-induced rotations | Rotations per minute | Significant increase in contralateral rotations.[10] |
| MPTP | Rotarod Test | Latency to fall | Reduced time on the rotating rod. |
| Scopolamine | Passive Avoidance Task | Latency to enter the dark chamber | Decreased latency, indicating memory impairment.[15] |
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
This compound Lesioning Protocol (Rat Hippocampus)
-
Animal Preparation: Anesthetize the rat (e.g., with isoflurane (B1672236) or a ketamine/xylazine cocktail) and place it in a stereotaxic frame.
-
Surgical Procedure: Expose the skull and drill a small burr hole over the target coordinates for the hippocampus (e.g., Anteroposterior: -3.8 mm, Mediolateral: ±2.5 mm, Dorsoventral: -3.0 mm from bregma).
-
Microinjection: Slowly infuse this compound (e.g., 10 µg in 1 µl of phosphate-buffered saline, pH 7.4) into the hippocampus using a microsyringe pump over several minutes.
-
Post-operative Care: Suture the incision and provide post-operative analgesia and care according to institutional guidelines. Allow the animal to recover for at least one week before behavioral testing.
Behavioral Testing: Morris Water Maze
-
Apparatus: A circular pool (1.5-2 m in diameter) filled with opaque water containing a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Acquisition Phase: For 4-5 consecutive days, conduct 4 trials per day for each animal. In each trial, the animal is placed in the pool at one of four starting positions and allowed to swim until it finds the platform. If the platform is not found within 60-90 seconds, the animal is guided to it.
-
Probe Trial: 24 hours after the last acquisition trial, the platform is removed, and the animal is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory.[16][17][18]
Histological Analysis: Cresyl Violet Staining
-
Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde. Post-fix the brain in paraformaldehyde and then transfer to a sucrose (B13894) solution for cryoprotection. Section the brain on a cryostat or vibratome (e.g., 40 µm sections).
-
Staining:
-
Mount the sections on gelatin-coated slides.
-
Dehydrate the sections through a series of ethanol (B145695) solutions (e.g., 70%, 95%, 100%).
-
Clear in xylene.
-
Rehydrate through descending concentrations of ethanol to water.
-
Stain in a 0.1% cresyl violet solution.
-
Differentiate in an acidic alcohol solution to remove excess stain.
-
Dehydrate, clear, and coverslip.
-
-
Analysis: Quantify neuronal loss in the lesioned area using stereological methods.
Immunohistochemistry: NeuN Staining
-
Tissue Preparation: Prepare brain sections as described for cresyl violet staining.
-
Antigen Retrieval: Incubate sections in a citrate (B86180) buffer at an elevated temperature.
-
Blocking: Incubate sections in a blocking solution (e.g., normal goat serum in PBS with Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with a primary antibody against NeuN (a neuronal marker).[6][8]
-
Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody.
-
Imaging: Mount the sections with a DAPI-containing medium and visualize using a fluorescence microscope.
Biochemical Analysis: Western Blot for Activated Caspase-3
-
Tissue Homogenization: Dissect the brain region of interest and homogenize in a lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution such as non-fat dry milk or bovine serum albumin in TBST.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved (active) form of caspase-3, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Excitotoxicity
Caption: Signaling cascade of this compound-induced excitotoxicity.
Experimental Workflow for Validating a Neurodegeneration Model
References
- 1. Scopolamine animal model of memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic comparison between MPTP and rotenone neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ibotenic acid lesions of the lateral hypothalamus: comparison with 6-hydroxydopamine-induced sensorimotor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopaminergic Denervation and Spine Loss in the Striatum of MPTP-treated Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. criver.com [criver.com]
- 10. A Comprehensive Stereology Method for Quantitative Evaluation of Neuronal Injury, Neurodegeneration, and Neurogenesis in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurostereology protocol for unbiased quantification of neuronal injury and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preliminary study on the time-correlation changes in brain neurotransmitters of mice exposed to mushroom toxin ibotenic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of scopolamine on extracellular acetylcholine and choline levels and on spontaneous motor activity in freely moving rats measured by brain dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Dopaminergic Neurotoxicant 6-OHDA Induces Oxidative Damage through Proteolytic Activation of PKCδ in Cell Culture and Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. mdpi.com [mdpi.com]
- 18. Reversal effect of DM-9384 on scopolamine-induced acetylcholine depletion in certain regions of the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of different excitotoxins for specific brain regions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used excitotoxins for creating specific brain lesions in preclinical research. Understanding the distinct properties of these neurotoxins is crucial for selecting the appropriate agent to achieve desired experimental outcomes, whether for modeling neurodegenerative diseases, studying structure-function relationships, or evaluating neuroprotective strategies. This document outlines their mechanisms of action, neurotoxic profiles, and provides supporting experimental data and protocols to aid in experimental design.
At a Glance: Comparative Overview of Excitotoxins
The selection of an excitotoxin is dictated by the specific research question, the target brain region, and the desired characteristics of the lesion. Key differentiating factors include the targeted glutamate (B1630785) receptor subtype, the propensity to induce seizures, and the nature of the resulting neuronal damage.
| Excitotoxin | Primary Receptor Target(s) | Key Characteristics | Common Brain Regions Targeted |
| N-Methyl-D-aspartate (NMDA) | NMDA Receptor | Induces rapid, non-specific neuronal death; generally does not cause seizures at localized injection sites. | Striatum, Hippocampus, Cortex |
| Kainic Acid (KA) | Kainate & AMPA Receptors | Potent neurotoxin that can induce severe seizures and distant brain damage; lesions are often centered in specific hippocampal subfields like CA3. | Hippocampus, Striatum, Amygdala |
| Ibotenic Acid (IBO) | NMDA & Metabotropic Glutamate Receptors | Produces discrete, spherical lesions with minimal seizure activity; considered less toxic than kainic acid and spares fibers of passage.[1][2] | Hippocampus, Cortex, Basal Forebrain |
| Quinolinic Acid (QA) | NMDA Receptor | An endogenous excitotoxin that creates lesions similar to those seen in Huntington's disease.[3] | Striatum |
| Quisqualic Acid (QA) | AMPA, Kainate & Metabotropic Glutamate Receptors | Potent excitotoxin that can induce seizures; its effects can be widespread. | Spinal Cord, Basal Forebrain |
Quantitative Analysis of Neurotoxic Effects
The following table summarizes quantitative data on the neurotoxic effects of different excitotoxins, compiled from various studies. It is important to note that direct comparisons should be made with caution, as experimental parameters such as animal species, strain, age, and injection protocols can significantly influence the outcome.
| Excitotoxin | Brain Region | Dose/Concentration | Injection Volume | Resulting Lesion Characteristics | Reference |
| Kainic Acid | Hippocampus (Mouse) | 20 mM | 50 nL | Significant granule cell dispersion and gliosis. | [4] |
| Hippocampus (Rat) | Not specified | Not specified | 40% neuron loss in dentate hilus, 50% in CA3, and 80% in CA1 in rats with behavioral status epilepticus.[5] | [5] | |
| Ibotenic Acid | Hippocampus (Rat) | 5 µg/µL | 1 µL per site | Significant loss of pyramidal cells (CA1-CA3) and dentate gyrus granule cells.[6] | [6] |
| Laterodorsal Tegmental Nucleus (Rat) | 0.1 M | 0.1 µL (x2) | Compact lesions with over 80% cholinergic cell loss.[1] | [1] | |
| Quinolinic Acid | Striatum (Rat) | 240 nmol | Not specified | Impaired spatial learning and motor performance.[7] | [7] |
| Striatum (Rat) | 120-480 nmol | Not specified | A 50-60% loss of striatal area resulted in a 25-30% reduction in substantia nigra neurons.[8] | [8] | |
| NMDA | Striatum (Rat) | 250 nmol | Not specified | Delayed but marked increase in ornithine decarboxylase activity, a marker of cell damage.[9] | [9] |
| Quisqualic Acid vs. Ibotenic Acid | Basal Forebrain (Rat) | Not specified | Not specified | Quisqualic acid caused a greater loss of cortical acetylcholinesterase-positive fibers, while ibotenic acid produced a greater reduction in cytochrome oxidase activity.[2] | [2] |
Signaling Pathways of Excitotoxicity
Excitotoxicity is a pathological process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters such as glutamate. The following diagrams illustrate the generalized signaling pathways initiated by the overactivation of different glutamate receptor subtypes.
Experimental Protocols
The following sections provide generalized and specific protocols for the stereotaxic injection of excitotoxins. It is imperative that all procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
General Stereotaxic Surgery Protocol
Aseptic surgical techniques are paramount for the survival and well-being of the animal and for the reliability of the experimental results.
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail). The choice of anesthetic is critical, as some agents can interfere with the excitotoxic process (e.g., ketamine is an NMDA receptor antagonist).
-
Stereotaxic Fixation: Secure the animal in a stereotaxic frame. Ensure the head is level in all three planes (anterior-posterior, dorsal-ventral, and medial-lateral).
-
Surgical Preparation: Shave the surgical area and sterilize the skin with an antiseptic solution (e.g., povidone-iodine and ethanol).
-
Incision and Craniotomy: Make a midline incision to expose the skull. Use a stereotaxic atlas to determine the coordinates for the target brain region relative to bregma. Mark the injection site and perform a craniotomy using a high-speed dental drill.
-
Injection: Lower a microsyringe or a glass micropipette filled with the excitotoxin solution to the predetermined dorsal-ventral coordinate. Infuse the excitotoxin at a slow, controlled rate (e.g., 0.1-0.2 µL/minute) to minimize mechanical damage and reflux.[6]
-
Post-injection: Leave the injection needle in place for a few minutes after the infusion is complete to allow for diffusion of the toxin and to prevent backflow along the injection tract.
-
Closure and Post-operative Care: Slowly retract the needle, suture the incision, and provide appropriate post-operative analgesia and care.
Specific Excitotoxin Preparation and Administration
Kainic Acid (KA)
-
Preparation: Dissolve Kainic Acid Monohydrate in sterile 0.9% saline. Working stocks can be stored at -20°C.[4] A common concentration used for intrahippocampal injection in mice is 20 mM.[4]
-
Administration: For intrahippocampal lesions in mice, a typical injection volume is 50 nL infused at a rate of 4.6 nL per injection every 10 seconds.[4]
Ibotenic Acid (IBO)
-
Preparation: Dissolve ibotenic acid in phosphate-buffered saline (PBS) at a pH of 7.4.[6] A typical concentration for hippocampal lesions in rats is 5 µg/µL.[10]
-
Administration: For hippocampal lesions in rats, a volume of 1 µL per site can be infused at a rate of 0.1 µL/minute.[6][10]
Quinolinic Acid (QA)
-
Preparation: Dissolve quinolinic acid in a suitable solvent. The specific preparation can vary between studies.
-
Administration: For striatal lesions in rats, doses in the range of 120-480 nmol have been used to induce significant neuronal loss.[8]
NMDA
-
Preparation: Prepare NMDA in a sterile saline or buffer solution.
-
Administration: For striatal lesions in rats, an injection of 250 nmol has been shown to induce excitotoxic damage.[9]
Quisqualic Acid
-
Preparation: Prepare quisqualic acid in a suitable sterile vehicle.
-
Administration: For lesions in the laterodorsal tegmental nucleus of rats, two 0.1 µL infusions of a 0.05-0.015 M solution have been used.[1]
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for excitotoxin-induced lesion studies and the logical relationships in selecting an appropriate excitotoxin.
References
- 1. Discriminable excitotoxic effects of ibotenic acid, AMPA, NMDA and quinolinic acid in the rat laterodorsal tegmental nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dissociative effects of ibotenic and quisqualic acid-induced basal forebrain lesions on cortical acetylcholinesterase-positive fiber density and cytochrome oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenotypic differences based on lateralization of intrahippocampal kainic acid injection in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ibotenic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. L-Quisqualic acid | mGluR agonist | Hello Bio [hellobio.com]
- 9. The effects of N-methyl-D-aspartate and kainate lesions of the rat striatum on striatal ornithine decarboxylase activity and polyamine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intrahippocampal Administration of Ibotenic Acid Induced Cholinergic Dysfunction via NR2A/NR2B Expression: Implications of Resveratrol against Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Axon-Sparing Properties of L-Ibotenic Acid Lesions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-Ibotenic acid (IA) as an excitotoxic lesioning agent, with a focus on its axon-sparing properties. We will compare its performance with other common alternatives and provide supporting experimental data and detailed protocols to aid in the design and execution of neuroscience research.
I. This compound vs. Alternative Lesioning Agents: A Comparative Analysis
This compound is a potent agonist of glutamate (B1630785) receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.[1] This mechanism of action leads to excitotoxicity, causing neuronal death primarily in the area of injection while largely sparing axons of passage and nerve terminals of extrinsic origin.[1] This makes it a valuable tool for creating discrete, perikaryal-specific lesions.[1]
In contrast, other lesioning methods present distinct advantages and disadvantages:
-
Kainic Acid (KA): Another excitotoxin, kainic acid, is known for its potent neurotoxic effects. However, it is also a potent convulsant, leading to highly variable neuronal vulnerability and the potential for lesions distant from the injection site.[1][2] Ibotenic acid is considered less toxic and produces more discrete, spherical lesions.[1][2]
-
Electrolytic Lesions: This non-specific method destroys all neural tissue at the site of the electrode tip, including neuronal cell bodies, axons, and glial cells. While effective for complete ablation of a region, it lacks the specificity required for studying the function of local neurons versus passing fiber tracts.
-
Neurotoxins (e.g., 6-hydroxydopamine, 5,7-dihydroxytryptamine): These agents are selective for specific neurotransmitter systems (dopaminergic and serotonergic neurons, respectively). They are useful for studying the role of these systems but do not produce general neuronal lesions like ibotenic acid.
The choice of lesioning agent depends on the specific research question. For studies aiming to understand the function of intrinsic neurons in a specific brain region while preserving the integrity of passing axonal pathways, this compound is often the preferred tool.
II. Quantitative Data Presentation
The following table summarizes the key differences in the effects of this compound and Kainic acid based on experimental findings.
| Feature | This compound | Kainic Acid | Source |
| Relative Toxicity | 5-10 times less toxic than Kainic Acid | Higher toxicity | [2] |
| Lesion Characteristics | Discrete, spherical lesions localized to the injection site | Can cause neuronal degeneration distant from the infusion site | [2][3] |
| Neuronal Vulnerability | Uniformly vulnerable | Differentially susceptible, with high sensitivity in regions like hippocampal CA3 | [1][2] |
| Axon Sparing | Generally spares axons of passage and terminals of extrinsic origin | Also exhibits axon-sparing properties, but distant effects can complicate interpretation | [1] |
| Convulsant Activity | Low | High | [1] |
| Receptor Specificity | Primarily NMDA receptors | AMPA/Kainate receptors | [1] |
| Cholinergic Cell Loss (LDTg) | >80% with compact lesions | Less than 35% with small lesions at low doses | [4] |
III. Experimental Protocols
Accurate assessment of axon-sparing lesions requires meticulous experimental procedures. Below are detailed methodologies for key experiments.
This compound Lesioning Protocol (Rat Brain)
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine). Secure the animal in a stereotaxic frame.
-
Surgical Procedure: Expose the skull and drill a small burr hole over the target brain region.
-
Ibotenic Acid Injection:
-
Prepare a solution of this compound (e.g., 10 µg/µl in phosphate-buffered saline, pH 7.4).
-
Using a microsyringe, slowly infuse a small volume (e.g., 0.1-0.5 µl) of the ibotenic acid solution into the target area. The infusion rate should be slow (e.g., 0.1 µl/min) to minimize mechanical damage.
-
Leave the syringe in place for a few minutes post-injection to prevent backflow.
-
-
Post-operative Care: Suture the incision and provide post-operative analgesia and care according to approved animal protocols. Allow for a survival period of at least 7 days for the lesion to fully develop.
Histological Assessment of Neuronal Loss: Nissl Staining
-
Tissue Preparation:
-
Deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate (B84403) buffer (PB).
-
Post-fix the brain in 4% PFA overnight and then cryoprotect in a graded sucrose (B13894) solution (10%, 20%, 30%).
-
Freeze the brain and cut coronal sections (e.g., 40 µm) on a cryostat.
-
-
Staining Procedure:
-
Mount the sections on gelatin-coated slides and air dry.
-
Rehydrate the sections through a series of graded alcohols to distilled water.[5]
-
Stain in a 0.1% cresyl violet solution for 3-10 minutes.[5] The solution can be warmed to 37-50°C to enhance staining.[5]
-
Rinse quickly in distilled water.
-
Differentiate in 95% ethyl alcohol to remove excess stain from the background, monitoring microscopically until neuronal cell bodies are clearly stained against a lighter background.[5]
-
Dehydrate through graded alcohols, clear in xylene, and coverslip with a permanent mounting medium.[5]
-
-
Analysis: Examine the sections under a light microscope to assess the extent of neuronal loss in the lesioned area, characterized by a lack of Nissl-stained cell bodies.
Immunohistochemical Assessment of Neurons and Axons
-
Tissue Preparation: Prepare tissue sections as described for Nissl staining.
-
Immunohistochemistry Protocol:
-
Blocking: Incubate sections in a blocking solution (e.g., 10% normal serum in PBS with 0.3% Triton X-100) for 1-2 hours to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies targeting:
-
Neurons: Mouse anti-NeuN (Neuronal Nuclei) to label neuronal cell bodies.
-
Axons: Rabbit anti-Neurofilament (e.g., NF-L, NF-M, NF-H) to label axonal fibers.
-
-
Secondary Antibody Incubation: After washing, incubate sections for 1-2 hours at room temperature with fluorescently-labeled secondary antibodies (e.g., Donkey anti-Mouse Alexa Fluor 488 and Donkey anti-Rabbit Alexa Fluor 594).
-
Mounting: Wash the sections, mount on slides, and coverslip with a mounting medium containing DAPI to counterstain cell nuclei.
-
-
Analysis: Visualize the sections using a fluorescence microscope. The absence of NeuN staining in the lesion core with the presence of intact neurofilament-positive fibers passing through or around the lesion confirms an axon-sparing lesion.
Anterograde Tract Tracing to Verify Axon Sparing
-
Tracer Injection:
-
Several days before the ibotenic acid lesioning, inject an anterograde tracer, such as Biotinylated Dextran (B179266) Amine (BDA), into a brain region that projects axons through the intended lesion site.[6][7][8][9]
-
The injection procedure is similar to the ibotenic acid injection.
-
-
Ibotenic Acid Lesioning: After an appropriate survival time for the tracer to be transported (typically 7-14 days), perform the ibotenic acid lesion as described above.
-
Tissue Processing and Visualization:
-
Analysis: Examine the sections to determine if the BDA-labeled axons are present and appear intact as they traverse the ibotenic acid-induced lesion, which will be identifiable by the loss of Nissl-stained neurons.
IV. Mandatory Visualizations
Signaling Pathway of this compound-Induced Excitotoxicity
Caption: this compound excitotoxicity signaling pathway.
Experimental Workflow for Assessing Axon-Sparing Lesions
Caption: Workflow for assessing axon-sparing properties.
Logical Comparison of Lesioning Methods
Caption: Comparison of different lesioning methodologies.
References
- 1. Frontiers | The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins [frontiersin.org]
- 2. Comparison of ibotenate and kainate neurotoxicity in rat brain: a histological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epidural kainate, but not ibotenate, produces lesions in local and distant regions of the brain. A comparison of the intracerebral actions of kainic acid and ibotenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discriminable excitotoxic effects of ibotenic acid, AMPA, NMDA and quinolinic acid in the rat laterodorsal tegmental nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ronaldschulte.nl [ronaldschulte.nl]
- 6. Neuroanatomical tract-tracing using biotinylated dextran amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroanatomical Tract-Tracing Using Biotinylated Dextran Amine | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Biotinylated dextran amine as an anterograde tracer for single- and double-labeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Selective Brain Lesioning Techniques Beyond L-Ibotenic Acid
For decades, L-Ibotenic acid has been a staple in neuroscience research for creating excitotoxic lesions to study brain function. However, the quest for greater specificity, fewer side effects, and more nuanced control over neuronal populations has led to the development and refinement of several alternative methods. This guide provides a detailed comparison of these alternatives, offering researchers the information needed to select the most appropriate technique for their experimental goals.
Quantitative Comparison of Brain Lesioning Methods
The following table summarizes the key characteristics of various methods used to create selective brain lesions, comparing them to the widely used this compound.
| Method | Target Mechanism | Selectivity | Key Advantages | Key Disadvantages | Common Animal Models |
| This compound | NMDA receptor agonist | Spares axons of passage, but can affect various neuronal types at the injection site.[1][2] | Well-established, produces discrete spherical lesions.[1][2] | Can cause non-specific neuronal death, less potent than Kainic acid.[3] | Rats, Mice, Non-human primates |
| Kainic Acid (KA) | AMPA/Kainate receptor agonist | Spares axons of passage, but can cause seizures and distant neuronal damage.[3][4][5] | High potency.[3] | High risk of seizures, potential for widespread, non-localized lesions.[3][4][6] | Rats, Mice |
| Quisqualic Acid (QA) | AMPA/metabotropic glutamate (B1630785) receptor agonist | Spares axons of passage, but can induce seizures.[7][8] | Potent AMPA receptor agonist.[8] | Can cause seizures and excitotoxicity.[7][8] | Rats, Mice |
| Saporin Conjugates (e.g., 192-IgG-SAP) | Ribosome inactivation via targeted delivery | High cell-type specificity based on the conjugated antibody/ligand.[9][10][11] | Highly specific to genetically or phenotypically defined cell populations. | Dependent on the availability of specific internalizing antibodies/ligands for the target cells. | Rats, Mice |
| DREADDs (hM4Di) | Chemogenetic (Gi-coupled receptor activation) | High cell-type specificity via targeted viral expression.[12][13] | Reversible neuronal inhibition, minimally invasive activation (systemic drug).[12][13] | Not a permanent lesion, potential off-target effects of the ligand (CNO).[14][15] | Rats, Mice, Non-human primates |
| Optogenetics (e.g., KillerRed, miniSOG2) | Light-induced reactive oxygen species (ROS) production | High spatiotemporal and cell-type specificity.[16][17] | Precise temporal and spatial control over cell ablation.[16][17] | Requires chronic implant (optic fiber), light penetration can be limited. | Zebrafish, Fruit flies, Mice |
Detailed Analysis of Alternative Lesioning Methods
Alternative Excitotoxins: Kainic Acid and Quisqualic Acid
While this compound is favored for its discrete lesions, other excitotoxins offer different potencies and receptor affinities.
Mechanism of Action: Kainic acid and Quisqualic acid, like Ibotenic acid, are glutamate analogues that cause neuronal death through excessive stimulation of glutamate receptors. Kainic acid primarily acts on AMPA and kainate receptors, while quisqualic acid targets AMPA and group I metabotropic glutamate receptors.[8][18] This over-activation leads to a massive influx of Ca2+, triggering apoptotic and necrotic cell death pathways.
Experimental Protocol (General for Excitotoxin Injection):
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane (B1672236) or ketamine/xylazine) and place it in a stereotaxic frame.
-
Surgical Procedure: Expose the skull and drill a small burr hole over the target brain region.
-
Toxin Preparation: Dissolve the excitotoxin (e.g., Kainic acid) in a sterile vehicle (e.g., phosphate-buffered saline) to the desired concentration.
-
Injection: Lower a microsyringe or glass micropipette to the target coordinates and infuse the toxin at a slow, controlled rate (e.g., 0.1 µL/min).
-
Post-Injection: Leave the needle in place for several minutes to allow for diffusion and prevent backflow. Slowly retract the needle, suture the incision, and provide post-operative care.
-
Verification: After a survival period (typically 7-14 days), perfuse the animal and process the brain tissue for histological analysis (e.g., Nissl staining) to confirm the lesion.
Signaling Pathway for Excitotoxicity:
Excitotoxin signaling pathway.
Immunotoxins: Saporin Conjugates
This method offers a leap in specificity, moving from regional to cell-type-specific ablation.
Mechanism of Action: Saporin is a ribosome-inactivating protein that is lethal to cells if it reaches the cytoplasm, but it cannot enter cells on its own.[19] By conjugating saporin to an antibody or ligand that binds to a specific cell-surface receptor, the toxin is selectively internalized by the target cell population, leading to protein synthesis inhibition and cell death.[9][10] For example, 192-IgG-saporin targets and destroys cholinergic neurons in the basal forebrain by binding to the p75 neurotrophin receptor.[11]
Experimental Protocol (for 192-IgG-Saporin):
-
Animal and Surgical Preparation: As described for excitotoxin injection.
-
Immunotoxin Preparation: Reconstitute the lyophilized 192-IgG-saporin in sterile saline or artificial cerebrospinal fluid to the desired concentration.
-
Intracerebroventricular (ICV) or Intraparenchymal Injection:
-
For widespread cholinergic depletion, inject into the cerebral ventricles.
-
For localized lesions, inject directly into the target nucleus (e.g., Nucleus Basalis Magnocellularis).
-
-
Infusion: Slowly infuse the immunotoxin. The volume and concentration will depend on the target area and desired extent of the lesion.
-
Post-operative Care and Verification: Similar to the excitotoxin protocol. Verification often involves immunohistochemistry for a marker of the target cells (e.g., choline (B1196258) acetyltransferase, ChAT).
Workflow for Saporin-Based Lesioning:
Saporin immunotoxin workflow.
Chemogenetics: DREADDs for Neuronal Inhibition
While often used for reversible manipulation, DREADD-induced chronic inhibition can functionally mimic a lesion.
Mechanism of Action: Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are genetically engineered G-protein coupled receptors that are unresponsive to endogenous ligands but can be activated by a synthetic ligand, such as Clozapine-N-Oxide (CNO).[12][13] The hM4Di receptor, a Gi-coupled DREADD, leads to neuronal hyperpolarization and silencing upon CNO administration.[12] This provides a reversible "off" switch for a specific neuronal population.
Experimental Protocol (for hM4Di-mediated inhibition):
-
Vector Preparation: Package the hM4Di DREADD construct into a viral vector, typically an Adeno-Associated Virus (AAV), under the control of a cell-type-specific promoter (e.g., CaMKIIa for excitatory neurons).
-
Viral Injection: Perform stereotaxic surgery to inject the AAV into the target brain region.
-
Incubation Period: Allow several weeks (e.g., 3-4 weeks) for viral expression and DREADD receptor integration into the neuronal membranes.
-
Neuronal Inhibition: Administer CNO (or a more recent, validated ligand) to the animal, typically via intraperitoneal (i.p.) injection. This will silence the DREADD-expressing neurons for several hours.
-
Behavioral Testing: Conduct behavioral experiments during the period of neuronal inhibition.
Logical Flow of a DREADD Experiment:
DREADD experimental logic.
Optogenetic Ablation
Optogenetics offers unparalleled temporal and spatial precision for creating lesions.
Mechanism of Action: This technique involves expressing a light-sensitive protein that, upon illumination, generates reactive oxygen species (ROS), leading to oxidative stress and cell death.[17] Proteins like KillerRed or miniSOG2 are genetically targeted to specific cell populations. When light of a specific wavelength is delivered via an implanted optic fiber, only the illuminated, genetically-targeted cells are ablated.[16][17]
Experimental Protocol (for Optogenetic Ablation):
-
Vector and Implant Preparation: Prepare an AAV containing the photosensitizer gene (e.g., miniSOG2) and prepare a fiber optic cannula for implantation.
-
Surgery: Perform stereotaxic surgery to inject the virus into the target region and implant the optic fiber just above the injection site.
-
Incubation Period: Allow several weeks for viral expression.
-
Ablation: Connect the implanted fiber to a laser or LED of the appropriate wavelength (e.g., blue light for miniSOG2). Deliver light according to a predetermined protocol (power and duration) to induce cell death.
-
Verification: Confirm cell loss through histology and functional assays.
Workflow for Optogenetic Cell Ablation:
Optogenetic ablation workflow.
References
- 1. Ibotenic acid-induced neuronal degeneration: a morphological and neurochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Comparison of ibotenate and kainate neurotoxicity in rat brain: a histological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epidural kainate, but not ibotenate, produces lesions in local and distant regions of the brain. A comparison of the intracerebral actions of kainic acid and ibotenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Discovery and Characterization of Targeted Perikaryal-Specific Brain Lesions With Excitotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the relation between seizures and brain lesions after intracerebroventricular kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of excitotoxins to lesion the hippocampus: update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quisqualic acid - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Streptavidin-Saporin: Converting Biotinylated Materials into Targeted Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Saporin as a Commercial Reagent: Its Uses and Unexpected Impacts in the Biological Sciences—Tools from the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DREADDs: Use and Application in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apa.org [apa.org]
- 14. psychiatryonline.org [psychiatryonline.org]
- 15. pharmasalmanac.com [pharmasalmanac.com]
- 16. journals.biologists.com [journals.biologists.com]
- 17. miniSOG2: Single Cell Neural Ablation By Optogenetics [sciencebeta.com]
- 18. Kainic Acid-Induced Neurodegenerative Model: Potentials and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. stratech.co.uk [stratech.co.uk]
Safety Operating Guide
Safeguarding Research: Proper Disposal of L-Ibotenic Acid
For researchers, scientists, and drug development professionals, the safe handling and disposal of neurotoxic compounds like L-Ibotenic acid are paramount to ensuring a secure laboratory environment. Adherence to established protocols not only mitigates risks of exposure and environmental contamination but also ensures compliance with stringent regulatory standards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, reinforcing a culture of safety and responsibility in the laboratory.
Immediate Safety and Handling Precautions
This compound is classified as a toxic substance and must be handled with care.[1][2] Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) for Handling this compound |
| Eye Protection |
| Hand Protection |
| Respiratory Protection |
| Protective Clothing |
All handling of this compound, especially procedures that may generate dust or aerosols, should be conducted within a chemical fume hood, glove box, or other approved containment device to minimize the risk of inhalation.[3][4][5][6]
Step-by-Step Disposal Protocol
The disposal of this compound is a regulated process that must not include disposal via sink drains or as regular trash.[7][8][9][10] The recommended procedure involves collection for chemical waste disposal through a licensed service.
Experimental Protocol for Waste Collection and Disposal:
-
Waste Segregation: Do not mix this compound waste with other waste streams.[3][7] It should be collected in a designated, properly labeled, and sealed hazardous waste container.[7]
-
Container Management:
-
Collection of Contaminated Materials:
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[6][7]
-
The rinsate from the first rinse must be collected and disposed of as hazardous waste.[7]
-
After thorough rinsing and drying, the original labels on the container must be defaced or removed before the container is discarded.[7]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[1][7]
-
One approved disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][3]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Regulatory Compliance
It is imperative to consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal of chemical waste.[5][9] Institutional policies, such as those administered by a university's Environmental Health & Safety department, provide specific guidance and resources for the proper management of hazardous materials.[7][8][10] These regulations are in place to protect both human health and the environment.[8]
References
- 1. play.psych.mun.ca [play.psych.mun.ca]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. fishersci.com [fishersci.com]
- 6. Toxic Materials Handling in the Laboratory - Administrative Services Gateway - University at Buffalo [buffalo.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. fishersci.com [fishersci.com]
- 10. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling L-Ibotenic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent neurotoxins like L-Ibotenic acid. This guide provides essential, immediate safety protocols and logistical plans for the handling and disposal of this compound, designed to build trust and provide value beyond the product itself.
Hazard and Toxicity Overview
This compound is a potent neurotoxin that acts as a glutamate (B1630785) receptor agonist.[1] It is classified as toxic if swallowed.[2] Due to its hazardous nature, strict adherence to safety protocols is mandatory to prevent exposure and ensure a safe working environment.
| Quantitative Toxicity Data | |
| Parameter | Value |
| Acute Toxicity, Oral (LD50, Rat) | 129 mg/kg[2] |
Operational Plan: Safe Handling of this compound
This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required for all procedures involving the solid form or solutions.[3][4]
-
Work Area: Designate a specific area for handling this compound. Ensure the workspace is clean, uncluttered, and equipped with an emergency eyewash station and safety shower.[3]
-
Material Preparation: Before starting, ensure the Safety Data Sheet (SDS) is accessible.[3] Gather all necessary equipment and reagents.
Required Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory:
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[3][4] For splash hazards, a face shield worn over safety goggles is required.[5][6]
-
Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile or neoprene, to prevent skin exposure.[7] Regularly inspect gloves for any signs of degradation or puncture.
-
Body Protection: A lab coat is standard. For procedures with a higher risk of contamination, wear chemical-resistant coveralls or an apron.[7][8]
-
Respiratory Protection: If working outside a fume hood or if there is a risk of aerosol or dust formation, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[4] A respirator with a P2 filter cartridge is recommended.[5]
Step-by-Step Handling Protocol
-
Don PPE: Before entering the designated handling area, put on all required PPE.
-
Weighing: Carefully weigh the solid this compound inside a chemical fume hood to prevent the inhalation of fine particles. Avoid creating dust.[3][4]
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash your hands with soap and water, even if gloves were worn.[3] Do not eat, drink, or smoke in the handling area.[2][3]
Storage
-
Store this compound in a cool, dry, and well-ventilated place.[4][9]
-
Many suppliers recommend storing it in a freezer.[3]
-
Keep the container tightly sealed to prevent contamination and degradation.[3][9]
Emergency and Disposal Plan
Proper emergency response and disposal are critical components of the safety protocol.
Accidental Release Measures
-
Evacuate: Keep unprotected personnel away from the spill area.[9]
-
Ventilate: Ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[3][4] For liquid spills, absorb with an inert material (e.g., sand, diatomite) and place in a sealed container.[9]
-
Decontamination: Clean the spill area thoroughly.
First Aid Procedures
-
General: Immediately remove any clothing that has been contaminated.[2][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and water.[2][9] Get medical attention if irritation develops.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical help.[3][4][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[2][3]
Disposal Plan
-
Waste Classification: this compound and any contaminated materials must be treated as hazardous waste.[3]
-
Procedure: Dispose of contents and containers in accordance with all local, regional, and national hazardous waste regulations.[3] Do not empty into drains or release into the environment.[3]
-
Contaminated PPE: Used gloves, coveralls, and other disposable PPE should be collected in a designated, sealed waste container for hazardous materials.
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for safe this compound handling.
References
- 1. Ibotenic acid - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. quora.com [quora.com]
- 7. nodglobal.com [nodglobal.com]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
